Maleimide, N-phenethyl-
説明
The exact mass of the compound Maleimide, N-phenethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Maleimide, N-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maleimide, N-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-(2-phenylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGBGLKCFQULNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287848 | |
| Record name | Maleimide, N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-90-4 | |
| Record name | Maleimide, N-phenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-phenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N-phenethylmaleimide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-phenethylmaleimide is a derivative of maleic acid characterized by a phenethyl group attached to the nitrogen atom of the maleimide ring. This guide provides a comprehensive overview of its synthesis, purification, and key physicochemical and biological properties. As a bifunctional molecule combining the high reactivity of the maleimide group with the hydrophobicity of the phenethyl moiety, it holds significant potential in bioconjugation, polymer science, and as a scaffold in medicinal chemistry. This document details established synthetic protocols, explains the chemical principles underpinning its reactivity—particularly towards sulfhydryl groups—and explores its applications in the broader context of scientific research and drug development.
Introduction and Strategic Importance
N-substituted maleimides are a class of compounds widely utilized for their high reactivity as Michael acceptors. The maleimide double bond is electron-deficient, making it highly susceptible to nucleophilic attack, most notably from thiol groups found in cysteine residues of proteins. While N-ethylmaleimide (NEM) is a benchmark reagent for studying protein structure and function, and N-phenylmaleimide is a key monomer in polymer chemistry, N-phenethylmaleimide offers a unique combination of properties.[1][2] The introduction of the phenethyl group increases the molecule's hydrophobicity and potential for π-stacking interactions, which can be leveraged in the design of novel probes, polymer materials, and therapeutic agents.
Understanding the synthesis and reactivity of N-phenethylmaleimide is crucial for its effective application. This guide provides the foundational knowledge required to synthesize, purify, and utilize this versatile compound, drawing upon established principles for analogous maleimides to ensure a robust and reliable technical narrative.
Synthesis of N-phenethylmaleimide
The synthesis of N-phenethylmaleimide is typically achieved via a two-step process: the formation of an intermediate maleamic acid, followed by a cyclodehydration reaction to form the final imide ring. This approach is well-documented for a variety of N-substituted maleimides.[3][4]
Synthetic Pathway Overview
The general synthetic scheme proceeds as follows:
-
Step 1: Acylation (Maleamic Acid Formation): Maleic anhydride is reacted with phenethylamine. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and opening the ring to form N-phenethylmaleamic acid. This reaction is typically fast and high-yielding.
-
Step 2: Cyclodehydration (Imidation): The intermediate N-phenethylmaleamic acid is then cyclized to form the five-membered imide ring. This is an elimination reaction that removes a molecule of water. This step requires a dehydrating agent and often a catalyst. A common and effective method involves using acetic anhydride with a base catalyst like sodium acetate.[3]
The overall workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the two-step synthesis of N-phenethylmaleimide.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of N-phenylmaleimide and is expected to yield high-purity N-phenethylmaleimide.[3]
Step A: Synthesis of N-phenethylmaleamic Acid
-
Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: While stirring vigorously, add a solution of phenethylamine (1.0 eq) in the same solvent dropwise via the dropping funnel. The addition rate should be controlled to manage the exothermic reaction, maintaining the temperature below 30°C.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. A precipitate of N-phenethylmaleamic acid will form.
-
Isolation: Cool the suspension in an ice bath. Collect the solid product by suction filtration and wash with cold solvent to remove any unreacted starting materials. The resulting white to off-white powder can be dried under vacuum and is typically pure enough for the next step without further purification.
Step B: Synthesis of N-phenethylmaleimide (Cyclodehydration)
-
Setup: To an Erlenmeyer flask, add acetic anhydride and anhydrous sodium acetate (approx. 0.5 eq relative to the maleamic acid).
-
Reaction: Add the dried N-phenethylmaleamic acid from Step A to the flask. Swirl the suspension and gently heat it on a steam bath or in an oil bath. The solids should dissolve as the reaction proceeds. Continue heating for 30-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker of ice water while stirring. A yellow precipitate of N-phenethylmaleimide will form.
-
Isolation: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water to remove acetic acid and sodium acetate, followed by a wash with a non-polar solvent like petroleum ether to aid in drying.[3]
Purification and Characterization
The crude N-phenethylmaleimide can be purified by recrystallization from a suitable solvent system, such as cyclohexane or an ethanol/water mixture, to yield yellow, needle-like crystals.[3] For removing oligomeric impurities, column chromatography using silica gel may also be employed.[5]
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
IR Spectroscopy: To identify characteristic functional groups, such as the carbonyl C=O stretching of the imide ring.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[6]
Properties of N-phenethylmaleimide
The properties of N-phenethylmaleimide are dictated by the interplay between its reactive maleimide ring and the appended phenethyl group.
Physical Properties
Quantitative experimental data for N-phenethylmaleimide is not as widely published as for its common analogs. However, key properties can be computed or inferred.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | PubChem[7] |
| Appearance | Yellow crystalline solid | Inferred from analogs[2][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, benzene, and acetone. | Inferred from analogs[8] |
| Melting Point | Not reported; (N-phenylmaleimide: 85-87 °C) | N/A; (Ref:[8]) |
| Boiling Point | Not reported; (N-phenylmaleimide: 162-163 °C / 12 mmHg) | N/A; (Ref:[8]) |
Chemical Properties and Reactivity
Michael Acceptor Reactivity: The core chemical feature of N-phenethylmaleimide is the electrophilicity of its carbon-carbon double bond. It readily undergoes Michael addition with nucleophiles, particularly thiols. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic but competing reactions with amines are minimized.[1][9] The reaction results in the formation of a stable, irreversible thioether bond.[1]
Caption: Reaction of N-phenethylmaleimide with a thiol via Michael addition.
Hydrolytic Stability: At alkaline pH (above ~8.0), the maleimide ring is susceptible to hydrolysis, which opens the ring and eliminates its reactivity towards thiols. This is a critical consideration for experimental design, particularly in bioconjugation reactions where buffer conditions must be carefully controlled.[1]
General Reactivity: As an imide, N-phenethylmaleimide is a very weak base. It can react with strong reducing agents to form flammable gases and with strong bases to form salts.[8][10]
Biological Properties and Applications
The primary biological application of N-phenethylmaleimide stems from its ability to covalently modify cysteine residues. This makes it an invaluable tool in biochemistry and drug development.
-
Probing Protein Structure and Function: By selectively and irreversibly blocking cysteine residues, researchers can investigate the functional role of specific sulfhydryl groups in enzymes and other proteins.[1][11] For example, this technique has been used to identify essential cysteine residues in the active sites of enzymes, leading to a loss of activity upon modification.[12]
-
Irreversible Enzyme Inhibition: N-phenethylmaleimide can act as an irreversible inhibitor of enzymes that rely on a cysteine thiol for their catalytic activity, such as cysteine proteases and certain deubiquitinases.[1] This property is highly relevant in drug discovery, where irreversible inhibitors can offer advantages in potency and duration of action.
-
Bioconjugation and Drug Delivery: The maleimide group is a popular choice for conjugating molecules (e.g., drugs, fluorescent dyes, polyethylene glycol) to proteins or antibodies. The phenethyl group can modulate the pharmacokinetic properties of such conjugates, potentially improving cell permeability or influencing protein binding due to its hydrophobic nature.
-
Scaffold for Drug Discovery: The imide ring is a recognized scaffold in medicinal chemistry, found in compounds with a wide range of biological activities.[13][14][15] Derivatives of the closely related N-phenylmaleimide, for instance, have been investigated for their pro-inflammatory and anti-melanoma activities, suggesting that N-phenethylmaleimide could serve as a valuable starting point for developing new therapeutic agents.[13][16]
Conclusion
N-phenethylmaleimide is a versatile chemical entity with significant utility for researchers in chemistry, biology, and pharmaceutical science. Its synthesis is straightforward, relying on established chemical transformations. The compound's primary value lies in the specific and irreversible reactivity of its maleimide moiety with thiol groups, enabling a wide range of applications from fundamental protein research to the development of targeted therapeutics. The presence of the phenethyl group provides an additional lever for tuning molecular properties, opening avenues for the creation of novel bioconjugates and drug candidates. This guide provides the essential technical framework for scientists to harness the potential of this valuable compound in their research endeavors.
References
-
N-Ethylmaleimide - Wikipedia. Wikipedia. [Link]
-
N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem. National Center for Biotechnology Information. [Link]
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
N-Phenylmaleimide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents.
-
N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical Properties of N-Phenylmaleimide (CAS 941-69-5) - Cheméo. Cheméo. [Link]
-
Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem. National Center for Biotechnology Information. [Link]
-
N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players · Apiary. Apiary. [Link]
-
N-Phenylmaleimide - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
N-ethylmaleimide (NEM) diminishes alpha 2-adrenoceptor mediated effects on noradrenaline release - PubMed. National Center for Biotechnology Information. [Link]
- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.
-
N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed. National Center for Biotechnology Information. [Link]
-
Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model - SciSpace. SciSpace. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. YouTube. [Link]
- CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents.
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. MDPI. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. [Link]
-
Synthesis of n-phenyl maleimide - PrepChem.com. PrepChem.com. [Link]
-
An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. MDPI. [Link]
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 5. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 6. lehigh.edu [lehigh.edu]
- 7. Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-PHENYLMALEIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players · Apiary [nethylmaleimidenemmarket.docs.apiary.io]
- 12. caymanchem.com [caymanchem.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-phenethylmaleimide: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenethylmaleimide is a chemical compound belonging to the maleimide family, characterized by a maleimide ring substituted with a phenethyl group on the nitrogen atom. Its Chemical Abstracts Service (CAS) number is 6943-90-4 [1]. While specific experimental data for N-phenethylmaleimide is not as abundant as for its close analog, N-phenylmaleimide, its chemical behavior and applications are primarily dictated by the reactive maleimide moiety. This guide provides a comprehensive overview of the properties, synthesis, and, most importantly, the utility of N-phenethylmaleimide as a bioconjugation reagent.
Maleimides are of significant interest in the fields of chemical biology and drug development due to their high reactivity and selectivity towards thiol groups, which are present in the side chains of cysteine residues in proteins. This specific reactivity allows for the precise covalent modification of biomolecules, a cornerstone of modern bioconjugation techniques.
Physicochemical Properties
Detailed experimental physicochemical data for N-phenethylmaleimide is limited. However, we can infer its properties based on its structure and by referencing the well-characterized N-phenylmaleimide (CAS 941-69-5)[2][3][4][5].
| Property | Value (N-phenethylmaleimide) | Value (N-phenylmaleimide) | Source |
| CAS Number | 6943-90-4 | 941-69-5 | [1],[2] |
| Molecular Formula | C12H11NO2 | C10H7NO2 | [1],[2] |
| Molecular Weight | 201.22 g/mol | 173.17 g/mol | [1],[2] |
| Appearance | Inferred to be a yellow crystalline solid | Yellow crystalline powder or needles | [4] |
| Melting Point | Not available | 85-87 °C | [4] |
| Boiling Point | Not available | 162-163 °C at 12 mmHg | [4] |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and benzene. | Sparingly soluble in water, soluble in methanol, ethanol, and benzene. | [2][4] |
The addition of the ethylene bridge in the phenethyl group is expected to slightly increase the molecular weight and potentially alter the melting and boiling points compared to N-phenylmaleimide. The solubility profile is likely to remain similar, with poor aqueous solubility and good solubility in common organic solvents.
Structure of N-phenethylmaleimide
Caption: General workflow for the synthesis of N-phenethylmaleimide.
Step-by-Step Synthesis Protocol
This protocol is adapted from the synthesis of N-phenylmaleimide and can be applied to N-phenethylmaleimide with minor modifications.[6]
Step 1: Synthesis of N-phenethylmaleamic acid
-
Dissolve maleic anhydride in a suitable solvent, such as diethyl ether, in a flask equipped with a stirrer.
-
Slowly add an equimolar amount of phenethylamine dissolved in the same solvent to the maleic anhydride solution.
-
The reaction is exothermic and will result in the precipitation of the N-phenethylmaleamic acid intermediate.
-
Stir the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by filtration and wash with cold solvent to remove any unreacted starting materials.
Step 2: Cyclodehydration to N-phenethylmaleimide
-
Suspend the dried N-phenethylmaleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture gently (e.g., on a steam bath) with stirring until the solid dissolves.
-
Continue heating for a short period (e.g., 30 minutes) to ensure complete cyclization.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-phenethylmaleimide product and quench the excess acetic anhydride.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like cyclohexane or ethanol.
Mechanism of Action in Bioconjugation: The Thiol-Maleimide Reaction
The primary application of N-phenethylmaleimide in bioconjugation is its reaction with thiol groups, predominantly from cysteine residues in proteins. This reaction is a Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond.[2]
Reaction Mechanism
Caption: A typical workflow for protein labeling with a maleimide derivative.
Step-by-Step Labeling Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in a thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES).
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
Degas the buffer to minimize oxidation of free thiols.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, a reducing agent is required.
-
Tris(2-carboxyethyl)phosphine (TCEP) is a suitable reducing agent as it does not contain a thiol group and will not compete with the protein for the maleimide.
-
Add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Prepare the N-phenethylmaleimide Solution:
-
Dissolve N-phenethylmaleimide in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the N-phenethylmaleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Remove unreacted N-phenethylmaleimide and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
The purified protein conjugate can be characterized by techniques such as mass spectrometry to determine the degree of labeling.
-
Applications in Research and Drug Development
The ability to selectively label cysteine residues makes N-phenethylmaleimide and other maleimide derivatives invaluable tools in various applications:
-
Antibody-Drug Conjugates (ADCs): Maleimides are widely used to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells. [2]* Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a maleimide group can be attached to proteins for use in various assays, including fluorescence microscopy, flow cytometry, and western blotting. [2]* Surface Functionalization: Maleimides can be used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensor chips, for diagnostic and therapeutic applications. [2]* Probing Protein Structure and Function: By labeling specific cysteine residues, maleimides can be used to study protein conformation, protein-protein interactions, and enzyme activity.
Conclusion
N-phenethylmaleimide, as a member of the maleimide family, is a versatile and powerful reagent for the site-specific modification of proteins and other biomolecules. Its high reactivity and selectivity for thiols under mild conditions make it a cornerstone of modern bioconjugation strategies. While specific physicochemical data for N-phenethylmaleimide may be limited, its chemical behavior can be reliably predicted based on the well-understood chemistry of the maleimide functional group. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize N-phenethylmaleimide in their work, from synthesis to application in cutting-edge bioconjugation techniques.
References
-
PubChem. Maleimide, N-phenethyl-. National Center for Biotechnology Information. [Link]
-
PubChem. N-Phenylmaleimide. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). [Link]
- Google Patents. CN104892484A - Synthesis method for N-phenylmaleimide.
-
NIST. N-Phenylmaleimide. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. N-Phenylmaleimide. [Link]
- Google Patents. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide.
-
PrepChem. Synthesis of n-phenyl maleimide. [Link]
-
ResearchGate. (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]
-
PubChem. N-Ethylmaleimide. National Center for Biotechnology Information. [Link]
Sources
- 1. Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylmaleimide (CAS 941-69-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]
- 5. N-Phenylmaleimide [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Reactivity and reaction mechanism of N-phenethylmaleimide
An In-Depth Technical Guide to the Reactivity and Reaction Mechanism of N-phenethylmaleimide
Authored by a Senior Application Scientist
Foreword: Unveiling the Versatility of N-phenethylmaleimide
In the landscape of modern chemical synthesis, particularly at the intersection of materials science and biotechnology, N-phenethylmaleimide stands out as a molecule of significant interest. Its unique combination of a reactive maleimide core and a hydrophobic phenethyl substituent makes it a versatile building block for a myriad of applications, from the development of advanced polymers to the sophisticated engineering of bioconjugates for therapeutic and diagnostic purposes. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental reactivity and reaction mechanisms of N-phenethylmaleimide. By delving into the causality behind its chemical behavior and providing field-proven insights, we will explore how to harness the full potential of this powerful reagent.
The Maleimide Core: An Electron-Deficient Alkene Primed for Reaction
The heart of N-phenethylmaleimide's reactivity lies in the maleimide ring, a five-membered cyclic imide containing an electron-deficient carbon-carbon double bond. This electrophilicity is the key to its participation in two principal reaction classes: the Michael addition and the Diels-Alder reaction. The N-phenethyl group, while not directly involved in the electronic nature of the double bond, influences the molecule's solubility, steric hindrance, and potential for secondary interactions, thereby subtly modulating its reactivity and handling properties.
The Michael Addition: A Gateway to Bioconjugation
The Michael addition, or conjugate addition, is arguably the most exploited reaction of maleimides in the life sciences.[1][2][3] It involves the addition of a nucleophile to the β-carbon of the electron-poor alkene.[1][4]
1.1.1. Thiol-Maleimide Chemistry: The Cornerstone of Bioconjugation
N-phenethylmaleimide exhibits exceptional reactivity towards sulfhydryl (thiol) groups, a characteristic that has been extensively leveraged for the site-specific modification of proteins and peptides at cysteine residues.[5][6]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring. This is followed by protonation to yield a stable thioether linkage in the form of a thiosuccinimide adduct.[7][8]
Caption: Michael Addition of a Thiol to N-phenethylmaleimide.
Causality Behind Experimental Choices:
-
pH Control is Critical: The reaction is highly pH-dependent.[7][9] A pH range of 6.5-7.5 is optimal for achieving high selectivity for thiol groups over other nucleophilic residues like amines.[7] At this pH, a sufficient concentration of the more nucleophilic thiolate anion is present, while the less reactive protonated thiol is minimized. Above pH 7.5, the competitive reaction with primary amines becomes more significant.[7]
-
Solvent Considerations: The reaction readily proceeds in aqueous buffers, which is ideal for biological applications. For less soluble derivatives, polar aprotic solvents such as DMSO or DMF can be employed.[7]
Trustworthiness of the Protocol: Self-Validating Systems
The high chemoselectivity of the thiol-maleimide reaction within the specified pH range provides an inherent self-validating system.[7] The reaction's progress can be monitored by observing the disappearance of free thiols using Ellman's reagent or by mass spectrometry to confirm the formation of the desired conjugate.
A Note on Adduct Stability: While generally stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to thiol exchange.[10] This potential instability is a crucial consideration in the design of long-term stable bioconjugates. Recent studies have explored strategies to stabilize these adducts, such as hydrolysis of the succinimide ring.[10]
The Diels-Alder Reaction: Building Cyclic Scaffolds
N-phenethylmaleimide, as a potent dienophile, readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes.[11][12] This powerful transformation is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol.
Mechanism of Action: The Diels-Alder reaction is a concerted pericyclic reaction involving the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (N-phenethylmaleimide). The reaction typically proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. ijsdr.org [ijsdr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Solubility and Stability of N-phenethylmaleimide for Bioconjugation Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals employing N-phenethylmaleimide (N-PEM) in their workflows. As a pivotal reagent in the synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), a nuanced understanding of its solubility and stability is not merely academic—it is fundamental to the development of robust, reproducible, and effective therapeutics. Our objective is to move beyond mere data recitation and delve into the causality behind its behavior, equipping you with the field-proven insights necessary to design and execute self-validating protocols.
Section 1: Core Physicochemical Properties of N-phenethylmaleimide
The behavior of any chemical reagent is rooted in its fundamental physicochemical properties. For N-phenethylmaleimide, the interplay between its aromatic phenethyl group and its polar maleimide ring dictates its interactions with solvents and its intrinsic reactivity.
The N-phenethyl substituent imparts a significant degree of hydrophobicity, which is quantitatively represented by its calculated octanol-water partition coefficient (XLogP3). This property suggests a preference for organic, non-polar environments over aqueous media. However, the polar imide ring provides a degree of polarity, allowing for solubility in polar aprotic solvents. This structural duality is the key to understanding its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| Appearance | White to off-white solid (Expected) | - |
| Melting Point | 33-35 °C (for (S)-(-)-N-(1-Phenylethyl)maleimide) | Sigma-Aldrich |
| XLogP3 (Computed) | 1.4 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | PubChem[1] |
Note: The melting point is provided for a structurally similar compound and should be considered an estimate.
Section 2: Solubility Profile: A Practical & Theoretical Assessment
Achieving a true solution is the first critical step in any conjugation reaction. The solubility of N-phenethylmaleimide is a function of its structure and the chosen solvent system. A failure to properly solubilize the reagent can lead to inconsistent reaction kinetics, low conjugation efficiency, and irreproducible results.
Theoretical Considerations & Qualitative Profile
The "like dissolves like" principle is our primary guide. The non-polar phenethyl group drives solubility in organic solvents, while the polar imide functionality allows for interaction with polar aprotic solvents. Its limited hydrogen bonding capability and overall hydrophobicity predict poor solubility in water.
| Solvent | Solvent Type | Expected Solubility | Rationale for Use in Bioconjugation |
| Water | Aqueous (Polar, Protic) | Insoluble / Sparingly Soluble | Not recommended for stock solutions due to poor solubility and hydrolysis risk. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Insoluble / Sparingly Soluble | The primary reaction medium, N-PEM is added from an organic stock. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Recommended stock solvent. High dissolving power and miscible with aqueous buffers. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Recommended stock solvent. Similar properties to DMSO. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Used frequently in HPLC mobile phases for analysis. |
| Ethanol / Methanol | Polar Protic | Moderately Soluble | Can be used, but less common for stock solutions than DMSO/DMF. |
| Dichloromethane (DCM) | Non-polar | Soluble | Primarily used in synthesis and purification, not in aqueous conjugation steps. |
Causality in Solvent Selection: The choice of DMSO or DMF as the stock solvent is a cornerstone of reliable bioconjugation. These solvents fully solubilize N-phenethylmaleimide at high concentrations, ensuring that when a small volume is introduced into the aqueous reaction buffer, the maleimide is available for reaction rather than precipitating out of solution. This prevents the reaction from being limited by the dissolution rate of the reagent.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move from qualitative estimates to quantitative data, a robust experimental protocol is required. The shake-flask method is a globally recognized standard for determining equilibrium solubility and is recommended by regulatory bodies.[2]
Objective: To determine the equilibrium solubility of N-phenethylmaleimide in various aqueous buffers and organic solvents.
Methodology:
-
Preparation: Add an excess amount of N-phenethylmaleimide solid to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 5.0, 6.5, 7.4 buffers). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3] Agitate for a defined period until equilibrium is reached.
-
Scientist's Note: Equilibrium must be proven. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved compound no longer increases.
-
-
Sample Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the saturated solution from the excess solid. This is best accomplished by centrifugation followed by filtration through a solvent-compatible 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase. Quantify the concentration of N-phenethylmaleimide using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in mg/mL or mmol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Section 3: The Stability Landscape of N-phenethylmaleimide
The utility of a maleimide reagent is defined by a crucial balance: it must be stable enough for storage and handling, yet sufficiently reactive to ensure efficient conjugation under mild, aqueous conditions. Understanding the pathways of degradation is essential for mitigating them.
Aqueous Stability: The Inevitability of Hydrolysis
The primary degradation pathway for N-phenethylmaleimide in aqueous media is the hydrolysis of the maleimide ring. This reaction is highly pH-dependent.
Mechanism: In the presence of water, particularly under neutral to alkaline conditions, the hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the imide ring. This leads to ring-opening and the formation of the corresponding N-phenethylmaleamic acid. This product is inactive and will not react with thiols.
Caption: Base-Catalyzed Hydrolysis of N-phenethylmaleimide.
Kinetics & Causality: The rate of maleimide hydrolysis is directly proportional to the concentration of hydroxide ions.[4] Studies on maleimide and other N-substituted maleimides show that hydrolysis is slow at acidic pH (below pH 4) but increases significantly in the pH range of 7 to 9.[4][5] This kinetic profile is the primary reason bioconjugation reactions are ideally performed in a tightly controlled pH range of 6.5-7.5.[6] Above pH 7.5, the rate of hydrolysis can become competitive with the rate of thiol conjugation, reducing the yield of the desired product.
Stability of the Thiol-Maleimide Adduct: A Point of Vulnerability
While the formation of a thioether bond between a maleimide and a cysteine thiol is often described as "stable," this is a simplification. The resulting succinimide thioether conjugate is susceptible to a retro-Michael reaction, which is essentially a reversal of the conjugation process.[7]
This elimination reaction is particularly problematic in vivo, where high concentrations of endogenous thiols like glutathione can drive the reaction, leading to cleavage of the drug from its targeting antibody.[8]
The Stabilizing Role of Ring Hydrolysis: A critical secondary reaction can occur post-conjugation: hydrolysis of the newly formed succinimide ring. This ring-opening renders the thioether linkage irreversible and stable against thiol exchange.[9] Therefore, the long-term stability of the conjugate depends on the rate of this stabilizing hydrolysis relative to the rate of the undesirable retro-Michael reaction. The nature of the N-substituent on the original maleimide plays a key role in modulating the rate of this stabilizing hydrolysis.[9]
Caption: Competing Fates of the Maleimide-Thiol Adduct.
Section 4: Validated Protocols for Stability Assessment
A self-validating system requires robust analytical methods to monitor the integrity of the reagent and its conjugates. Stability-indicating HPLC methods are the gold standard for this purpose.[10][11]
Protocol: pH-Dependent Stability & Hydrolysis Kinetics
Objective: To quantify the rate of N-phenethylmaleimide hydrolysis at different pH values.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of N-PEM in a non-aqueous, miscible solvent like Acetonitrile (ACN) or DMSO.
-
Incubation: Aliquot a series of aqueous buffers (e.g., pH 5.0, 7.4, 8.5) into temperature-controlled vials. Initiate the experiment by spiking a small volume of the N-PEM stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
-
Time-Point Sampling: At specified time intervals (e.g., t=0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial. Immediately quench the hydrolysis by diluting the sample in an acidic mobile phase (e.g., pH 3) to stabilize it for analysis.
-
HPLC Analysis: Analyze each sample using a validated stability-indicating RP-HPLC method. The method must be able to resolve the parent N-PEM peak from its hydrolyzed maleamic acid peak.
-
Data Analysis: For each pH, plot the natural logarithm of the N-PEM peak area versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products of N-phenethylmaleimide and to validate that the analytical HPLC method is "stability-indicating." A stability-indicating method is one that can unequivocally assess the active ingredient in the presence of its potential decomposition products.[12][13]
Methodology: Expose solutions of N-PEM to a range of stress conditions designed to accelerate degradation. The goal is to achieve 10-30% degradation of the parent compound.[14]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4-24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 24-48 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).
Following exposure, samples are analyzed by HPLC, often with mass spectrometry (LC-MS) detection, to separate and identify the parent compound and all generated degradants. The validation of the method's specificity is confirmed by demonstrating baseline resolution between all peaks.
Section 5: Field Insights for Drug Development Professionals
-
Handling & Storage: N-phenethylmaleimide is a solid and should be stored under desiccation at low temperatures (2-8 °C or -20 °C) and protected from light. Aqueous solutions are not stable and should never be stored. Organic stock solutions in high-quality, anhydrous DMSO or DMF should be prepared fresh before each use. To prevent hydrolysis from atmospheric moisture, equilibrate the reagent vial to room temperature before opening.[6]
-
Reaction Optimization: The insights from stability studies directly inform protocol design. The optimal pH for thiol-maleimide conjugation (pH 6.5-7.5) is a compromise: it is high enough to deprotonate a sufficient fraction of the cysteine thiol to its reactive thiolate form, but low enough to minimize the competing hydrolysis of the maleimide.
-
Post-Conjugation Stability: For applications requiring maximum long-term stability, such as therapeutic ADCs, consider strategies to promote the stabilizing hydrolysis of the succinimide ring post-conjugation. This can sometimes be achieved by a controlled pH adjustment after the initial conjugation reaction is complete.[9]
Conclusion
N-phenethylmaleimide is a powerful tool for bioconjugation, but its effective use demands a rigorous understanding of its inherent properties. Its solubility is governed by its amphipathic structure, necessitating the use of polar aprotic solvents for stock solutions. Its stability is a delicate balance, with the maleimide ring being susceptible to hydrolysis at elevated pH. Furthermore, the resulting thiol-adduct, while covalent, is not impervious to degradation and relies on a subsequent ring-opening for long-term stability. By employing the principles and validated protocols outlined in this guide, researchers can harness the full potential of N-phenethylmaleimide, leading to the development of more robust, reliable, and effective bioconjugates.
References
-
World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]
-
Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Advanced Research in Science and Engineering. [Link]
-
Grout, R. J., & Makin, M. I. H. (1975). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1318-1321. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243296, Maleimide, N-phenethyl-. PubChem. Retrieved January 23, 2026, from [Link].
-
Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(12), 858-873. [Link]
-
Waters Corporation. (n.d.). A Systematic Approach to Stability-Indicating Method Development. [Link]
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Bicker, G., et al. (2019). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Spjotvoll, S., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(41), 12626-12629. [Link]
-
Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 579-586. [Link]
-
Kumar, S., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-12. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
Zhang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(3), 232-239. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of chromatographic science, 52(6), 493–500. [Link]
-
Musil, D., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(9), 5238-5249. [Link]
-
Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of pharmaceutical sciences, 73(12), 1767–1771. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
-
Zhang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Ask this paper. [Link]
-
World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). Retrieved January 23, 2026, from [Link].
-
Varvounis, G., & Katsayannis, A. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2004(5), 113-122. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13662, N-Phenylmaleimide. PubChem. Retrieved January 23, 2026, from [Link].
Sources
- 1. Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. irjpms.com [irjpms.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. web.vscht.cz [web.vscht.cz]
N-phenethylmaleimide molecular formula and weight
An In-Depth Technical Guide to N-phenethylmaleimide: Properties, Synthesis, and Applications in Bioconjugation
Executive Summary: N-phenethylmaleimide is a thiol-reactive chemical probe and building block essential for research and drug development. As a member of the maleimide family, its core utility lies in the highly specific and efficient covalent modification of cysteine residues in proteins and peptides. The defining feature of N-phenethylmaleimide is its phenethyl group, which imparts significant hydrophobicity. This property influences its reactivity, the characteristics of the resulting bioconjugate, and its suitability for specific applications, most notably in the construction of antibody-drug conjugates (ADCs) and the development of sophisticated molecular probes. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a validated methodology for its primary application in protein bioconjugation, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile reagent.
Introduction to N-phenethylmaleimide
The maleimide functional group is a cornerstone of modern bioconjugation chemistry. Its electrophilic double bond is highly reactive towards nucleophilic sulfhydryl groups (thiols), found in the amino acid cysteine, forming a stable thioether bond. This reaction is remarkably specific within a controlled pH range (6.5-7.5), proceeding rapidly at room temperature without the need for catalysts, which is ideal for modifying sensitive biological molecules.[1]
While various N-substituted maleimides exist, such as the widely used N-ethylmaleimide (NEM), the choice of the "N-substituent" is a critical experimental design parameter. The substituent dictates the overall physicochemical properties of the maleimide reagent, including its solubility, steric hindrance, and hydrophobicity. N-phenethylmaleimide (1-(2-phenylethyl)pyrrole-2,5-dione) is distinguished by the presence of a bulky and nonpolar phenethyl group. This structural feature is not merely incidental; it is a deliberate design choice for applications where modulating the hydrophobicity of the final conjugate is desired. Increased hydrophobicity can influence protein folding, enhance cell permeability, or improve the performance of analytical techniques like mass spectrometry.[2] However, as this guide will detail, it can also introduce challenges such as increased side reactions if not properly controlled.[2]
Physicochemical Properties
A thorough understanding of N-phenethylmaleimide's properties is fundamental to its successful application. These characteristics govern its storage, handling, reactivity, and the behavior of its conjugated products.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 201.22 g/mol | PubChem[3] |
| IUPAC Name | 1-(2-phenylethyl)pyrrole-2,5-dione | PubChem[3] |
| CAS Number | 6943-90-4 | PubChem[3] |
| XLogP3-AA (Hydrophobicity) | 1.4 | PubChem[3] |
| Appearance | Solid (predicted) | - |
| Melting Point | 33-35 °C (for the closely related (S)-(-)-N-(1-Phenylethyl)maleimide) | Sigma-Aldrich |
The key feature is the phenethyl group, which consists of a benzene ring attached to an ethyl chain. This moiety makes N-phenethylmaleimide significantly more hydrophobic than simple alkyl maleimides like NEM. This property is quantified by its XLogP3-AA value of 1.4, indicating its preference for a nonpolar environment.[3] This increased hydrophobicity can be advantageous for applications requiring interaction with lipid membranes or for enhancing ionization in mass spectrometry, but it also necessitates careful solvent selection for stock solutions, with DMSO or DMF being common choices.[4]
Synthesis of N-phenethylmaleimide
N-phenethylmaleimide is synthesized via a reliable two-step, one-pot procedure common for N-substituted maleimides: the formation of a maleamic acid intermediate followed by dehydrative cyclization.[5]
Experimental Protocol: Synthesis
This protocol is adapted from established methods for creating N-substituted maleimides.[5]
-
Step 1: Formation of N-phenethylmaleamic Acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like diethyl ether or acetone at room temperature with stirring.
-
Slowly add a solution of phenethylamine (1.0 eq) in the same solvent dropwise to the maleic anhydride solution.
-
The N-phenethylmaleamic acid intermediate will precipitate out of the solution as a solid.
-
Continue stirring for 1 hour at room temperature to ensure the reaction goes to completion.
-
The resulting solid can be collected by filtration, but for a one-pot synthesis, it is used directly in the next step.
-
-
Step 2: Dehydrative Cyclization
-
To the suspension of the maleamic acid intermediate, add acetic anhydride (approx. 2-3 eq) and a catalytic amount of anhydrous sodium acetate (approx. 0.5 eq).
-
Gently heat the mixture with stirring (e.g., on a steam bath or in a heating block at 50-60 °C) for 30-60 minutes. The suspension should dissolve as the cyclization proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude N-phenethylmaleimide product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a nonpolar solvent like petroleum ether or hexane to remove impurities.[6]
-
The crude product can be purified further by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water).
-
Core Application: Thiol-Maleimide Bioconjugation
The primary utility of N-phenethylmaleimide is the covalent labeling of thiol groups, most notably the side chain of cysteine residues in proteins.
Mechanism of Action: Michael Addition
The reaction proceeds via a Michael addition mechanism. The thiolate anion (R-S⁻), which is in equilibrium with the thiol (R-SH) at neutral pH, acts as a nucleophile and attacks one of the electrophilic carbons of the maleimide double bond. This forms a stable, covalent thioether bond.
Causality and Experimental Choices
Why choose N-phenethylmaleimide over other maleimides?
The decision is driven by the desired properties of the final conjugate.
-
Hydrophobicity: The phenethyl group adds significant hydrophobicity. A study comparing N-ethylmaleimide (NEM) with the structurally similar N-(1-phenylethyl)maleimide (NPEM) found that the increased hydrophobicity of NPEM led to a 2- to 6-fold enhancement in ionization for mass spectrometry analysis of labeled thiols.[2] This can be a critical advantage in proteomics and analytical workflows.
-
Potential for Side Reactions: The same study noted that the increased hydrophobicity and steric bulk of NPEM also led to more extensive side reactions, such as double derivatization and hydrolysis (ring-opening) of the maleimide ring.[2] Therefore, while offering benefits, the use of N-phenethylmaleimide requires stricter control over reaction conditions, particularly pH, to maintain selectivity for thiols.
-
Stability of the Conjugate: While the initial thioether bond is stable, the resulting thiosuccinimide ring can undergo hydrolysis. Some studies suggest that N-aryl substituents can accelerate this hydrolysis, which can be beneficial as it prevents a retro-Michael reaction that leads to deconjugation, thus forming a more permanently stable final product.[7] While phenethyl is an aralkyl group, this principle highlights the importance of the N-substituent in modulating conjugate stability.
Standard Protocol for Protein Labeling
This protocol provides a self-validating system for the controlled conjugation of N-phenethylmaleimide to a cysteine-containing protein.
Methodology:
-
Reagent and Protein Preparation:
-
Buffer Preparation: Prepare a conjugation buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.0-7.2. Ensure the buffer is free of primary amines (like Tris) and thiols. Degas the buffer by vacuum or by bubbling with nitrogen or argon to prevent re-oxidation of protein thiols.
-
Protein Reduction (if required): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Dissolve the protein in the conjugation buffer and add a 10-50 fold molar excess of a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is ideal as it does not contain a free thiol and thus does not need to be removed before adding the maleimide, though removal is still best practice for clean kinetics. If using DTT or β-mercaptoethanol, the reducing agent must be completely removed.
-
Desalting: Immediately before conjugation, pass the protein solution through a desalting column (e.g., Zeba™ or Sephadex® G-25) equilibrated with fresh, degassed conjugation buffer. This removes the reducing agent and any small molecule contaminants.
-
Maleimide Stock Solution: Immediately before use, dissolve N-phenethylmaleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4] Prepare this solution fresh to prevent hydrolysis of the maleimide ring.
-
-
Conjugation Reaction:
-
Determine the concentration of the reduced, purified protein using a standard protein assay (e.g., BCA) or UV-Vis spectroscopy.
-
Add a 10- to 20-fold molar excess of the N-phenethylmaleimide stock solution to the protein solution. The reaction volume should be minimized to maintain high concentrations.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light, especially if the final conjugate is light-sensitive.
-
-
Purification and Analysis:
-
Quenching (Optional but Recommended): To stop the reaction and consume any unreacted N-phenethylmaleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.
-
Purification: Remove the excess, unreacted N-phenethylmaleimide and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization (Self-Validation): The success of the conjugation must be validated.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. The mass of the conjugated protein will increase by 201.22 Da for each molecule of N-phenethylmaleimide attached.
-
SDS-PAGE: While the mass change is too small to be seen on a standard gel, if the N-phenethylmaleimide is attached to a fluorescent dye, the labeled protein can be visualized. It also confirms the integrity of the protein post-reaction.
-
-
Applications in Drug Development and Research
The unique properties of N-phenethylmaleimide make it a valuable tool in advanced life science applications.
-
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics where a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[8] Maleimide chemistry is a dominant strategy for attaching the drug-linker entity to cysteine residues on the antibody.[7] The hydrophobicity imparted by an N-phenethylmaleimide linker can influence the overall properties of the ADC, potentially affecting its aggregation, stability, and interaction with other biological molecules.[7]
-
Probing Protein Environments: The phenethyl group can act as a probe. By conjugating N-phenethylmaleimide to a specific cysteine, the bulky, hydrophobic group can be used to study how the local microenvironment within or on the surface of a protein affects its function.
-
Inhibitor and Modulator Development: As a covalent modifier, N-phenethylmaleimide can be incorporated into molecules designed to irreversibly inhibit enzymes that have a critical cysteine in their active site. A study on N-substituted maleimides demonstrated their potential as selective inhibitors for monoglyceride lipase (MGL), a therapeutic target.[5]
Safety and Handling
N-phenethylmaleimide is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis.
Conclusion
N-phenethylmaleimide is a powerful and specialized reagent in the bioconjugation toolkit. Its molecular formula of C₁₂H₁₁NO₂ and molecular weight of 201.22 g/mol are foundational to its use in quantitative applications. The defining phenethyl group provides a distinct hydrophobic character that differentiates it from simpler alkyl maleimides. This feature offers tangible benefits, such as enhanced analytical signals, but also demands greater control over reaction conditions to mitigate potential side reactions. By understanding its synthesis, mechanism of action, and the rationale behind its use, researchers and drug developers can leverage N-phenethylmaleimide to construct advanced bioconjugates, molecular probes, and next-generation therapeutics like ADCs with precision and confidence.
References
- Google Patents. US20130041134A1 - Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl) maleimide as a starting material.
-
Lafaye, A., Tulliez, J., Sayah, N., Denis, A., & Vuckovic, D. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(8), 1857–1869. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243296, Maleimide, N-phenethyl-. Available from: [Link]
-
Christie, R. J., Su, Y., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660–670. Available from: [Link]
-
Jones, M. W., Strickland, R. A., & Mantovani, G. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Chemical Communications, 50(79), 11680–11683. Available from: [Link]
-
Searle, N. E. (1955). N-Phenylmaleimide. Organic Syntheses, 35, 86. Available from: [Link]
-
JoVE. (2022). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Available from: [Link]
-
Bisogno, T., Melck, D., & De Petrocellis, L. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7409–7415. Available from: [Link]
-
ResearchGate. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation. Available from: [Link]
-
PrepChem.com. Synthesis of n-phenyl maleimide. Available from: [Link]
-
D'Agostino, M., & Pignochino, Y. (2021). Diverse Roles of Antibodies in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 22(21), 11496. Available from: [Link]
-
Seegar, T. C., & Loll, P. J. (2008). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 989–998. Available from: [Link]
-
Lei, Z., Chen, X. D., & Mercadé-Prieto, R. (2016). Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. PLOS ONE, 11(10), e0164496. Available from: [Link]
-
Romanelli, A., & D'Andrea, L. D. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3521. Available from: [Link]
-
Barfield, J. (2014). Making Hot ADCs. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]
-
Scigine. (2020). Protein DNA Bioconjugate Protocol. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
Synthesis of substituted N-phenylmaleimide derivatives
An In-Depth Technical Guide to the Synthesis of Substituted N-Phenylmaleimide Derivatives
Authored by: A Senior Application Scientist
Abstract
Substituted N-phenylmaleimides represent a pivotal class of chemical compounds, serving as versatile precursors and core structural motifs in medicinal chemistry, polymer science, and bioconjugation.[1][2] Their utility stems from the reactive maleimide moiety, which is an excellent Michael acceptor and a dienophile in Diels-Alder reactions, making these compounds indispensable for creating complex molecular architectures and functional materials.[3][4] In drug development and bioconjugation, the maleimide group's high reactivity and specificity toward thiol groups are leveraged to construct antibody-drug conjugates (ADCs) and other targeted therapeutics.[5] This guide provides a comprehensive exploration of the predominant synthetic methodologies for preparing substituted N-phenylmaleimide derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.
The Cornerstone of Synthesis: The Two-Step Pathway from Maleic Anhydride
The most reliable and widely adopted method for synthesizing N-phenylmaleimide derivatives is a two-step process commencing with maleic anhydride and an appropriately substituted aniline.[6][7] This approach offers high yields and purity by allowing for the isolation and purification of a stable intermediate. The overall process can be visualized as the formation of an amide bond followed by a cyclodehydration to form the imide ring.
Workflow: Two-Step Synthesis of N-Phenylmaleimides
Caption: General workflow for the two-step synthesis of N-phenylmaleimides.
Step 1: Synthesis of the N-Phenylmaleanilic Acid Intermediate
The initial step involves the formation of an N-phenylmaleanilic acid via the acylation of a substituted aniline with maleic anhydride.[4]
Mechanism & Rationale: This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form a stable amic acid (in this case, a maleanilic acid). The reaction is typically exothermic and proceeds rapidly to near-quantitative yields at or below room temperature, as the formation of the stable amide and carboxylic acid functionalities provides a strong thermodynamic driving force.[3][4]
The choice of solvent is critical for controlling the reaction rate and facilitating product isolation. Solvents like diethyl ether or ethyl acetate are commonly used because they readily dissolve the starting materials but are poor solvents for the resulting maleanilic acid, causing it to precipitate out of the solution as a fine powder, which simplifies purification to a simple filtration.[2][3]
Reaction Mechanism: Maleanilic Acid Formation
Caption: Nucleophilic attack of aniline on maleic anhydride.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleanilic acid
This protocol is adapted from established literature procedures.[2][3]
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 125 mL of anhydrous ethyl acetate with gentle warming and stirring. In a separate beaker, dissolve 13.0 g (0.102 mol) of 4-chloroaniline in 50 mL of ethyl acetate.
-
Reaction: While stirring the maleic anhydride solution at room temperature, add the 4-chloroaniline solution dropwise over 15 minutes. A voluminous precipitate will form almost immediately.
-
Stirring & Isolation: Continue to stir the resulting thick suspension vigorously for 1 hour at room temperature to ensure the reaction goes to completion.
-
Filtration & Washing: Cool the mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 25 mL portions of cold ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the fine, cream-colored powder in a vacuum oven at 60°C to a constant weight. The product is typically of sufficient purity (>95%) for use in the next step without further purification.
Step 2: Cyclodehydration of Maleanilic Acid to N-Phenylmaleimide
The second, and more variable, step is the conversion of the maleanilic acid intermediate into the final N-phenylmaleimide through cyclodehydration. This intramolecular condensation reaction requires the removal of a molecule of water.
Mechanism & Rationale: The most common and effective method employs acetic anhydride as both a dehydrating agent and a solvent, with anhydrous sodium acetate serving as a basic catalyst.[3][8] The sodium acetate deprotonates the carboxylic acid, forming a carboxylate anion. This enhances the nucleophilicity of the carboxylate, which then attacks the amide carbonyl carbon. Acetic anhydride facilitates the reaction by activating the carboxylic acid (forming a mixed anhydride) and sequestering the water that is eliminated, driving the equilibrium toward the formation of the imide ring.
Alternative methods exist, such as azeotropic distillation in a high-boiling solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid), but the acetic anhydride method is often preferred for its efficiency and simpler setup on a lab scale.[6] More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes by promoting efficient and rapid heating.[8]
Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleimide
This protocol is a robust method adapted from multiple sources.[3][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 15.0 g of the N-(4-chlorophenyl)maleanilic acid prepared in the previous step, 7.5 g of anhydrous sodium acetate, and 75 mL of acetic anhydride.
-
Heating: Heat the suspension in an oil bath set to 90-100°C. Stir the mixture until all solids dissolve (typically 15-30 minutes). Maintain heating for an additional 2 hours.
-
Work-up & Precipitation: Allow the reaction mixture to cool to approximately 50-60°C. Carefully and slowly pour the warm solution into a 1 L beaker containing 500 mL of an ice-water slurry while stirring vigorously. This hydrolyzes the excess acetic anhydride and precipitates the product.
-
Isolation & Washing: Stir the slurry for 20-30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral, followed by a final wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization. For N-(4-chlorophenyl)maleimide, ethanol is an effective solvent.[8] Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified canary-yellow crystals by vacuum filtration and dry them in a vacuum oven at 50°C.
Comparison of Synthetic Methodologies for Cyclodehydration
The choice of cyclodehydration method can significantly impact yield, purity, and adherence to green chemistry principles. The following table summarizes key parameters of common approaches.
| Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time | Advantages | Disadvantages |
| Classic Anhydride [3][8] | Acetic Anhydride, Sodium Acetate | Acetic Anhydride | 90-100 | 1-3 h | High yield, reliable, well-established | Requires quenching of excess anhydride, not atom-economical |
| Azeotropic Dehydration [6] | p-TsOH, H₂SO₄, or H₃PO₄ | Toluene, Xylene | 110-140 | 4-6 h | Good for large scale, water removal is visible (Dean-Stark) | High temperatures, requires specific apparatus |
| Microwave-Assisted [8] | Acetic Anhydride, Sodium Acetate | Acetic Anhydride | 90 | 30-90 s | Extremely fast, energy-efficient, high yield | Requires specialized microwave reactor |
| Ionic Liquid-Mediated [2][8] | Ionic Liquid (as catalyst & solvent) | None | ~140 | Variable | Highly atom-efficient, potentially reusable catalyst/solvent | High temperature, synthesis of ionic liquid can be complex |
| Carbodiimide Coupling [8] | Dicyclohexylcarbodiimide (DCC) | Chloroform, DCM | RT | <15 min (grinding) | Room temperature, fast | Stoichiometric byproduct (DCU) removal needed, uses hazardous solvents |
Conclusion
The synthesis of substituted N-phenylmaleimide derivatives is a well-understood and highly optimizable process crucial for advancing drug discovery and materials science. The two-step synthesis, involving the formation of a maleanilic acid intermediate followed by cyclodehydration, remains the most practical and versatile approach for laboratory-scale preparations. While the classic acetic anhydride/sodium acetate method for cyclization is robust and reliable, modern advancements such as microwave-assisted heating offer significant improvements in energy efficiency and reaction time. By understanding the chemical principles behind each step and the trade-offs associated with different reagents and conditions, researchers can select and tailor a synthetic strategy that best suits their specific target molecule, scale, and available resources.
References
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]
- Google Patents. (2015). CN104892484A - Synthesis method for N-phenylmaleimide.
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. [Link]
-
Cava, M. P., et al. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 93. [Link]
-
ResearchGate. (2008). Structure and properties of N-phenylmaleimide derivatives. [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Semantic Scholar. [Link]
- Google Patents. (1992). US5136052A - Process for the manufacture of n-phenylmaleimide.
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Figshare. [Link]
-
The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]
-
Beyond Benign. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]
-
IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. [Link]
-
University of Cambridge. (2024). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. nbinno.com [nbinno.com]
- 6. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 7. gctlc.org [gctlc.org]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Thermal Stability of N-Phenylmaleimide Polymers
This guide provides an in-depth exploration of the thermal stability of N-phenylmaleimide (NPMI) polymers, tailored for researchers, scientists, and professionals in drug development and material science. We will delve into the core principles of thermal degradation, analytical methodologies for characterization, and the structural factors that influence the thermal performance of this important class of polymers. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a thorough and applicable understanding.
Introduction: The Significance of N-Phenylmaleimide Polymers and Their Thermal Stability
N-phenylmaleimide (NPMI) and its derivatives are monomers that, when polymerized, yield materials with exceptional thermal resistance. The unique molecular architecture of NPMI, featuring a rigid five-membered ring and an N-aryl substituted structure, imparts remarkable thermal stability to its homopolymers and copolymers[1]. This makes them highly valuable in applications where materials are exposed to elevated temperatures, such as in automotive components, electronics, and as heat-resistant modifiers for other polymer systems like acrylonitrile-butadiene-styrene (ABS), polyvinyl chloride (PVC), and poly(methyl methacrylate) (PMMA)[2].
The incorporation of NPMI into a polymer matrix can significantly increase its glass transition temperature (Tg) and heat distortion temperature (HDT)[3]. This enhancement is primarily due to the "molecular scaffold" effect of the NPMI units, which restricts the mobility of the polymer chains through steric hindrance, thereby improving thermal stability[3]. Understanding the thermal stability of NPMI polymers is, therefore, crucial for predicting their performance, determining their operational limits, and ensuring the longevity and reliability of the final products.
Mechanisms of Thermal Degradation in N-Phenylmaleimide Polymers
The thermal degradation of polymers is a complex process involving a series of chemical reactions that lead to a decline in their physical properties[4]. For NPMI polymers, degradation is typically studied under an inert atmosphere (pyrolysis) to understand the intrinsic stability of the polymer backbone, or in an oxidative atmosphere to simulate real-world service conditions.
While a complete, universally accepted degradation mechanism for all NPMI polymer systems is still an area of active research, studies on related polyimides suggest a multi-step decomposition process[5]. The initial phase of thermal decomposition in an inert atmosphere likely involves the scission of weaker bonds within the polymer structure. In the later stages, at higher temperatures, the more stable imide heterocyclic ring and any aromatic structures formed during the initial degradation will decompose[5].
A powerful technique to elucidate these degradation pathways is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) . This method involves heating the polymer to a high temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments using GC/MS[6][7][8][9]. The identified fragments provide clues about the initial bond scission events and the subsequent reactions that constitute the degradation cascade. For polyimides, the initial bond cleavages are often observed at the C-N bond of the imide ring, followed by the N-C bond connecting to the benzene ring, and subsequently C-O and C-C bond scissions[5].
Core Analytical Techniques for Assessing Thermal Stability
The two primary thermoanalytical techniques for evaluating the thermal stability of NPMI polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is the cornerstone for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere[10][11]. The resulting data provides critical information on decomposition temperatures, the presence of volatiles, and the overall thermal robustness of the material.
Objective: To determine the onset of thermal degradation and the decomposition profile of an N-phenylmaleimide copolymer.
Instrumentation: A standard thermogravimetric analyzer.
Materials:
-
N-phenylmaleimide copolymer sample (5-10 mg)
-
High-purity nitrogen gas (for inert atmosphere)
-
Compressed air (for oxidative atmosphere, if required)
-
TGA sample pans (e.g., platinum or aluminum)
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents.
-
Carefully weigh 5-10 mg of the sample into a clean, tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (typically nitrogen for pyrolysis studies) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere[11]. This step is crucial to prevent premature oxidative degradation.
-
Set the temperature program:
-
Initial Temperature: Start at a temperature below any expected thermal events (e.g., 30-40 °C).
-
Heating Rate: A typical heating rate for polymer analysis is 10 °C/min[11]. Slower rates can provide better resolution of overlapping thermal events, while faster rates may shift the decomposition to higher temperatures[10][12].
-
Final Temperature: Heat to a temperature where the sample has completely decomposed or a stable residue is formed (e.g., 800 °C).
-
-
-
Data Acquisition:
-
Initiate the temperature program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) , often defined as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10). This is a key indicator of the initiation of significant thermal degradation[13].
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition[14].
-
Analyze the number of peaks in the DTG curve to understand if the degradation is a single-step or multi-step process.
-
-
Inert Atmosphere (Nitrogen): Using an inert atmosphere is critical for studying the intrinsic thermal stability of the polymer backbone without the influence of oxidative reactions. This allows for a clearer understanding of the bond dissociation energies within the polymer structure.
-
Heating Rate: The choice of heating rate is a trade-off between resolution and experimental time. A rate of 10 °C/min is a widely accepted standard that provides a good balance for most polymer systems.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc)[15]. For amorphous or semi-crystalline NPMI polymers, the Tg is a critical parameter as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. An increase in Tg is directly correlated with an improvement in the heat resistance of the polymer[3].
Objective: To measure the glass transition temperature of an NPMI copolymer.
Instrumentation: A differential scanning calorimeter.
Materials:
-
N-phenylmaleimide copolymer sample (5-10 mg)
-
DSC sample pans and lids (e.g., aluminum)
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate.
-
Set the temperature program, which typically involves a heat-cool-heat cycle to erase the thermal history of the sample:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.
-
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Heat-Cool-Heat Cycle: This is a standard procedure in DSC analysis of polymers to remove any effects of previous thermal history, such as internal stresses or non-equilibrium conformations, which can affect the measured Tg. The second heating scan provides a more reproducible and representative value for the material's Tg.
Factors Influencing the Thermal Stability of N-Phenylmaleimide Polymers
The thermal stability of NPMI polymers is not solely dependent on the maleimide ring but is influenced by several factors:
-
Copolymer Composition: The type and ratio of comonomers have a significant impact on thermal stability. For instance, copolymerizing NPMI with styrene can produce copolymers with high glass transition temperatures[2]. The overall thermal stability will be a function of the properties of both monomers. Homopolymers of N-substituted maleimides generally exhibit higher thermal stability than their copolymers[17].
-
Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can alter the electronic properties and steric hindrance around the imide ring, thereby influencing bond strengths and degradation pathways. Electron-withdrawing or -donating groups can affect the stability of the C-N bond.
-
Molecular Weight and Polydispersity: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased number of intermolecular entanglements, which restricts chain mobility.
-
Presence of Additives: The inclusion of additives such as antioxidants, flame retardants, and fillers can significantly modify the thermal degradation behavior of the polymer.
Quantitative Analysis and Data Presentation
To facilitate the comparison of the thermal properties of different NPMI polymer systems, it is essential to present quantitative data in a clear and structured format.
Table 1: Thermal Properties of N-Phenylmaleimide (NPMI) Copolymers
| Copolymer System | NPMI Content (mol%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td5) (°C) | Reference |
| P(NPMI-alt-Styrene) | 50 | 195.7 | - | [2] |
| P(CPMI-alt-Styrene)* | 50 | 208.9 | - | [2] |
| NSAA Copolymer** | Increasing | Up to 142.6 | - | [18] |
| ABS/NPMI Blend | 10% (wt) | - | - (HDT: 125-130°C) | [3] |
*P(CPMI-alt-Styrene) is a copolymer of N-(4-carboxyphenyl)maleimide and styrene. **NSAA is a quaternary copolymer of N-phenylmaleimide, styrene, acrylonitrile, and α-methylstyrene.
Visualization of Workflows and Concepts
Graphical representations are invaluable for understanding complex processes and relationships.
Experimental Workflow for TGA Analysis
Caption: Factors influencing the thermal stability of NPMI polymers.
Conclusion
The thermal stability of N-phenylmaleimide polymers is a critical attribute that underpins their use in high-performance applications. A comprehensive understanding of their degradation mechanisms and the ability to accurately characterize their thermal properties through techniques like TGA and DSC are paramount for material scientists and engineers. By carefully considering the intrinsic and extrinsic factors that influence thermal stability, researchers can design and develop novel NPMI-based materials with tailored performance characteristics for a wide array of demanding applications.
References
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. [Link]
-
ANALYSIS OF A RANGE OF POLYMERS BY AUTOMATED PYROLYSIS GC-MS USING THE GERSTEL PYRO. Anatune. [Link]
-
P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. MDPI. [Link]
-
Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. Shimadzu. [Link]
-
Synthesis of N-phenylmaleimide quaternary copolymer and its effect on heat resistance modification of PVC resin. Journal of Functional Materials. [Link]
-
Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. MDPI. [Link]
-
How Does Degradation Temperature Relate To Polymer Stability? Chemistry For Everyone. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]
-
Synthesis and characterization of heat-resistant N-phenylmaleimide–styrene–maleic anhydride copolymers and application in acrylonitrile–butadiene–styrene resin. ResearchGate. [Link]
-
Overview of Glass Transition Analysis by Differential Scanning Calorimetry. TA Instruments. [Link]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. University of Pennsylvania. [Link]
-
(PDF) Thermogravimetric Analysis of Polymers. ResearchGate. [Link]
-
Why N-phenylmaleimide is a thermal modifier for ABS plastic. Yangchen Tech. [Link]
-
(PDF) Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. ResearchGate. [Link]
-
Recent Study of Some New Maleimide Copolymers and Their Electrolyte Study in Solvent. International Journal of Science and Research. [Link]
-
Formation of branched structure of polyimide macromolecules in the temperatures range below the onset of the thermal destruction. OAText. [Link]
-
DSC Glass Transition Analysis: Accurate Tg Detection. ResolveMass Laboratories Inc. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. [Link]
-
DSC Analysis of Polymers | Thermal. EAG Laboratories. [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scirp.org. [Link]
-
Glass Transition Temperature. NETZSCH Analyzing & Testing. [Link]
-
Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique. Scientific & Academic Publishing. [Link]
-
Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]
-
TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6 [mdpi.com]
- 3. Why N-phenylmaleimide is a thermal modifier for ABS plastic-www.yangchentech.com [yangchentech.com]
- 4. sciensage.info [sciensage.info]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. d-nb.info [d-nb.info]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Recent Study of Some New Maleimide Copolymers and Their Electrolyte Study in Solvent – IJERT [ijert.org]
- 18. Synthesis of N-phenylmaleimide quaternary copolymer and its effect on heat resistance modification of PVC resin [fhclxb.buaa.edu.cn]
An In-Depth Technical Guide to N-phenethylmaleimide and its Analogs: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenethylmaleimide (NPM) and its analogs represent a versatile class of compounds with significant applications in chemical biology and drug discovery. The core chemical feature of these molecules is the maleimide ring, a potent electrophile that readily and specifically reacts with thiol groups, particularly the cysteine residues in proteins. This irreversible covalent modification is the foundation of their biological activity, enabling them to serve as powerful tools for probing protein function and as promising therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of N-phenethylmaleimide and its analogs, with a focus on their mechanism of action as enzyme inhibitors and their potential in oncology and neuroscience. Detailed experimental protocols and an analysis of structure-activity relationships are presented to equip researchers with the knowledge to effectively utilize and further develop this important class of molecules.
Introduction: The Maleimide Moiety as a Versatile Chemical Tool
The maleimide functional group is an unsaturated dicarboximide that has become an invaluable tool in bioconjugation chemistry and drug design. Its high reactivity and specificity towards sulfhydryl groups, under physiological conditions, allow for the precise and stable labeling and modification of proteins.[1] N-substituted maleimides, such as N-phenethylmaleimide, offer a modular scaffold where the N-substituent can be readily modified to tune the molecule's physicochemical properties, such as hydrophobicity, steric bulk, and targeting capabilities. This adaptability has led to the development of a wide range of maleimide-based probes, crosslinkers, and therapeutic candidates.
Synthesis and Characterization of N-phenethylmaleimide and its Analogs
The synthesis of N-substituted maleimides is generally a straightforward two-step process involving the reaction of maleic anhydride with a primary amine to form a maleamic acid intermediate, followed by cyclodehydration to yield the desired maleimide.
General Synthesis Pathway
The synthesis of N-phenethylmaleimide proceeds via the reaction of maleic anhydride with phenethylamine. The initial reaction forms N-phenethylmaleamic acid, which is then cyclized, typically using a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.
dot
Caption: General two-step synthesis of N-phenethylmaleimide.
Detailed Experimental Protocol: Synthesis of N-phenethylmaleimide
This protocol is adapted from established methods for the synthesis of N-substituted maleimides.[2][3][4]
Step 1: Synthesis of N-phenethylmaleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone at room temperature.
-
Slowly add a solution of phenethylamine (1.0 eq) in the same solvent to the maleic anhydride solution dropwise with stirring. An exothermic reaction will occur, leading to the formation of a precipitate.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitated N-phenethylmaleamic acid by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum. The intermediate is typically used in the next step without further purification.
Step 2: Cyclodehydration to N-phenethylmaleimide
-
In a clean, dry round-bottom flask, suspend the N-phenethylmaleamic acid (1.0 eq) in acetic anhydride (used as both solvent and dehydrating agent).
-
Add anhydrous sodium acetate (0.1-0.2 eq) as a catalyst.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. The suspension should dissolve as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-phenethylmaleimide product and quench the excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane) to obtain pure N-phenethylmaleimide.
Characterization Techniques
The identity and purity of the synthesized N-phenethylmaleimide and its analogs can be confirmed using a suite of standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the imide carbonyls.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Chemical Reactivity and Mechanism of Action
The biological activity of N-phenethylmaleimide and its analogs is predominantly due to the high reactivity of the maleimide's carbon-carbon double bond towards nucleophiles, particularly thiols.
The Michael Addition Reaction with Cysteine
The reaction proceeds via a Michael-type addition, where the deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable, irreversible thioether bond.[1]
dot
Caption: Michael addition of a cysteine thiol to N-phenethylmaleimide. (Note: Placeholder images would be replaced with actual chemical structures in a final document)
The reaction is highly specific for thiols at a pH range of 6.5-7.5. At higher pH values, the maleimide ring can become susceptible to hydrolysis and reaction with other nucleophiles such as primary amines (e.g., lysine residues).[1]
Monitoring the Reaction
The reaction of a maleimide with a thiol can be monitored spectrophotometrically by following the decrease in absorbance at 300 nm, which corresponds to the consumption of the maleimide double bond.[1] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also powerful techniques for monitoring the reaction and characterizing the resulting protein-adduct.[6][7]
Biological Applications and Therapeutic Potential
The ability of N-phenethylmaleimide and its analogs to selectively and irreversibly modify cysteine residues has led to their use in a variety of biological applications, from basic research to drug development.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, but it also plays roles in other cellular processes, including apoptosis and DNA repair.[8] GAPDH has a highly reactive cysteine residue in its active site (Cys152), which is essential for its catalytic activity. N-phenethylmaleimide and related compounds can act as irreversible inhibitors of GAPDH by covalently modifying this critical cysteine residue, thereby blocking the enzyme's function.[9]
The inhibition of GAPDH is a promising strategy for cancer therapy, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and are therefore particularly sensitive to the disruption of this metabolic pathway.[8][9]
| Compound | Target | IC50 | Cell Line |
| GAI-17 (a peptide GAPDH aggregation inhibitor) | GAPDH aggregation | 1.18 µM | In vitro assay |
| DC-5163 | GAPDH | - | MDA-MB-231 |
dot
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of GAPDH aggregation as a potential treatment for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Phenylmaleimide as a Dienophile in Diels-Alder Reactions
Introduction: The Enduring Power of the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the formation of six-membered rings.[1][2] This [4π + 2π] cycloaddition between a conjugated diene and a dienophile proceeds in a concerted fashion through a cyclic transition state, enabling the construction of complex cyclic systems with a high degree of stereochemical control.[1] The strategic selection of the dienophile is paramount to the success and utility of this reaction. N-phenylmaleimide stands out as a particularly effective and versatile dienophile due to the electron-withdrawing nature of its imide group, which significantly lowers the activation energy barrier and promotes high-yield reactions under moderate conditions.[1] Its rigid cyclic structure also provides a well-defined stereochemical platform, making it an invaluable tool in both academic research and industrial applications, including the synthesis of polymers and biologically active molecules.[3][4][5]
This guide provides a comprehensive technical overview of N-phenylmaleimide's role in Diels-Alder reactions. It delves into the mechanistic underpinnings that govern its reactivity and selectivity, offers detailed, field-proven experimental protocols, and presents quantitative data to inform experimental design.
Core Principles: Reactivity and Stereoselectivity
The efficacy of N-phenylmaleimide as a dienophile is rooted in Frontier Molecular Orbital (FMO) theory.[4] This theory posits that the primary interaction governing the reaction rate and selectivity is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] The two carbonyl groups of the imide functionality in N-phenylmaleimide are strongly electron-withdrawing, which lowers the energy of its LUMO. This smaller HOMO-LUMO energy gap facilitates a more favorable interaction with the HOMO of an electron-rich diene, leading to a faster reaction rate.
The Endo Rule and Stereochemical Outcomes
A defining characteristic of many Diels-Alder reactions is their stereoselectivity, often governed by the "Alder endo rule."[2] This rule predicts that the dienophile's substituent(s) will preferentially adopt an endo orientation in the bicyclic product. This preference is not due to steric factors—in fact, the exo product is typically the more thermodynamically stable isomer.[6] Instead, the endo transition state is kinetically favored due to "secondary orbital interactions" between the p-orbitals of the dienophile's activating group (the carbonyls in N-phenylmaleimide) and the developing π-system of the diene at the C2 and C3 positions.
However, it is crucial to recognize that this is a rule of kinetic control.[6] The Diels-Alder reaction can be reversible, particularly with dienes like furan.[6] Under thermodynamic control (e.g., higher temperatures or longer reaction times), the more stable exo product may become the major isomer.[6][7]
The following diagram illustrates the FMO interactions that lead to the kinetically favored endo product.
Caption: FMO diagram for endo-selective Diels-Alder reaction.
Experimental Protocols: Case Studies with N-Phenylmaleimide
To provide actionable insights, this section details validated protocols for the reaction of N-phenylmaleimide with two common dienes: furan and in situ generated 1,3-butadiene.
Case Study 1: Reaction with Furan - Kinetic vs. Thermodynamic Control
The reaction between furan and N-phenylmaleimide is a classic experiment to demonstrate the principles of kinetic and thermodynamic control, as the reaction is reversible.[6] Initially, the kinetically favored endo adduct forms more rapidly, but over time or with heating, it can revert to the starting materials and re-form as the more stable exo adduct.[6]
Detailed Experimental Protocol:
-
Reaction Setup: In a clean, dry vial, dissolve 56 mg of N-phenylmaleimide in 0.5 mL of furan.[6][8] Furan acts as both the diene and the solvent.
-
Reaction Conditions: Allow the mixture to stand at room temperature.[6][8] For kinetic analysis, monitor the reaction after ~20 hours. For thermodynamic analysis, the reaction can be left for several days or gently heated.
-
Product Isolation: A white solid product will typically precipitate from the solution.[6][9] Isolate the solid by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted furan.[6][8]
-
Monitoring and Analysis: The progress of the reaction and the ratio of endo to exo products can be effectively monitored by Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy.[6]
-
TLC: Use a 1:1 mixture of ethyl acetate and hexanes as the eluent on silica gel plates.[6] The typical Rf values are: N-phenylmaleimide (~0.68), endo adduct (~0.47), and exo adduct (~0.33).[6]
-
¹H NMR: The stereochemistry is unambiguously determined by the coupling patterns of the protons on the newly formed ring. The exo isomer shows a singlet for the C-5/C-6 protons, while the endo isomer displays a more complex coupled signal.[6] This is due to the different dihedral angles with the bridgehead protons, as predicted by the Karplus equation.[6]
-
Self-Validating System: The distinct Rf values and ¹H NMR signatures for the starting material and the two isomeric products provide a robust, self-validating system. Any deviation from the expected values would indicate incomplete reaction, the presence of impurities, or unexpected side reactions, prompting further investigation.
Caption: Experimental workflow for the Diels-Alder reaction of N-phenylmaleimide and furan.
Case Study 2: Reaction with In Situ Generated 1,3-Butadiene
1,3-Butadiene is a gas at room temperature, making it inconvenient and hazardous to handle directly. A safer and more practical approach is to generate it in situ from a stable precursor like 3-sulfolene.[1] The thermal extrusion of sulfur dioxide from 3-sulfolene at elevated temperatures provides a controlled release of the diene, which is immediately trapped by the N-phenylmaleimide present in the reaction mixture.[1][10]
Detailed Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-sulfolene (e.g., 2.0 g, 17 mmol) and N-phenylmaleimide (e.g., 3.5 g, 20 mmol, 1.2 equiv.).[1]
-
Solvent and Heating: Add 15 mL of a high-boiling solvent such as toluene.[1] Place the flask in a preheated oil bath at 130 °C. The high temperature is necessary to induce the retro-cheletropic elimination of SO₂ from 3-sulfolene.
-
Reaction Conditions: Stir the mixture vigorously at 130 °C for 90 minutes.[1] The butadiene generated will react with N-phenylmaleimide to form the cycloadduct.
-
Monitoring: The reaction can be monitored by TLC (eluent: dichloromethane), comparing the reaction mixture to a spot of the starting N-phenylmaleimide. The product, the cycloadduct, will have a lower Rf value than the starting N-phenylmaleimide.[10]
-
Workup and Purification:
Causality Behind Choices:
-
Excess Dienophile: Using a slight excess of N-phenylmaleimide ensures that the transiently generated, volatile butadiene is efficiently trapped, maximizing the yield.
-
High-Temperature Solvent: Toluene is chosen for its high boiling point (111 °C), which allows the reaction to be heated sufficiently to generate butadiene from 3-sulfolene (requires >120 °C).[10]
-
Reflux Condenser: A condenser is essential to prevent the loss of both the toluene solvent and the gaseous butadiene from the reaction vessel.[10]
Quantitative Data and Reaction Parameters
The choice of diene, solvent, and temperature significantly impacts the yield and stereoselectivity of the Diels-Alder reaction with N-phenylmaleimide.
| Diene | Conditions | Product Ratio (endo:exo) | Yield (%) | Reference |
| Furan | Neat, Room Temp, 20h | Kinetically Favored | 88% (mixture) | [6] |
| Furan (with N-(4-nitrophenyl)maleimide) | EtOAc, 45 °C | 89:11 | 92% | [4] |
| 1,3-Butadiene (from 3-sulfolene) | Toluene, 130 °C, 90 min | Not specified | 55-65% (crude) | [10] |
| 1,3-Cyclohexadiene | Reflux, 2.5h | Predominantly endo | 91% | [2] |
| 4-Vinylimidazoles | Room Temperature | Single Stereoisomer | High Yields | [9] |
| Anthracene Derivatives | High Temperature | Shift to anti-1,4-adduct | >90% | [11] |
Key Insights from Data:
-
Solvent Effects: Polar solvents, particularly water, can accelerate the rate of Diels-Alder reactions due to solvophobic effects that favor the compact transition state.[12]
-
Lewis Acid Catalysis: The addition of a Lewis acid can significantly catalyze the reaction. The Lewis acid coordinates to the carbonyl oxygen of the N-phenylmaleimide, further lowering the LUMO energy and increasing its reactivity.[13][14] Recent studies suggest that Lewis acids also accelerate the reaction by reducing Pauli repulsion between the reactants.[13]
-
Steric Hindrance: As seen with bulky anthracene derivatives, significant steric hindrance on both the diene and dienophile can alter the regioselectivity, favoring otherwise inaccessible products like the 1,4-adduct.[11]
Conclusion and Future Outlook
N-phenylmaleimide remains a highly reliable and reactive dienophile for the Diels-Alder reaction. Its electronic properties ensure rapid, high-yield cycloadditions, while its rigid structure provides a predictable stereochemical outcome, typically governed by kinetic control to favor the endo product. Understanding the principles of FMO theory, the nuances of kinetic versus thermodynamic control, and the practicalities of experimental setup are essential for leveraging this powerful reaction. The continued exploration of solvent effects, Lewis acid catalysis, and sterically demanding substrates will further expand the synthetic utility of N-phenylmaleimide, enabling the construction of novel molecular architectures for applications in materials science, drug discovery, and beyond.
References
-
Diels–Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry. Available from: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. Available from: [Link]
-
10.1. Diels–Alder Reaction of N-Phenylmaleimide with In situ Generated Buta-1,3-diene. (2020). Royal Society of Chemistry. Available from: [Link]
-
Griswold, J., et al. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. Available from: [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. (2024). ResearchGate. Available from: [Link]
-
Khan, I., et al. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. Molecules, 29(8), 1878. Available from: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Available from: [Link]
-
Diels-Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide. ACS Publications. Available from: [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. Available from: [Link]
-
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. ACS Publications. Available from: [Link]
-
Diels-Alder reaction stereochemistry: frontier MO theory. (2018). YouTube. Available from: [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. Available from: [Link]
-
Frontier molecular orbital theory. Wikipedia. Available from: [Link]
-
D. S. van der Waals, et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Chemistry – A European Journal, 26(45), 10185-10193. Available from: [Link]
-
cyclopentadiene-N-phenylmaleimide. PubChem. Available from: [Link]
-
Wang, Q., et al. (2014). Unusual regio- and stereo-selectivity in Diels-Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Chemical Communications, 50(78), 11522-11524. Available from: [Link]
-
Solvent Influence on the Diels-Alder Reaction Rates of 9-(Hydroxymethyl)anthracene and 9,10-Bis(hydroxymethyl)anthracene with Two Maleimides. ResearchGate. Available from: [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Unusual regio- and stereo-selectivity in Diels-Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Biological activities of N-phenylmaleimide derivatives
An In-Depth Technical Guide to the Biological Activities of N-Phenylmaleimide Derivatives
Executive Summary
N-phenylmaleimide derivatives represent a versatile class of heterocyclic compounds characterized by a core maleimide ring attached to a phenyl group. The inherent reactivity of the maleimide moiety, particularly its susceptibility to Michael addition reactions with nucleophiles like thiols, underpins a vast array of biological activities. This guide provides a comprehensive overview of these activities, focusing on their potential as anticancer, antifungal, and antibacterial agents. We delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the N-phenylmaleimide scaffold.
Introduction to N-Phenylmaleimide Derivatives
Maleimides are unsaturated imides that serve as pivotal building blocks in organic synthesis and medicinal chemistry.[1] The N-phenylmaleimide scaffold, in particular, has garnered significant interest due to its prevalence in bioactive natural products and its synthetic tractability.[2] These compounds are generally hydrophobic and neutral, characteristics that allow them to cross biological membranes.[3] The true power of this scaffold lies in the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This feature makes it highly reactive towards thiol groups, such as the cysteine residues found in numerous proteins and enzymes.[4] This covalent interaction is the primary mechanism through which many N-phenylmaleimide derivatives exert their biological effects, leading to the modulation of various cellular pathways. The structural diversity achievable through substitution on the phenyl ring allows for the fine-tuning of steric and electronic properties, enabling the development of derivatives with enhanced potency and target selectivity.[5][6]
Caption: General chemical structure of N-phenylmaleimide.
Key Biological Activities and Mechanisms of Action
The unique reactivity of the maleimide ring has led to the discovery of derivatives with a broad spectrum of biological activities.
Anticancer Activity
N-phenylmaleimide derivatives have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines, including melanoma, lung carcinoma, leukemia, and breast cancer.[2][3][7]
Mechanism of Action: The anticancer effects are often multifactorial, stemming from the ability of these compounds to interact with key cellular components.
-
Protein Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and apoptosis.[2] Bisindolylmaleimides, a related class of compounds, are well-known inhibitors of Protein Kinase C (PKC), and N-phenylmaleimide derivatives may share similar targets.[5] By inhibiting kinases, these compounds can disrupt signaling pathways essential for cancer cell growth and survival.[2]
-
Induction of Oxidative Stress: Studies have shown that N-phenylmaleimide derivatives can induce significant oxidative stress in cancer cells.[3] This is evidenced by increased lipid peroxidation and alterations in the levels of thiobarbituric acid reactive substances (TBARS) and non-protein thiol substances (NPSH) in treated cells.[6] Cancer cells, already under high intrinsic oxidative stress, are particularly vulnerable to further ROS induction, leading to cell death.[3]
-
Mitochondrial Dysfunction: A key target for these derivatives is the mitochondrion.[3] Treatment with N-phenylmaleimides has been shown to disrupt the mitochondrial membrane potential.[3] This uncoupling effect can inhibit ATP production and trigger the intrinsic pathway of apoptosis, a primary mechanism of programmed cell death.[3] The inhibition of MTT reduction in cytotoxicity assays is a direct indicator of interference with mitochondrial dehydrogenases.[3]
Preclinical studies using a mouse melanoma model showed that derivatives like 4-methyl-N-phenyl-maleimide (M5) and 4-methoxy-N-phenyl-maleimide (M7) effectively inhibited tumor growth and reduced lung metastasis with low toxicity.[6][7]
Antifungal Activity
Several N-phenylmaleimide derivatives exhibit potent activity against pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and the plant pathogen Rhizoctonia solani.[8][9][10]
Mechanism of Action: The antifungal action is primarily driven by the disruption of essential fungal cellular structures and processes.
-
Membrane Disruption: A key mechanism involves compromising the integrity of the fungal cell membrane. One derivative, referred to as MPD, was found to increase cell membrane permeability, leading to the leakage of intracellular components like trehalose.[9]
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. MPD was shown to inhibit ergosterol biosynthesis, a mechanism shared by many clinically used azole antifungal drugs.[9]
-
Interference with Ion Homeostasis: The same study revealed that MPD interferes with iron ion homeostasis, reducing the intracellular iron concentration, which is critical for many enzymatic processes.[9]
-
Enzyme Inhibition: Molecular docking studies suggest that some derivatives may act by inhibiting plasma membrane H+-ATPases (PMA1), crucial enzymes for maintaining cellular pH and nutrient transport.[8]
One optimized derivative, A32, showed excellent inhibition against Rhizoctonia solani with an EC50 of 0.59 µg/mL, outperforming the control agent dimethachlone.[8]
Antibacterial Activity
N-phenylmaleimides have also been evaluated for their antibacterial properties. Studies indicate that the parent compound shows activity, but this can be influenced by substitutions on the phenyl ring. The introduction of both electron-donating and electron-withdrawing substituents has been observed to decrease antibacterial activity, suggesting that steric effects may play a crucial role in the interaction with bacterial targets.[11]
The Core Chemical Mechanism: Thiol-Michael Addition
The vast majority of the biological activities of N-phenylmaleimide derivatives are rooted in a single, powerful chemical reaction: the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring.[4]
This reaction is highly efficient and chemoselective for thiols (such as those on cysteine residues in proteins) under physiological conditions (pH 6.5-7.5).[12] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[12] The reaction proceeds rapidly to form a stable covalent succinimidyl thioether linkage, effectively and often irreversibly modifying the target protein.[4] This covalent modification can lead to enzyme inhibition, disruption of protein structure, or interference with protein-protein interactions.
However, a critical consideration in drug development is the stability of this linkage. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (GSH), which is abundant in cells.[13] This can lead to a thiol exchange, releasing the drug from its intended target and potentially causing off-target effects.[13][14]
Caption: Mechanism of Thiol-Michael addition reaction.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-phenylmaleimide derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.
-
Lipophilicity and Membrane Permeability: The hydrophobic and electronic characteristics of the substituent groups can modify the overall lipophilicity of the molecule.[6] This, in turn, affects its ability to cross biological membranes and reach intracellular targets.[3]
-
Steric Effects: As seen in antibacterial studies, the size of the substituent can introduce steric hindrance, potentially decreasing the compound's ability to bind to its target active site.[11]
-
Electronic Effects: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can influence the reactivity of the maleimide ring, although steric factors often appear to be more dominant.[11] In a study on melanoma, derivatives with a methyl (M5) or methoxy (M7) group on the phenyl ring showed potent antitumor activity, highlighting the favorable impact of these specific substitutions.[6]
Key Experimental Protocols
General Synthesis of N-Phenylmaleimide Derivatives
This two-step protocol is a common method for synthesizing N-arylmaleimides.[3]
Step 1: Synthesis of N-Substituted Maleamic Acid Intermediate
-
Dissolve the appropriate aniline derivative (1 equivalent) in glacial acetic acid at room temperature.
-
Add maleic anhydride (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The corresponding N-substituted maleamic acid will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold water or diethyl ether) to remove unreacted starting materials.
-
Dry the intermediate product.
Step 2: Cyclization to N-Phenylmaleimide
-
Suspend the dried maleamic acid intermediate in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude N-phenylmaleimide derivative.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).[16]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., B16-F10 murine melanoma) in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Cell Seeding: Harvest cells using trypsin-EDTA, count them, and seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 5x10³ cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the N-phenylmaleimide derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[17]
-
Medium Preparation: Prepare RPMI-1640 medium as per standard protocols.[17]
-
Drug Dilution:
-
In a 96-well plate, add 100 µL of RPMI medium to all wells except the first column (or the highest concentration column).
-
In that first column, add 200 µL of medium containing the N-phenylmaleimide derivative at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last dilution column. This creates a gradient of drug concentrations.
-
-
Inoculum Preparation: Grow an overnight culture of the fungal strain (e.g., Candida albicans). Adjust the concentration of the fungal suspension in RPMI to twice the final desired inoculum size (e.g., 2-5 x 10³ cells/mL).
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the drug dilution plate. This brings the final volume in each well to 200 µL and dilutes the drug concentrations to their final test values.
-
Controls: Include a positive control well (fungus + medium, no drug) and a negative control well (medium only, no fungus).
-
Incubation: Incubate the plate at 30-35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration in which there is no visible growth. This can be assessed visually or by reading the optical density (OD) with a microplate reader.[18] The MIC50 or MIC80 (50% or 80% inhibition compared to the positive control) is often reported.[17]
Conclusion and Future Perspectives
N-phenylmaleimide derivatives are a compelling class of compounds with a wide range of significant biological activities, particularly in the fields of oncology and mycology. Their efficacy is largely attributed to the covalent modification of protein thiols via a Michael addition reaction, a mechanism that allows for potent and often irreversible inhibition of key cellular targets. The synthetic accessibility of this scaffold and the potential for diverse functionalization of the phenyl ring provide a robust platform for medicinal chemistry programs.[5]
Future research should focus on several key areas:
-
Improving Stability: Developing derivatives where the stability of the thiosuccinimide linkage is enhanced to prevent the retro-Michael reaction and improve in vivo stability and target retention.[13]
-
Target Identification: Utilizing proteomics and chemical biology approaches to definitively identify the protein targets of the most active derivatives, moving beyond general mechanisms to specific enzyme or pathway interactions.
-
Selective Targeting: Designing novel derivatives with improved selectivity for cancer cell targets over normal cells or for specific fungal pathogens to minimize toxicity and enhance the therapeutic window.
-
Drug Delivery Systems: Incorporating N-phenylmaleimide derivatives into advanced drug delivery systems, such as antibody-drug conjugates (ADCs), to further improve their targeting and efficacy.[13]
The continued exploration of the N-phenylmaleimide scaffold holds significant promise for the discovery of new chemical entities to address unmet needs in cancer and infectious disease treatment.[5]
References
- Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. (2023-08-22). MDPI.
- Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. The Royal Society of Chemistry.
- Structure and properties of N-phenylmaleimide derivatives. (2025-08-07).
- Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. SciSpace.
- Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF)
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Deriv
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry labor
- N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activ
- Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. (2015-10-08). Semantic Scholar.
- Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model | Abstract. Research and Reviews.
- Novel Naphthyl and Phenyl Maleimide Derivatives: Molecular Design, Systematic Optimization, Antifungal Evaluation, and Action Mechanism. (2025-04-29). PubMed.
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
- The Thiol-Maleimide Reaction: A Guide. (2022-02-09). Bachem.
- Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds.
- Determination of Antifungal MICs by a Rapid Susceptibility Assay. PMC - NIH.
- Maleimide Reaction Chemistry. Vector Labs.
- Maleimide. Wikipedia.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020-10-27). PMC - NIH.
- Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. PMC.
- (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2025-12-20).
- Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with Imidazole and 2-Methyl Imidazole Moietie. K.T.H.M. College.
Sources
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bachem.com [bachem.com]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Novel Naphthyl and Phenyl Maleimide Derivatives: Molecular Design, Systematic Optimization, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kthmcollege.ac.in [kthmcollege.ac.in]
- 11. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. rsc.org [rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Mastering Site-Specific Protein Modification: A Detailed Protocol for Labeling with N-phenethylmaleimide
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the selective labeling of proteins with N-phenethylmaleimide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that ensure successful and reproducible bioconjugation. We will delve into the rationale behind each step, from protein preparation to final conjugate characterization, empowering the user to optimize the protocol for their specific protein of interest and application.
Introduction: The Power of Cysteine-Directed Labeling
The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. Among the various strategies, targeting the thiol (sulfhydryl) group of cysteine residues offers a high degree of selectivity. Cysteine is a relatively low-abundance amino acid, allowing for precise, site-specific labeling that often preserves the protein's native structure and function.
Maleimides are electrophilic compounds that have become the reagent of choice for thiol modification due to their high reactivity and selectivity for sulfhydryl groups under mild, physiological conditions.[1][2] The reaction proceeds via a Michael addition mechanism, forming a stable thioether bond between the maleimide and the cysteine residue.[3][4]
N-phenethylmaleimide, the subject of this guide, is a derivative of maleimide featuring a hydrophobic phenethyl group. This characteristic can be particularly advantageous in applications requiring altered solubility, enhanced cell permeability, or for probing hydrophobic microenvironments within a protein's structure. Understanding the interplay between the reagent's hydrophobicity and the reaction environment is crucial for achieving optimal labeling.
The Chemistry of Thiol-Maleimide Conjugation
The conjugation of N-phenethylmaleimide to a protein's cysteine residue is a highly efficient and selective process. The core of this reaction is the nucleophilic attack of the deprotonated thiol group (thiolate anion) on one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether linkage.[3]
The reaction is most efficient at a pH range of 6.5-7.5.[5] Below this range, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis, opening the maleimide ring to form a non-reactive maleamic acid.[5] Furthermore, at more alkaline pH, the selectivity for thiols decreases, and reactions with other nucleophilic residues, such as the primary amine of lysine, can occur.[5]
Reaction Mechanism: Michael Addition
Pre-Conjugation Considerations and Reagent Preparation
Careful preparation of both the protein and the labeling reagent is paramount for a successful conjugation reaction.
Protein Preparation and Disulfide Reduction
Cysteine residues within a protein can exist as free thiols or as disulfide bonds, which are oxidized pairs of cysteines. Maleimides only react with free thiols.[2][6] Therefore, if your protein of interest has disulfide bonds that need to be labeled, they must first be reduced.
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent. Unlike dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent.[5]
Protocol for Disulfide Reduction:
-
Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.[1]
-
Add a 10-100-fold molar excess of TCEP to the protein solution.[7]
-
Incubate at room temperature for 20-30 minutes.[6]
N-phenethylmaleimide Stock Solution
N-phenethylmaleimide, like many maleimide derivatives, is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare the stock solution in an anhydrous organic solvent and add it to the aqueous protein solution immediately before initiating the reaction.
Protocol for N-phenethylmaleimide Stock Solution Preparation:
-
Equilibrate the vial of N-phenethylmaleimide to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7]
-
Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.[8]
Step-by-Step Labeling Protocol
This protocol is a general guideline. The optimal molar ratio of N-phenethylmaleimide to protein and the reaction time may need to be optimized for each specific protein.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Ensures efficient reaction kinetics. |
| Reaction Buffer | PBS, HEPES, or Tris, pH 7.0-7.5 | Maintains optimal pH for thiol-specific reaction and protein stability.[7] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | A molar excess of the maleimide drives the reaction to completion.[6] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability over longer incubation times. |
| Reaction Time | 2 hours to overnight | Optimization may be required depending on the reactivity of the specific cysteine(s).[8] |
Experimental Workflow:
Detailed Protocol:
-
In a reaction vial, combine your protein solution (with reduced disulfides, if necessary) and the reaction buffer.
-
While gently vortexing the protein solution, add the desired volume of the 10 mM N-phenethylmaleimide stock solution to achieve the target molar ratio.[8]
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[8]
Post-Labeling Purification and Characterization
Removal of Unreacted Maleimide
It is critical to remove any unreacted N-phenethylmaleimide from the labeled protein, as it can interfere with downstream applications. Size-exclusion chromatography (e.g., desalting columns) is a highly effective method for separating the labeled protein from the small molecule maleimide.[9] Other suitable methods include dialysis, HPLC, or FPLC.[6][7]
Characterization of the Labeled Protein
Degree of Labeling (DOL): The DOL, or the average number of maleimide molecules conjugated to each protein, can be determined spectrophotometrically if the N-phenethylmaleimide conjugate has a distinct absorbance spectrum from the protein.[7][8]
Mass Spectrometry: Mass spectrometry is a powerful tool to confirm the covalent modification and determine the precise location of the label on the protein. The increased hydrophobicity of the phenethyl group may enhance ionization efficiency in some mass spectrometry techniques.[10]
Troubleshooting and Expert Considerations
-
Low Labeling Efficiency:
-
Incomplete Disulfide Reduction: Ensure a sufficient excess of TCEP and adequate incubation time.
-
Hydrolyzed Maleimide: Use anhydrous solvent for the stock solution and prepare it fresh. Avoid prolonged exposure of the maleimide to the aqueous reaction buffer before the protein is added.
-
Suboptimal pH: Verify that the reaction buffer is within the pH 6.5-7.5 range.
-
-
Non-specific Labeling:
-
High pH: Ensure the reaction pH does not exceed 7.5 to avoid reactions with primary amines.
-
Prolonged Reaction Times at Room Temperature: Consider reducing the incubation time or performing the reaction at 4°C.
-
-
Precipitation:
-
The hydrophobic nature of N-phenethylmaleimide may reduce the solubility of the final conjugate. If precipitation occurs, consider using a lower molar excess of the labeling reagent or including solubility-enhancing agents in the buffer.
-
-
Instability of the Thioether Bond:
-
While generally stable, the thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols.[9] For applications requiring long-term stability in a thiol-rich environment (e.g., in vivo), strategies to stabilize the conjugate, such as hydrolysis of the succinimide ring, may be necessary.[9] N-aryl maleimides have been shown to promote spontaneous hydrolysis of the thiosuccinimide, leading to a more stable product.[2][11]
-
Conclusion
Labeling proteins with N-phenethylmaleimide is a robust and selective method for site-specific modification of cysteine residues. By understanding the underlying chemistry and carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and reproducible conjugation. The unique hydrophobicity of N-phenethylmaleimide offers opportunities for novel applications in proteomics, drug delivery, and the study of protein structure and function.
References
-
Vuckovic, D., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Journal of Chromatography A, 1612, 460667. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Improving the stability of maleimide-thiol conjugates for drug targeting. Bioconjugate chemistry, 22(10), 1946–1953. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. Retrieved from [Link]
-
Christie, R. J., et al. (2015). Instability of thiol/maleimide conjugation and strategies for mitigation. Journal of Controlled Release, 220, 660-670. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chapter Seven. Labeling of a Protein with Fluorophores Using Maleimide Derivitization. ResearchGate. Retrieved from [Link]
-
Lei, Z., Chen, X. D., & Mercadé-Prieto, R. (2016). Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. PLOS ONE, 11(10), e0164496. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubMed. National Center for Biotechnology Information. Retrieved from [Link]
-
UCL Discovery. (2018, January 31). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. Retrieved from [Link]
-
MDPI. (2022, October 13). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. kinampark.com [kinampark.com]
- 3. Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions [mdpi.com]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins | PLOS One [journals.plos.org]
- 9. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-phenethylmaleimide in Polymer Synthesis and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of N-phenethylmaleimide in Advanced Polymer Design
N-phenethylmaleimide (N-PEM) is a versatile monomer that offers a unique combination of properties, making it a valuable building block in the synthesis of advanced polymers. Its structure, featuring a reactive maleimide double bond and a bulky phenethyl group, allows for its incorporation into polymer chains via various polymerization techniques. The resulting polymers often exhibit enhanced thermal stability and tailored reactivity, opening up a wide range of applications, from high-performance plastics to sophisticated biomaterials for drug delivery and regenerative medicine.
This comprehensive guide provides an in-depth exploration of the use of N-phenethylmaleimide in polymer synthesis and crosslinking. We will delve into the fundamental reaction mechanisms, provide detailed, field-proven protocols, and discuss the characterization of the resulting polymeric materials. This document is designed to equip researchers and professionals with the necessary knowledge and practical guidance to effectively utilize N-phenethylmaleimide in their work.
Part 1: Polymer Synthesis with N-phenethylmaleimide
The incorporation of N-phenethylmaleimide into polymer chains can be achieved through several polymerization methods, with free-radical polymerization being the most common. N-PEM can be homopolymerized or, more frequently, copolymerized with other vinyl monomers to tailor the properties of the final material.
Free-Radical Polymerization: A Robust Method for N-PEM Incorporation
Free-radical polymerization is a widely used technique for synthesizing a broad range of polymers.[1] In the case of N-phenethylmaleimide, this method allows for its copolymerization with various comonomers, such as styrenes and acrylates, to create polymers with a range of properties.[2] The choice of initiator, solvent, and reaction temperature is critical in controlling the polymerization process and the characteristics of the resulting polymer.
Figure 1: Free-radical copolymerization workflow.
This protocol details the synthesis of a random copolymer of styrene and N-phenethylmaleimide. The incorporation of N-phenethylmaleimide is expected to increase the glass transition temperature (Tg) and thermal stability of the resulting polymer compared to polystyrene.
Materials:
-
N-phenethylmaleimide (N-PEM)
-
Styrene (freshly distilled to remove inhibitors)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL round-bottom flask, dissolve N-phenethylmaleimide (e.g., 10.0 g, 0.046 moles) and styrene (e.g., 9.6 g, 0.092 moles) in 100 mL of anhydrous toluene.
-
Initiator Addition: Add AIBN (e.g., 0.15 g, 0.91 mmol, ~0.5 mol% with respect to total monomers) to the solution.
-
Inert Atmosphere: Seal the flask with a septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.[3]
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 800 mL) while stirring vigorously. The copolymer will precipitate as a solid.
-
Isolation: Collect the precipitated polymer by vacuum filtration and wash it thoroughly with methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Characterization:
-
FT-IR: Confirm the incorporation of both monomers by identifying characteristic peaks for the maleimide group (C=O stretching around 1700-1780 cm⁻¹) and the aromatic rings of styrene and N-PEM.
-
¹H-NMR: Determine the copolymer composition by integrating the signals corresponding to the protons of the phenethyl group of N-PEM and the aromatic protons of styrene.
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[4]
-
DSC/TGA: Evaluate the glass transition temperature (Tg) and the thermal stability of the copolymer.[2]
Expected Outcome:
The resulting copolymer should be a white to off-white solid. The incorporation of the rigid N-phenethylmaleimide units into the polystyrene backbone is expected to increase the Tg of the copolymer compared to pure polystyrene.
Part 2: Crosslinking of N-phenethylmaleimide-Containing Polymers
The maleimide group in N-PEM-functionalized polymers serves as a reactive handle for crosslinking, enabling the formation of robust polymer networks. Two primary and highly efficient crosslinking strategies are the thiol-maleimide Michael addition and the Diels-Alder reaction.
Thiol-Maleimide "Click" Chemistry: Forging Stable Thioether Linkages
The reaction between a thiol (sulfhydryl) group and the double bond of a maleimide is a highly efficient and specific "click" reaction that proceeds under mild conditions, often at physiological pH.[5] This makes it an ideal method for crosslinking polymers, especially in the context of biomaterials and hydrogel formation for drug delivery and tissue engineering.[6][7]
Figure 2: Thiol-Maleimide crosslinking mechanism.
This protocol describes the preparation of a hydrogel by crosslinking a copolymer of N-phenethylmaleimide and a water-soluble monomer (e.g., N,N-dimethylacrylamide) with a dithiol crosslinker.
Materials:
-
N-phenethylmaleimide-co-N,N-dimethylacrylamide polymer (synthesized via free-radical polymerization)
-
Dithiothreitol (DTT) or other suitable dithiol crosslinker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small vials or molds
Procedure:
-
Polymer Solution Preparation: Dissolve the N-PEM copolymer in PBS (pH 7.4) to a desired concentration (e.g., 10% w/v). Ensure complete dissolution.
-
Crosslinker Solution Preparation: Prepare a stock solution of the dithiol crosslinker (e.g., DTT) in PBS (pH 7.4). The concentration should be calculated to achieve the desired molar ratio of thiol groups to maleimide groups (typically 1:1).
-
Hydrogel Formation: In a small vial, mix the polymer solution and the crosslinker solution. Gently vortex or pipette to ensure homogeneity.
-
Gelation: Allow the mixture to stand at room temperature or 37 °C. Gelation time will vary depending on the concentration of reactants and the specific polymer and crosslinker used, but it is often rapid.[8]
-
Characterization:
-
Rheology: Characterize the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), using a rheometer.
-
Swelling Studies: Determine the swelling ratio of the hydrogel in PBS to assess its water uptake capacity.
-
Degradation Studies: If a biodegradable crosslinker is used, monitor the degradation of the hydrogel over time.
-
Self-Validation and Causality:
The gelation of the mixture upon addition of the dithiol crosslinker is a direct confirmation of the successful crosslinking reaction. The mechanical properties of the resulting hydrogel are directly related to the crosslinking density, which can be controlled by the molar ratio of thiol to maleimide groups.
Diels-Alder Reaction: Creating Thermally Reversible Crosslinks
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that can be used to form crosslinks between polymers functionalized with dienes (e.g., furan) and dienophiles (e.g., maleimide).[9] A key advantage of this reaction is its thermal reversibility; the crosslinks can be broken at elevated temperatures and reformed upon cooling, leading to self-healing and re-processable materials.[10]
Figure 3: Reversible Diels-Alder crosslinking.
This protocol outlines the preparation of a thermally reversible crosslinked material by reacting a furan-functionalized polymer with an N-phenethylmaleimide-containing polymer.
Materials:
-
N-phenethylmaleimide-containing polymer
-
Furan-functionalized polymer (e.g., poly(furfuryl methacrylate))
-
Common solvent for both polymers (e.g., THF, chloroform)
-
Petri dish or mold
Procedure:
-
Polymer Solution Preparation: Dissolve both the N-PEM-containing polymer and the furan-functionalized polymer in a suitable solvent in a 1:1 molar ratio of maleimide to furan groups.
-
Casting: Pour the polymer solution into a petri dish or mold and allow the solvent to evaporate slowly in a fume hood.
-
Crosslinking: Once a film has formed, heat the material in an oven at a temperature sufficient to promote the Diels-Alder reaction (e.g., 60-80 °C) for several hours.[10]
-
Characterization:
-
Solubility Test: The crosslinked material should be insoluble in solvents that dissolve the precursor polymers.
-
DSC: The retro-Diels-Alder reaction can often be observed as an endothermic transition at higher temperatures.
-
Rheology: Monitor the change in viscosity or modulus as a function of temperature to demonstrate the reversible nature of the crosslinks.
-
Self-Validation and Causality:
The insolubility of the material after heating is a clear indication of successful crosslinking. The ability of the material to be reshaped or reprocessed at elevated temperatures and regain its solid form upon cooling demonstrates the thermal reversibility of the Diels-Alder crosslinks.
Part 3: Data Presentation and Safety Considerations
Quantitative Data Summary
The following table summarizes typical properties of polymers incorporating N-substituted maleimides. Note that specific values will depend on the comonomer, molecular weight, and copolymer composition.
| Property | Polystyrene (PS) | Styrene-co-N-phenylmaleimide (25 mol% NPM) | Expected Trend for Styrene-co-N-PEM |
| Glass Transition Temp. (Tg) | ~100 °C | ~150 °C | Increased Tg |
| Thermal Decomposition Temp. | ~350 °C | >400 °C | Increased Thermal Stability |
| Molecular Weight (Mw) | Variable | Variable | Controllable by polymerization conditions |
| Polydispersity Index (PDI) | Variable | Typically 1.5-2.5 for free radical | Similar to other free-radical polymerizations |
Safety Considerations for N-phenethylmaleimide
-
Handling: Always handle N-phenethylmaleimide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Exposure: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[11]
-
Storage: Store N-phenethylmaleimide in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.[13]
Conclusion
N-phenethylmaleimide is a powerful tool in the arsenal of polymer chemists and materials scientists. Its ability to be readily incorporated into polymer backbones and its propensity to undergo highly efficient crosslinking reactions make it a valuable monomer for the creation of advanced materials with tailored properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of N-phenethylmaleimide in their own applications, from developing more durable and heat-resistant plastics to designing innovative biomaterials for the next generation of therapeutics.
References
- Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains.
- Li, Y., et al. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6.
- Bastin, L. D., & D'Souza, M. J. (2014). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews.
- Meena, S. K., & Meena, R. (2023). Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences. International Journal of Scientific Research in Science and Technology.
- Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing applic
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). MDPI.
- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH.
- SAFETY DATA SHEET - N-Phenylmaleimide. Fisher Scientific.
- Li, T., & Takeoka, S. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- Characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to a tetra-arm poly(ethylene glycol) gel. (2020). PubMed.
- Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjug
- The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings.
- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- Material Safety Data Sheet - n-Phenylmaleimide, 97%. Cole-Parmer.
- Synthesis method for N-phenylmaleimide.
- Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application.
- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- N-Phenylmaleimide - Safety D
- Atom Transfer Radical Copolymerization of N-Phenylmaleimide and Styrene Initiated with Dendritic Polyarylether 2-Bromoisobutyrate. Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers.
- The Thiol-Maleimide Reaction: A Guide. Bachem.
- Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
- Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers.
- Cross-Linking of Polypropylene via the Diels–Alder Reaction. PMC - NIH.
- New Polymers In Silico Gener
- Vapor-Phase Fabrication of a Maleimide-Functionalized Poly-p-xylylene with a Three-Dimensional Structure. MDPI.
- Polyethylenimine Carriers for Drug and Gene Delivery. MDPI.
- Styrene N-Phenylmaleimide Maleic Anhydride Copolymer. Yangchen Tech.
- SAFETY DATA SHEET - N-Phenylmaleimide. Thermo Fisher Scientific.
- Thiol–maleimide hydrogel synthesis and photodegradation.
- Photo-crosslinked Diels–Alder and thiol–ene polymer networks. RSC Publishing.
- Copolymerization of N-phenylmaleimide with styrene by rare earth coordination catalyst.
- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. PubMed.
- Synthesis and Radical Polymerization of N‐[4‐N′‐(Phenylamino‐carbonyl)phenyl]maleimide and its Copolymerization with Methyl Methacrylate.
- Preparation and Rheological Evaluation of Thiol–Maleimide/Thiol–Thiol Double Self-Crosslinking Hyaluronic Acid-Based Hydrogels as Dermal Fillers for Aesthetic Medicine. MDPI.
- SAFETY DATA SHEET - N-(2-Aminoethyl)
- Acryl
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6 [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. ijert.org [ijert.org]
- 5. bachem.com [bachem.com]
- 6. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
- 10. Express Polymer Letters [expresspolymlett.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. fishersci.com [fishersci.com]
Step-by-Step Guide for Maleimide Labeling of Thiolated Biomolecules
This comprehensive guide provides a detailed protocol and technical insights for the successful maleimide labeling of thiolated biomolecules. It is intended for researchers, scientists, and drug development professionals seeking to perform bioconjugation with high efficiency and reproducibility. This document emphasizes the underlying chemical principles, critical experimental parameters, and robust validation methods to ensure the integrity and functionality of the final conjugate.
Introduction: The Power of Maleimide-Thiol Chemistry
Maleimide-thiol chemistry is a cornerstone of bioconjugation, widely employed for its high selectivity and efficiency in labeling biomolecules such as proteins, antibodies, and peptides.[1][2] The reaction, a Michael addition, involves the specific and rapid formation of a stable covalent thioether bond between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue.[1][3] This method is particularly advantageous for site-specific modifications, enabling precise control over the location of labels, drugs, or other moieties on a biomolecule.[4]
The reaction's specificity is paramount; at a pH range of 6.5-7.5, the maleimide group reacts almost exclusively with thiols, minimizing off-target reactions with other nucleophilic groups like amines.[3][5] This chemoselectivity is crucial for preserving the biological activity of the labeled molecule.[6]
The Chemistry: Understanding the Maleimide-Thiol Reaction
The maleimide-thiol reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring.[1] This forms a stable thiosuccinimide linkage.
Diagram of the Maleimide-Thiol Reaction Mechanism
Caption: The reaction of a thiol group on a biomolecule with a maleimide-functionalized label to form a stable thioether bond.
While the thioether bond is generally stable, it's important to be aware of potential side reactions and stability considerations:
-
Hydrolysis of Maleimide: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5.[3][7] This hydrolysis renders the maleimide unreactive towards thiols. Therefore, it is critical to prepare aqueous solutions of maleimide reagents immediately before use and avoid storage in aqueous buffers.[3][6]
-
Reaction with Amines: At pH values above 7.5, the selectivity for thiols decreases, and maleimides can react with primary amines, such as the side chain of lysine residues.[3][5]
-
Stability of the Thioether Linkage: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of other thiols.[8] However, under physiological conditions, the bond is generally considered stable.[5] Ring-opening hydrolysis of the thiosuccinimide ring can occur, which stabilizes the conjugate against this reversal.[9][10]
Preparation of Thiolated Biomolecules
For biomolecules that do not have readily available free thiols, a thiolation step is necessary. This can be achieved through two primary methods:
Reduction of Disulfide Bonds
Proteins and antibodies often have cysteine residues involved in disulfide bonds that maintain their tertiary and quaternary structures. These disulfide bonds must be reduced to generate free sulfhydryl groups for labeling.
Common Reducing Agents:
| Reducing Agent | Key Characteristics | Considerations |
| TCEP (Tris(2-carboxyethyl)phosphine) | Odorless, highly stable, and effective over a wide pH range.[11] Does not contain a thiol group, so it does not need to be removed before the maleimide reaction.[5][12] | Can be less effective on sterically hindered disulfide bonds. |
| DTT (Dithiothreitol) | A strong reducing agent, also known as Cleland's reagent.[13][14] | Has a strong odor and is less stable than TCEP. Must be completely removed before adding the maleimide reagent to prevent competition for the labeling reaction.[5] |
| β-mercaptoethanol (BME) | Another common thiol-containing reducing agent.[13] | Similar to DTT, it has a strong odor and must be removed prior to labeling. |
Protocol: Reduction of Antibody Disulfide Bonds with TCEP
-
Prepare the Antibody Solution: Dissolve the antibody in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[2] Buffers containing amines (like Tris) should be avoided if there is a risk of pH increasing above 7.5.[15]
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the antibody solution.[2][16]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[6][15]
-
Proceed to Labeling: As TCEP does not contain a thiol, it is not necessary to remove it before adding the maleimide reagent.[5]
Introduction of Thiol Groups
For biomolecules lacking cysteine residues, thiol groups can be introduced using thiolation reagents like Traut's reagent (2-iminothiolane) or by modifying primary amines with reagents like N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation. A 200-fold excess of Traut's reagent has been shown to be effective for thiolating antibodies.[17]
Step-by-Step Maleimide Labeling Protocol
This protocol provides a general framework for labeling a thiolated biomolecule with a maleimide-functionalized reagent. Optimization may be required for specific applications.
Diagram of the Maleimide Labeling Workflow
Caption: A typical experimental workflow for maleimide labeling of a thiolated biomolecule.
Materials:
-
Thiolated biomolecule in a suitable reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5).[6]
-
Maleimide-functionalized label (e.g., fluorescent dye, biotin, drug).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2]
-
Quenching reagent (optional, e.g., L-cysteine, β-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette).
Protocol:
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 1-10 mM.[2][6] Aqueous stock solutions should not be stored due to the risk of hydrolysis.[6]
-
Calculate Molar Ratios: Determine the desired molar ratio of maleimide reagent to the biomolecule. A common starting point is a 10-20 fold molar excess of the maleimide. This should be optimized for each specific protein and desired degree of labeling. For some applications, a 2:1 to 5:1 molar ratio of maleimide to thiol has been shown to be optimal.[18]
-
Initiate the Labeling Reaction: Add the calculated volume of the maleimide stock solution to the thiolated biomolecule solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid denaturation of the protein.[3]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[2][15] The reaction is typically rapid.[1]
-
Quench the Reaction (Optional): To stop the reaction and remove any unreacted maleimide, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM.
-
Purify the Conjugate: Remove unreacted maleimide reagent and any quenching reagent by size-exclusion chromatography (e.g., Sephadex), dialysis, or tangential flow filtration.[2][19] The choice of purification method depends on the properties of the biomolecule and the label.[20][]
Characterization of the Labeled Biomolecule
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.
Common Characterization Techniques:
| Technique | Information Provided |
| UV-Vis Spectroscopy | Can be used to determine the degree of labeling if the label has a distinct absorbance spectrum. |
| Mass Spectrometry (MS) | Provides the exact mass of the conjugate, allowing for the determination of the number of labels attached per biomolecule.[22] It can also be used to identify the sites of conjugation.[23] Native mass spectrometry can be used to analyze the conjugate while preserving its non-covalent interactions.[24] |
| Chromatography (e.g., HPLC, FPLC) | Can be used to separate the labeled conjugate from the unlabeled biomolecule and to assess the purity of the final product.[25] Ion-exchange chromatography coupled with mass spectrometry can provide information on conjugation stoichiometry and positional isomers.[26] |
| SDS-PAGE | If the label is fluorescent, the gel can be imaged to visualize the labeled protein.[25] |
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low or no labeling | Incomplete reduction of disulfide bonds. | Ensure sufficient concentration and incubation time with the reducing agent. Use a fresh solution of the reducing agent. |
| Hydrolysis of the maleimide reagent. | Prepare the maleimide stock solution immediately before use in an anhydrous solvent.[15] Maintain the reaction pH between 6.5 and 7.5.[27] | |
| Presence of competing thiols in the buffer. | Use thiol-free buffers. If DTT or BME were used for reduction, ensure their complete removal before labeling.[5] | |
| Presence of primary amines in the buffer at high pH. | Use buffers without primary amines (e.g., PBS, HEPES) or ensure the pH does not exceed 7.5.[15] | |
| Precipitation of the biomolecule | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[3] |
| The label is hydrophobic. | Consider using a more water-soluble maleimide derivative if available.[2] | |
| Loss of biological activity | Labeling of a critical cysteine residue. | Consider site-directed mutagenesis to remove the reactive cysteine or introduce a new one in a less critical region. |
| Denaturation of the biomolecule. | Perform the reaction at a lower temperature (e.g., 4°C) and for a shorter duration. |
Conclusion
Maleimide-thiol chemistry is a robust and versatile tool for bioconjugation. By understanding the underlying chemical principles, carefully controlling reaction conditions, and thoroughly characterizing the final product, researchers can achieve highly efficient and specific labeling of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
References
-
The hydrolysis of maleimide in alkaline solution | Request PDF - ResearchGate. [Link]
-
Maleimide - Wikipedia. [Link]
-
Insights into maleimide-thiol conjugation chemistry - DSpace. [Link]
-
Mass Spectrometric Conjugate Characterization - FUJIFILM Biotechnologies. [Link]
-
Current approaches for the purification of antibody-drug conjugates - PubMed. [Link]
-
Best method for verifying the success of maleimide-peptide tagging? - ResearchGate. [Link]
-
Optimization of antibody thiolation and conjugation to nanoparticles.... - ResearchGate. [Link]
-
Long-term stabilization of maleimide-thiol conjugates - PubMed. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH. [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI. [Link]
-
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]
-
Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry - ACS Publications. [Link]
-
Protein Reducing Reagents For Proteomics Research - G-Biosciences. [Link]
-
Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry | ACS Omega - ACS Publications. [Link]
-
Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments | Bioconjugate Chemistry - ACS Publications. [Link]
-
Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed. [Link]
-
Would DTT be expected to reduce essentially all disulfide bonds? - ResearchGate. [Link]
-
Maleimide–thiol adducts stabilized through stretching - Semantic Scholar. [Link]
-
The conjugation strategy affects antibody orientation and targeting properties of nanocarriers - The Royal Society of Chemistry. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF - ResearchGate. [Link]
-
Disulfide reduction using TCEP reaction - Bio-Synthesis. [Link]
-
Thiol Antibody - Streambio. [Link]
-
Maleimide-thiol adducts stabilized through stretching - PubMed. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates - Novatia, LLC. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Maleimide - Wikipedia [en.wikipedia.org]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. agscientific.com [agscientific.com]
- 13. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. 抗体药物共轭物制造:纯化 [sigmaaldrich.cn]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 23. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Application Notes and Protocols for the Selective Modification of Cysteine Residues in Peptides with N-phenethylmaleimide
Introduction: Precision Engineering of Peptides through Cysteine Modification
In the landscape of peptide-based therapeutics and diagnostics, the ability to selectively modify specific amino acid residues is paramount. This allows for the conjugation of a wide array of functional moieties, including fluorophores, polyethylene glycol (PEG), radiolabels, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1][2][3] Among the canonical amino acids, cysteine, with its nucleophilic thiol group, offers a unique handle for chemoselective modification. The thiol-maleimide reaction stands out as one of the most robust and widely employed bioconjugation strategies due to its rapid kinetics and high selectivity for thiols at physiological pH.[1][3]
This guide provides a comprehensive overview and detailed protocols for the modification of cysteine residues in peptides using N-phenethylmaleimide. We will delve into the underlying chemical principles, explore the critical parameters that govern the reaction, and provide step-by-step instructions to ensure successful and reproducible conjugation.
The Chemistry of Thiol-Maleimide Conjugation: A Tale of Selectivity and Stability
The core of the cysteine-maleimide conjugation is a Michael addition reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether bond.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide ring. This process is highly efficient and selective under mild conditions.
Caption: Thiol-Maleimide Michael Addition Reaction.
The Critical Role of pH
The rate and selectivity of the thiol-maleimide reaction are highly dependent on the pH of the reaction buffer. The pKa of the cysteine thiol group is approximately 8.3. At pH values below the pKa, the thiol group is predominantly protonated (-SH) and less reactive. As the pH increases, the thiol group deprotonates to the more nucleophilic thiolate form (-S⁻), accelerating the reaction.
However, at pH values above 7.5, the chemoselectivity of the reaction can be compromised.[4] At higher pH, primary amines, such as the N-terminus of the peptide or the side chain of lysine residues, can also react with the maleimide, leading to undesirable side products. Therefore, a pH range of 6.5-7.5 is generally recommended to achieve a balance between a reasonable reaction rate and high selectivity for cysteine residues.[4]
Stability of the Thioether Linkage: A Point of Consideration
While the formation of the thioether bond is rapid, the resulting succinimidyl thioether linkage can exhibit instability under certain physiological conditions.[5] The linkage is susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate. This is a critical consideration in the design of long-acting therapeutics.
Furthermore, when modifying an N-terminal cysteine, a rearrangement of the initial succinimidyl thioether adduct to a more stable six-membered thiazine structure can occur.[1][5] This rearrangement is influenced by the pH and the adjacent amino acid sequence.[1] While this can be an unintended side reaction, recent studies have explored leveraging the formation of this stable thiazine linker as a novel bioconjugation strategy.[5]
Experimental Protocols
The following protocols provide a detailed guide for the modification of cysteine-containing peptides with N-phenethylmaleimide.
Workflow Overview
Caption: General workflow for peptide-maleimide conjugation.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cysteine-containing peptide | Lyophilized, high purity (>95%) |
| N-phenethylmaleimide | >98% purity |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, low water content |
| Phosphate Buffered Saline (PBS) | pH 7.2-7.4, degassed |
| Tris(2-carboxyethyl)phosphine (TCEP) | Hydrochloride salt |
| Quenching reagent (e.g., L-cysteine) | >98% purity |
| Purification columns (e.g., HPLC, SEC) | Appropriate for peptide size |
| Mass Spectrometer (e.g., ESI-MS) | For characterization |
Step-by-Step Protocol
1. Peptide Preparation and Disulfide Reduction
-
Rationale: Peptides containing cysteine residues can form intramolecular or intermolecular disulfide bonds through oxidation. These disulfide bonds are unreactive towards maleimides. Therefore, a reduction step is crucial to ensure the availability of free thiol groups for conjugation.[6][7] TCEP is a preferred reducing agent as it is stable, odorless, and does not interfere with the maleimide reaction.[6]
-
Procedure:
-
Dissolve the lyophilized peptide in a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[6][7]
-
Prepare a stock solution of TCEP (e.g., 100 mM in degassed water).
-
Add a 10- to 100-fold molar excess of TCEP to the peptide solution.[6][8]
-
Incubate the mixture at room temperature for 20-30 minutes.[6][9]
-
2. N-phenethylmaleimide Stock Solution Preparation
-
Rationale: N-phenethylmaleimide has limited aqueous solubility and is susceptible to hydrolysis. Therefore, it should be dissolved in a dry, aprotic organic solvent like DMSO immediately before use.[6][7][10]
-
Procedure:
-
Weigh the required amount of N-phenethylmaleimide in a microcentrifuge tube.
-
Add anhydrous DMSO to achieve a stock solution concentration of 10-20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
3. Conjugation Reaction
-
Rationale: The molar ratio of maleimide to peptide is a critical parameter that influences the efficiency of the conjugation. A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[6][8] The reaction is generally performed at room temperature or 4°C to minimize potential side reactions and peptide degradation.[6][8]
-
Procedure:
-
Add a 10- to 20-fold molar excess of the N-phenethylmaleimide stock solution to the reduced peptide solution.[6][7][8]
-
Mix the reaction mixture gently by pipetting or vortexing at a low speed.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6][7][8] The optimal reaction time should be determined empirically for each specific peptide.
-
4. Quenching the Reaction
-
Rationale: After the desired reaction time, it is important to quench any unreacted N-phenethylmaleimide to prevent non-specific modification of other nucleophilic residues or the quenching agent itself during the purification and storage. A small molecule thiol, such as L-cysteine or β-mercaptoethanol, is typically used for this purpose.
-
Procedure:
-
Add a 5- to 10-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of N-phenethylmaleimide.
-
Incubate for an additional 15-30 minutes at room temperature.
-
5. Purification of the Conjugate
-
Rationale: Purification is essential to remove excess reagents, unreacted peptide, and any side products from the final conjugate. The choice of purification method depends on the properties of the peptide and the conjugate.[6][11]
-
Common Purification Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for high-resolution separation of the conjugate from unreacted peptide and other impurities.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and is useful for removing small molecule reagents.[6][11]
-
Dialysis: This method is suitable for larger peptides and involves the exchange of buffers to remove small molecule impurities.[6][11]
-
6. Characterization of the Conjugate
-
Rationale: It is crucial to confirm the successful conjugation and determine the purity and identity of the final product. Mass spectrometry is the primary tool for this analysis.
-
Mass Spectrometry (MS) Analysis:
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, confirming the addition of the N-phenethylmaleimide moiety.[12][13]
-
Tandem mass spectrometry (MS/MS) can be employed to identify the precise site of modification on the peptide.[12][14] The modification with N-ethylmaleimide (a related compound) has been shown to remain intact during tandem mass spectrometry.[12]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low conjugation efficiency | Incomplete disulfide reduction | Increase TCEP concentration or incubation time. |
| Hydrolysis of N-phenethylmaleimide | Prepare the stock solution immediately before use in anhydrous DMSO. | |
| Incorrect pH of the reaction buffer | Ensure the buffer pH is between 6.5 and 7.5. | |
| Presence of multiple products | Non-specific modification | Decrease the reaction pH (closer to 6.5) or reduce the molar excess of N-phenethylmaleimide.[14] |
| Peptide degradation | Perform the reaction at a lower temperature (4°C). | |
| Precipitation during reaction | Low solubility of the peptide or conjugate | Add a small amount of a co-solvent like DMSO or DMF to the reaction mixture.[6][7] |
Conclusion
The modification of cysteine residues in peptides with N-phenethylmaleimide is a powerful and versatile strategy for the development of sophisticated bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve high yields of selectively modified peptides. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this essential bioconjugation technique.
References
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science. [Link]
-
Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry. [Link]
-
Modification of Cysteine Residues by N-ethylmaleimide Inhibits Annexin II Tetramer Mediated Liposome Aggregation. Archives of Biochemistry and Biophysics. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Modification of cysteine. Current Protocols in Protein Science. [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. European Journal of Medicinal Chemistry. [Link]
-
Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. JoVE (Journal of Visualized Experiments). [Link]
-
Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. [Link]
-
Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Semantic Scholar. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]
-
Advances in Bioconjugation. Chemical Reviews. [Link]
-
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry. [Link]
-
Understanding How the Stability of the Thiol–Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. [Link]
Sources
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lifetein.com [lifetein.com]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-phenethylmaleimide as a tool for studying protein structure and function
An Application Guide to N-phenethylmaleimide: A Versatile Tool for Elucidating Protein Structure, Function, and Drug Discovery
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-phenethylmaleimide (NPM) as a powerful chemical probe for investigating protein structure and function. We will delve into the underlying chemistry, explore its diverse applications, and provide detailed, field-proven protocols to ensure robust and reproducible results.
The Chemical Foundation: Why N-phenethylmaleimide?
N-phenethylmaleimide belongs to the maleimide family of reagents, which are highly valued for their specific and efficient reactivity with sulfhydryl groups found in cysteine residues. The core of its utility lies in a Michael addition reaction where the thiolate anion (R-S⁻) of a cysteine acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This reaction forms a stable, irreversible thioether bond, effectively "capping" the cysteine residue.[1][2]
The reaction's specificity is highly dependent on pH. Within a pH range of 6.5-7.5, the reaction is highly specific for sulfhydryl groups.[1] At pH values above 7.5, the potential for off-target reactions with primary amines (like the side chain of lysine) increases, which could confound experimental results.[1]
What distinguishes NPM from its more common counterpart, N-ethylmaleimide (NEM), is the phenethyl group. This bulky, hydrophobic moiety provides unique characteristics. For instance, its hydrophobicity makes it particularly useful for probing cysteine residues located in or near lipid environments, such as the transmembrane domains of proteins or lipid-water interfaces.[3]
The NPM-Cysteine Reaction
The fundamental mechanism involves the nucleophilic attack of a deprotonated cysteine thiol on the maleimide double bond, resulting in a stable covalent adduct.
Caption: Covalent modification of a protein cysteine residue by N-phenethylmaleimide.
Core Applications in Modern Protein Science
The unique properties of NPM make it a versatile tool across several domains of protein research, from basic biochemistry to advanced proteomics and drug discovery.
Mapping Cysteine Accessibility and Protein Topology
The reactivity of a cysteine residue with NPM is a direct indicator of its solvent accessibility.
-
Surface-Exposed Cysteines: React rapidly with NPM.
-
Buried Cysteines: React slowly or not at all, as they are sterically shielded within the protein's core.
-
Cysteines in Disulfide Bonds: Are unreactive until the disulfide bond is reduced by an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
By incubating a protein with NPM and analyzing the modification sites via mass spectrometry, researchers can generate a topological map of cysteine residues. This technique is invaluable for validating structural models and understanding how a protein is oriented, particularly for membrane proteins where NPM's hydrophobicity can be leveraged to probe lipid-facing residues.[3]
Quantifying Cysteine Redox State with Differential Alkylation
Cysteine thiols are highly susceptible to reversible oxidation, a critical mechanism in cellular signaling and stress responses.[4] Differential labeling, often termed "redox proteomics," uses isotopically labeled maleimides to quantify the proportion of reduced versus oxidized cysteines across the proteome.[5]
The workflow involves two key alkylation steps:
-
Step 1 (Blocking): All accessible, reduced cysteines are blocked with a "light" isotopic version of NPM (e.g., d0-NPM).
-
Step 2 (Labeling): Reversibly oxidized cysteines are first reduced (e.g., with TCEP) and then labeled with a "heavy" isotopic version of NPM (e.g., d5-NPM).
By analyzing the resulting peptides with mass spectrometry, the ratio of heavy to light NPM adducts on a specific cysteine-containing peptide reveals its original oxidation state. This powerful technique provides a snapshot of the cellular redox landscape.[5]
Caption: Workflow for differential cysteine labeling (redox proteomics) using NPM.
Probing Protein Conformational Changes
Protein function is intrinsically linked to its three-dimensional structure and dynamics. NPM can serve as a sensitive probe for conformational changes that alter the accessibility of cysteine residues. For example, researchers can compare the cysteine labeling pattern of a protein in different functional states:
-
Apo (unbound) vs. Holo (ligand-bound)
-
Inactive vs. Active enzyme states
-
Monomeric vs. Oligomeric forms
A change in the reactivity of a specific cysteine residue between states implies that its local environment has been altered, providing valuable insights into the allosteric or direct effects of ligand binding or protein-protein interactions.[6]
NPM as a Tool in Covalent Drug Discovery
Covalent inhibitors have seen a resurgence in drug development due to their potential for high potency, prolonged duration of action, and ability to overcome drug resistance.[7][8] The maleimide group is a well-established "warhead" for targeting non-catalytic cysteines in proteins of therapeutic interest.[9]
The process involves a two-step mechanism:
-
Reversible Binding: The drug molecule, containing the NPM warhead, first binds non-covalently to the target protein's binding pocket. This initial binding is driven by shape and chemical complementarity and is defined by the inhibition constant (Ki).[10]
-
Covalent Bond Formation: Once positioned correctly, the NPM's electrophilic maleimide ring reacts with a nearby nucleophilic cysteine residue to form an irreversible covalent bond, permanently inactivating the protein.[10]
This strategy has been successfully employed to develop inhibitors for challenging targets, including protein kinases.[7]
Application Protocols
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and temperature may be necessary for specific proteins.
Protocol 1: General Procedure for Blocking Protein Sulfhydryls
This protocol is designed to fully cap all accessible cysteine residues on a protein.
A. Materials Required:
-
Protein Sample: Dissolved at 1-10 mg/mL in a suitable buffer.
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5. Phosphate-buffered saline (PBS) at pH 7.2 is a common choice.
-
N-phenethylmaleimide (NPM): High-purity, solid form.
-
Solvent for NPM: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting Column or Dialysis Cassette: For removal of excess NPM post-reaction.
B. Protocol Steps:
-
Prepare Protein: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare NPM Stock Solution: Immediately before use, prepare a 100-200 mM stock solution of NPM in DMF or DMSO. Causality Note: Maleimides can hydrolyze in aqueous solutions over time, so fresh preparation is critical for maximum reactivity.[1]
-
Calculate Molar Excess: Determine the molar concentration of your protein and its cysteine residues. Add a minimum of a 10-fold molar excess of NPM over the total number of sulfhydryl groups to be blocked. Expert Insight: A higher excess (20 to 50-fold) may be needed for less reactive cysteines or to drive the reaction to completion faster.
-
Reaction Incubation: Add the calculated volume of NPM stock solution to the protein sample. Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol like DTT or β-mercaptoethanol can be added to a final concentration of 2-5 mM to scavenge any remaining NPM.
-
Remove Excess Reagent: Immediately remove unreacted NPM and quenching agent using a desalting column or by dialysis against a suitable buffer. This step is crucial to prevent non-specific modification of the protein in subsequent applications.
Protocol 2: Differential Alkylation for Mass Spectrometry-Based Redox Analysis
This protocol quantifies the occupancy of reversible cysteine oxidation.
A. Materials Required:
-
All materials from Protocol 1.
-
Light NPM (d0-NPM): Unlabeled N-phenethylmaleimide.
-
Heavy NPM (d5-NPM): Isotopically labeled N-phenethylmaleimide (e.g., with 5 deuterium atoms on the phenyl ring).
-
Lysis/Denaturation Buffer: Containing a denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl) to unfold proteins and expose all cysteines, and a buffer (e.g., 100 mM Tris, pH 7.5).
-
Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Alkylation Quenching Solution: 1 M Dithiothreitol (DTT).
-
Trypsin: Mass spectrometry grade.
B. Protocol Steps:
-
Lysis and Initial Blocking: Lyse cells or homogenize tissue directly in Lysis/Denaturation Buffer containing 20 mM of 'light' d0-NPM. Incubate for 1 hour at 37°C with shaking. Self-Validation: This step ensures that all cysteines that were reduced in the native state are immediately and irreversibly blocked.[5][11]
-
Protein Precipitation and Cleanup: Perform a methanol/chloroform or acetone precipitation to remove lipids, detergents, and the excess d0-NPM. Resuspend the protein pellet in Lysis/Denaturation Buffer.
-
Reduction of Oxidized Cysteines: Add TCEP to the sample to a final concentration of 10 mM. Incubate for 30 minutes at 37°C to reduce all reversibly oxidized cysteines (e.g., sulfenic acids, disulfides).
-
Labeling of Newly Reduced Cysteines: Add 20 mM of 'heavy' d5-NPM to the sample. Incubate for 1 hour at 37°C in the dark. This step specifically labels the cysteines that were originally in an oxidized state.
-
Final Quench and Digestion: Quench any remaining reactive maleimides by adding DTT to a final concentration of 40 mM. Dilute the sample with a suitable buffer (e.g., 100 mM Tris, pH 8.0) to reduce the denaturant concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Preparation for MS: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer. In the data analysis software, search for peptides containing NPM modifications and quantify the peak area ratios of the heavy (d5) vs. light (d0) labeled versions of each peptide to determine the percent oxidation.[5]
Data Interpretation and Considerations
| Parameter | N-phenethylmaleimide (NPM) | N-ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reactive Group | Maleimide | Maleimide | Acetamide |
| Specificity (pH 6.5-7.5) | High for Thiols | High for Thiols | High for Thiols (can react with others) |
| Bond Stability | Stable Thioether | Stable Thioether | Stable Thioether |
| Hydrophobicity | High (due to phenethyl group) | Low (due to ethyl group) | Low |
| Key Advantage | Probing hydrophobic environments; potential for enhanced MS ionization | Well-characterized; widely used | Less prone to hydrolysis than maleimides |
| Consideration | Higher hydrophobicity may affect protein solubility. | Can hydrolyze in aqueous solution. | Slower reaction kinetics than maleimides. |
Conclusion
N-phenethylmaleimide is a robust and multifaceted chemical tool. Its high specificity for cysteine residues, coupled with the unique properties of its phenethyl group, provides researchers with a powerful method to investigate protein structure, map redox states, detect conformational changes, and develop novel covalent therapeutics. By understanding the underlying chemistry and implementing validated protocols as described in this guide, scientists can confidently leverage NPM to gain deeper insights into complex biological systems.
References
-
MDPI. Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. MDPI. [Link]
-
McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. [Link]
-
NIH. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
PubMed. Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. National Center for Biotechnology Information. [Link]
-
NIH. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reaction of NEM with cysteine. ResearchGate. [Link]
-
PubMed. Cysteine 532 and cysteine 545 are the N-ethylmaleimide-reactive residues of the Neurospora plasma membrane H+-ATPase. National Center for Biotechnology Information. [Link]
-
Drug Hunter. Covalent Modifiers. Drug Hunter. [Link]
-
ResearchGate. (PDF) Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. ResearchGate. [Link]
-
NIH. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. National Center for Biotechnology Information. [Link]
-
NIH. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. National Center for Biotechnology Information. [Link]
-
NIH. Recent advances in the development of covalent inhibitors. National Center for Biotechnology Information. [Link]
-
MDPI. Recent Advances in Covalent Drug Discovery. MDPI. [Link]
-
ResearchGate. (PDF) Covalent Inhibition in Drug Discovery. ResearchGate. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine 532 and cysteine 545 are the N-ethylmaleimide-reactive residues of the Neurospora plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N-Phenylmaleimide for the Synthesis of High-Performance, Heat-Resistant Polymers
Abstract
N-phenylmaleimide (NPMI) has been established as a important monomer for the synthesis of high-performance polymers with exceptional thermal stability.[1][2] Its rigid, five-membered imide ring structure, when incorporated into a polymer backbone, significantly restricts the mobility of polymer chains, thereby increasing the glass transition temperature (Tg) and overall heat resistance of the material.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the use of N-phenylmaleimide in creating heat-resistant polymers. This document covers the fundamental principles, detailed synthesis protocols for both the monomer and its polymers, and methods for characterizing the resulting materials.
Introduction: The Role of N-Phenylmaleimide in Enhancing Thermal Stability
The demand for polymers that can withstand high temperatures is ever-increasing, particularly in demanding sectors like the automotive, aerospace, and electronics industries.[3][4] Commodity plastics such as Acrylonitrile-Butadiene-Styrene (ABS), Polyvinyl Chloride (PVC), and Polyamides (e.g., Nylon 6) often exhibit excellent mechanical properties but are limited by their relatively low heat deflection temperatures.[2][3] N-phenylmaleimide serves as a highly effective thermal modifier.[2]
The primary mechanism by which NPMI enhances thermal stability lies in its molecular architecture. The planar, five-membered ring and the rigid N-aryl substituent introduce significant steric hindrance, which curtails the rotational freedom of the polymer chains.[1][2] This "molecular scaffolding" effect elevates the energy barrier for the conformational changes that precede softening and melting, leading to a direct increase in the polymer's glass transition temperature (Tg) and heat deflection temperature (HDT).[2][5]
NPMI can be incorporated into polymer systems in two primary ways:
-
As a comonomer: Copolymerized with other vinyl monomers (e.g., styrene, acrylonitrile, methyl methacrylate) to create new polymers with inherently high thermal stability.[1][3][6]
-
As an additive/modifier: Blended with existing polymers to enhance their thermal properties.[2]
These notes will focus on the synthesis of NPMI-based copolymers and their application as heat-resistant modifiers.
Synthesis of N-Phenylmaleimide Monomer
The synthesis of N-phenylmaleimide is a two-step process that begins with the acylation of an aniline with maleic anhydride, followed by a cyclodehydration reaction.[7]
Diagram: Synthesis of N-Phenylmaleimide
Caption: Synthesis pathway of N-phenylmaleimide from maleic anhydride and aniline.
Protocol 2.1: Synthesis of N-Phenylmaleimide
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
Maleic anhydride (1.0 mol)
-
Aniline (1.0 mol)
-
N,N-dimethylformamide (DMF)
-
Acetic anhydride
-
Sodium acetate
-
Hydroquinone (inhibitor)
-
Crushed ice and water
Procedure:
-
In a well-ventilated fume hood, dissolve maleic anhydride (98.1 g, 1.0 mol) in 500 mL of DMF in a suitable reaction flask equipped with a stirrer.
-
Slowly add a solution of aniline (93.06 g, 1.0 mol) in 100 mL of DMF to the maleic anhydride solution over 15 minutes with continuous stirring. An exothermic reaction will occur.
-
Stir the resulting solution at room temperature for 2 hours to form N-phenylmaleanilic acid.
-
To the clear solution, add sodium acetate (12.0 g), hydroquinone (10 g), and acetic anhydride (50 mL).
-
Heat the reaction mixture to 50°C in an oil bath and maintain this temperature for 2 hours to facilitate the cyclodehydration.
-
Pour the hot reaction mixture into a large beaker containing crushed ice to precipitate the N-phenylmaleimide product.
-
Collect the light yellow solid by vacuum filtration and wash it thoroughly with cold water several times to remove any unreacted reagents and byproducts.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[8]
Synthesis of Heat-Resistant Polymers via Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for synthesizing NPMI-based copolymers.[3][8] This section details the copolymerization of N-phenylmaleimide with styrene, a common comonomer, to produce a heat-resistant copolymer.
Diagram: Free-Radical Copolymerization of NPMI and Styrene
Caption: The three main stages of free-radical polymerization.
Protocol 3.1: Synthesis of Poly(N-phenylmaleimide-alt-styrene)
This protocol describes a solution polymerization method to synthesize an alternating copolymer of N-phenylmaleimide and styrene (P(NPMI-alt-St)).[3]
Materials:
-
N-phenylmaleimide (NPMI)
-
Styrene (St)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Cyclohexanone or Tetrahydrofuran (THF) as solvent
-
Methanol (for precipitation)
-
Acetone (for dissolution)
Procedure:
-
Set up a reaction flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Purge the system with dry nitrogen to create an inert atmosphere.
-
Add NPMI (e.g., 217 g) and styrene (e.g., 104 g) to the flask and dissolve them in the chosen solvent (e.g., 3 L of cyclohexanone) with stirring.[3]
-
Heat the mixture to approximately 76°C to ensure complete dissolution.[3]
-
Once the monomers are dissolved, add the initiator (e.g., 7.5 g of BPO).[3]
-
Raise the temperature to the desired reaction temperature (e.g., 100°C for BPO in cyclohexanone) and maintain it for a set duration (e.g., 4 hours) under a nitrogen atmosphere.[3]
-
After the reaction period, cool the mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
To purify the polymer, dissolve it in a suitable solvent like acetone and re-precipitate it in methanol. Repeat this step twice to remove any unreacted monomers and initiator residues.[3]
-
Dry the final product in a vacuum oven at an elevated temperature (e.g., 130°C) until a constant weight is achieved.[3]
Table 1: Example Reaction Conditions for NPMI Copolymerization
| Comonomer | Initiator | Solvent | Temperature (°C) | Time (h) | Reference |
| Styrene | BPO | Cyclohexanone | 100 | 4 | [3] |
| Styrene | AIBN | THF | 70 | 24 | [8] |
| Methyl Methacrylate | AIBN | THF | 65 | 24-48 | [9] |
Application as a Heat-Resistant Modifier
NPMI-based copolymers are highly effective at enhancing the thermal properties of other engineering plastics. For instance, adding a poly(N-phenylmaleimide-styrene-acrylonitrile) (PNSA) copolymer to PVC can significantly increase its glass transition temperature and Vicat softening point.[6]
Diagram: Workflow for Polymer Modification
Caption: General workflow for enhancing the heat resistance of a base polymer.
Protocol 4.1: Blending an NPMI Copolymer with a Base Resin
This protocol provides a general guideline for melt blending an NPMI copolymer with a base polymer like ABS or PVC.
Procedure:
-
Thoroughly dry both the base polymer pellets and the synthesized NPMI copolymer powder to remove any moisture.
-
Physically mix the base polymer and the NPMI copolymer at the desired weight ratio (e.g., 90:10, 80:20).
-
Feed the mixture into a twin-screw extruder.
-
Process the blend at a temperature profile suitable for the base polymer to ensure proper melting and mixing.
-
Extrude the blend into strands, cool them in a water bath, and pelletize them.
-
The resulting pellets can be used for injection molding or other processing techniques to create test specimens.
Characterization of Heat-Resistant Polymers
The thermal and mechanical properties of the synthesized polymers and blends must be thoroughly characterized to validate their performance.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Abbreviation | Property Measured | Expected Outcome with NPMI |
| Differential Scanning Calorimetry | DSC | Glass Transition Temperature (Tg) | Significant increase in Tg compared to the unmodified polymer.[3][6] |
| Thermogravimetric Analysis | TGA | Thermal Decomposition Temperature (Td) | Increased onset temperature of degradation, indicating enhanced thermal stability.[1][10] |
| Dynamic Mechanical Analysis | DMA | Storage Modulus, Tan Delta (Tg) | Higher storage modulus at elevated temperatures and a higher Tg peak.[3] |
| Heat Deflection Temperature Test | HDT | Temperature at which a material deforms under a specified load | A marked increase in the HDT value, indicating improved performance under thermal stress.[3][5] |
| Vicat Softening Temperature Test | VST | Temperature at which a standard needle penetrates the material | An increase in the VST, showing improved resistance to softening.[1][6] |
For example, blending PVC with increasing amounts of a PNSA copolymer (from 0 to 50 wt%) has been shown to raise the Tg from 84.8°C to 107.2°C and the Vicat softening temperature from 71.2°C to 91.9°C.[6] Similarly, adding 10% NPMI to ABS can increase its HDT to 125-130°C.[2]
Conclusion
N-phenylmaleimide is a critical monomer for the development of advanced, heat-resistant polymers. Its rigid chemical structure provides a reliable means of enhancing the thermal stability of various polymer systems. The protocols and data presented in these application notes offer a solid foundation for researchers to synthesize and characterize NPMI-based materials. By carefully selecting comonomers and controlling polymerization conditions, polymers with tailored thermal and mechanical properties can be developed for a wide range of high-performance applications.
References
-
Chen, S., et al. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. MDPI. Available at: [Link]
-
Dong, J., et al. (2012). Synthesis and characterization of heat-resistant N-phenylmaleimide–styrene–maleic anhydride copolymers and application in acrylonitrile–butadiene–styrene resin. Journal of Applied Polymer Science. Available at: [Link]
- Patel, H., et al. (n.d.). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Scientific & Engineering Research.
-
Du, W.-T., & Kuo, S.-W. (2023). Tunable thermal property of poly(styrene-alt-phenylmaleimide)-based alternating copolymers through mediated hydrogen bonding strength. Polymer. Available at: [Link]
- Sun, F., & Song, Y. (2024). Synthesis of N⁃phenylmaleimide copolymer and its heat⁃resistant modification effect on PVC resin. China Plastics.
-
Iwatsuki, S., et al. (1991). Polymerization thermodynamics of N-phenylmaleimide and its copolymerizations with styrene and phenyl vinyl sulfide. Macromolecules. Available at: [Link]
-
Yangchen Tech. (n.d.). Why N-phenylmaleimide is a thermal modifier for ABS plastic. Yangchen Tech. Available at: [Link]
-
Goodell, J. R., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews. Available at: [Link]
- Meena, S. K., & Meena, R. (2023). Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences. International Journal of Scientific Research in Modern Science.
- Hill, D. J. T., et al. (2001). The radical homopolymerization of N-phenylmaleimide, N-n-hexylmaleimide and N-cyclohexylmaleimide in tetrahydrofuran. Polymer.
-
Yangchen Tech. (n.d.). The Role of N-Phenylmaleimide in Advanced Polymerization Techniques. Yangchen Tech. Available at: [Link]
-
Wang, Y., et al. (2019). Grafted copolymerization of N-phenylmaleimide and styrene in porous polyvinyl chloride particles suspended in aqueous solution. Polymer Bulletin. Available at: [Link]
-
Yangchen Tech. (n.d.). High-Thermal-Stability N-Phenylmaleimide. Yangchen Tech. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why N-phenylmaleimide is a thermal modifier for ABS plastic-www.yangchentech.com [yangchentech.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. High-Thermal-Stability N-Phenylmaleimide Manufacturer, custom High-Thermal-Stability N-Phenylmaleimide [yangchentech.com]
- 6. plaschina.com.cn [plaschina.com.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 9. ijert.org [ijert.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Phenylmaleimide Polymers in Medical Sciences
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction: The Versatility of N-Phenylmaleimide Polymers in Biomedicine
N-Phenylmaleimide (NPMI) and its polymeric derivatives have emerged as a versatile class of materials with significant potential across a spectrum of medical sciences. The inherent reactivity of the maleimide group, coupled with the thermal and chemical stability imparted by the phenyl ring and the polymer backbone, makes these polymers highly attractive for sophisticated biomedical applications. This guide provides an in-depth exploration of the synthesis, characterization, and application of NPMI-based polymers, offering detailed protocols and technical insights for researchers and developers in the field.
The unique chemistry of the maleimide moiety allows for facile and specific conjugation with thiol groups present in biological molecules such as peptides and proteins, a cornerstone of modern bioconjugation strategies.[1][2] Furthermore, the ability to copolymerize NPMI with a variety of functional monomers enables the rational design of polymers with tailored properties, including responsiveness to environmental stimuli like pH and temperature. These "smart" polymers are at the forefront of advanced drug delivery systems and regenerative medicine. This document will delve into the practical aspects of harnessing these properties for tangible medical applications.
I. Synthesis of N-Phenylmaleimide-Based Polymers: A Foundation for Innovation
The synthesis of well-defined NPMI polymers is the critical first step in their application. Free radical polymerization is a common and versatile method for preparing both homopolymers and copolymers of NPMI.[3][4] The choice of comonomers, initiator, solvent, and reaction conditions allows for precise control over the polymer's molecular weight, composition, and, consequently, its physicochemical properties.
Protocol 1: Synthesis of N-Phenylmaleimide Homopolymer via Free Radical Polymerization
This protocol details the synthesis of a homopolymer of N-phenylmaleimide, a foundational material for further modification or for use in applications requiring high thermal stability.
Rationale: Free radical polymerization is chosen for its simplicity and tolerance to a wide range of functional groups. Tetrahydrofuran (THF) is a suitable solvent for both the monomer and the resulting polymer. Azobisisobutyronitrile (AIBN) is a common thermal initiator that provides a controlled source of radicals upon heating.[1][4]
Materials:
-
N-Phenylmaleimide (NPMI)
-
Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and hot plate with oil bath
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve N-phenylmaleimide (e.g., 5.0 g, 28.9 mmol) and AIBN (e.g., 0.047 g, 0.289 mmol, 1 mol% relative to monomer) in anhydrous THF (e.g., 50 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen. Immerse the flask in a preheated oil bath at 65°C and stir the reaction mixture for 24 hours.[1]
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.
-
Isolation: Collect the precipitated white polymer by vacuum filtration.
-
Washing: Wash the polymer with fresh methanol several times to remove any unreacted monomer and initiator fragments.[1]
-
Drying: Dry the purified poly(N-phenylmaleimide) in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
-
FT-IR Spectroscopy: To confirm the polymerization, the characteristic C=C stretching vibration of the maleimide ring (around 1590 cm⁻¹) should disappear, while the imide carbonyl peaks (around 1780 and 1710 cm⁻¹) should remain.
-
¹H NMR Spectroscopy: The disappearance of the vinyl protons of NPMI (around 7.0 ppm) and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Protocol 2: Synthesis of a Thermoresponsive N-Phenylmaleimide-co-N-isopropylacrylamide Injectable Hydrogel
This protocol describes the synthesis of a thermoresponsive copolymer of N-phenylmaleimide and N-isopropylacrylamide (NIPAAm). This type of hydrogel is designed to be a liquid at room temperature for ease of injection and to form a gel at body temperature, entrapping cells or drugs.[3][5][6]
Rationale: The incorporation of NIPAAm imparts thermoresponsive properties, with a lower critical solution temperature (LCST) that can be tuned by adjusting the copolymer composition. The NPMI units can be used for subsequent bioconjugation or to enhance the mechanical properties of the hydrogel. Redox polymerization is employed for its ability to be initiated at lower temperatures, which is beneficial for potentially sensitive comonomers.[5]
Materials:
-
N-Phenylmaleimide (NPMI)
-
N-isopropylacrylamide (NIPAAm)
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas supply
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve NIPAAm (e.g., 0.9 g, 7.95 mmol) and NPMI (e.g., 0.17 g, 0.98 mmol) in 10 mL of PBS. Add BIS (e.g., 0.03 g, 0.19 mmol) to the solution and stir until fully dissolved. The ratio of NIPAAm to NPMI can be varied to tune the LCST.
-
Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Initiation of Polymerization: Add APS (e.g., 10 mg dissolved in 0.1 mL of PBS) to the monomer solution, followed by the addition of TEMED (e.g., 20 µL).
-
Gelation: Gently swirl the solution and allow it to polymerize at room temperature. The solution will turn into a gel. For injectable applications, the polymerization can be initiated just prior to injection, or the pre-formed gel can be mechanically sheared to create an injectable formulation.
-
Purification: To remove unreacted monomers and initiators, the hydrogel can be dialyzed against deionized water for several days with frequent water changes.
-
Lyophilization: The purified hydrogel can be freeze-dried to obtain a porous scaffold that can be rehydrated before use.
Characterization:
-
Swelling Ratio: The swelling ratio, a measure of the hydrogel's ability to absorb water, can be determined by measuring the weight of the swollen and dry hydrogel.[7][8]
-
Lower Critical Solution Temperature (LCST): The LCST can be determined by monitoring the change in optical transmittance of the hydrogel as a function of temperature using a UV-Vis spectrophotometer.
-
Mechanical Testing: The compressive modulus of the hydrogel can be measured using a mechanical tester to assess its suitability for specific tissue engineering applications.[7][9][10]
II. Applications in Drug Delivery: Precision and Control
NPMI polymers offer exciting possibilities for the controlled and targeted delivery of therapeutic agents. Their ability to be formulated into nanoparticles and their responsiveness to physiological cues like pH make them ideal candidates for advanced drug delivery systems.[11][12]
Application Note 1: pH-Responsive Nanoparticles for Targeted Doxorubicin Delivery
Concept: Copolymers of NPMI and a pH-sensitive monomer, such as acrylic acid, can self-assemble into nanoparticles that are stable at physiological pH (7.4) but dissociate in the acidic tumor microenvironment (pH ~6.5) or within the endosomes of cancer cells (pH ~5.0-6.0), leading to the targeted release of an encapsulated drug like doxorubicin (DOX).[11][13]
Workflow for Formulation and Drug Release Study:
Caption: Workflow for pH-responsive doxorubicin delivery using NPMI-based nanoparticles.
Quantitative Data: Doxorubicin Release from pH-Sensitive Nanoparticles
| Formulation | pH | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) | Reference |
| DOX/PB NPs | 7.4 | ~20 | ~30 | [13] |
| DOX/PB NPs | 5.0 | ~60 | ~80 | [13] |
| Fe3O4@SiĸCRG-DOX | 7.4 | ~25 | ~30 | [11] |
| Fe3O4@SiĸCRG-DOX | 5.0 | ~70 | ~85 | [11] |
| DOX-loaded niosomes | 7.4 | ~40 | ~51 | [14] |
Note: The data presented is illustrative and based on similar pH-responsive systems. Actual release profiles will depend on the specific copolymer composition and nanoparticle characteristics.
Application Note 2: Drug-Eluting Coatings for Medical Devices
Concept: Copolymers of NPMI, for instance with styrene, can be used to create biocompatible coatings for medical devices like stents.[15][16][17] These coatings can be loaded with drugs such as paclitaxel to prevent restenosis. The polymer matrix controls the release kinetics of the drug, ensuring a sustained therapeutic effect at the site of implantation.
Protocol 3: Preparation of a Drug-Eluting Coating on a Metallic Surface
Rationale: A blend of a styrenic block copolymer and a styrene-N-phenylmaleimide copolymer can provide the desired mechanical properties and drug release profile.[16] The coating is applied using a spray-coating technique to ensure a uniform and thin layer.
Materials:
-
Poly(styrene-b-isobutylene-b-styrene) (SIBS)
-
Poly(styrene-co-N-phenylmaleimide) (SMI)[15]
-
Paclitaxel
-
Tetrahydrofuran (THF), analytical grade
-
Metallic substrate (e.g., stainless steel coupon)
-
Spray-coating apparatus
Procedure:
-
Solution Preparation: Prepare a coating solution by dissolving SIBS, SMI, and paclitaxel in THF. The ratio of the polymers and the drug concentration can be varied to optimize the coating properties and release kinetics. A typical solution might contain 2-5% (w/v) total polymer and a drug-to-polymer ratio of 1:3.
-
Surface Preparation: Thoroughly clean and dry the metallic substrate to ensure good adhesion of the coating.
-
Spray Coating: Use a spray-coating apparatus to apply the polymer solution onto the substrate. Control the spray parameters (nozzle distance, flow rate, and gas pressure) to achieve a uniform coating of the desired thickness.
-
Drying: Dry the coated substrate in a vacuum oven at a slightly elevated temperature (e.g., 50°C) to remove the solvent completely.
Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the coating and assess its uniformity and integrity.
-
Drug Loading: The amount of drug loaded into the coating can be determined by dissolving a known area of the coating and quantifying the drug concentration using HPLC.
-
In Vitro Drug Release: The release of the drug from the coating is studied by immersing the coated substrate in a release medium (e.g., PBS with a surfactant) at 37°C and periodically measuring the drug concentration in the medium.[18]
III. Bioconjugation: Linking Polymers to Biology
The maleimide group's high reactivity and specificity towards thiols make NPMI polymers exceptional platforms for bioconjugation.[1][2] This allows for the covalent attachment of proteins, peptides, and other biomolecules to the polymer, creating functional biomaterials for a variety of applications.
Application Note 3: Surface Functionalization for Enhanced Cell Adhesion
Concept: Surfaces of biomaterials can be coated with NPMI-containing polymers to create a reactive interface for the immobilization of cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence. This promotes specific cell attachment and can be used to guide cell behavior in tissue engineering applications.[19][20]
Workflow for Surface Functionalization and Cell Seeding:
Caption: Workflow for surface functionalization with NPMI polymers for enhanced cell adhesion.
Protocol 4: Covalent Immobilization of a Thiol-Containing Peptide
Rationale: The Michael addition reaction between the maleimide group of the NPMI polymer and the thiol group of a cysteine residue in the peptide provides a stable, covalent linkage under mild, physiological conditions.[21][22]
Materials:
-
NPMI-polymer coated substrate
-
Thiol-containing peptide (e.g., CGRGDS)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Bovine serum albumin (BSA) solution (for blocking)
Procedure:
-
Peptide Solution Preparation: Dissolve the thiol-containing peptide in PBS at a desired concentration (e.g., 0.1-1 mg/mL).
-
Immobilization: Immerse the NPMI-polymer coated substrate in the peptide solution and incubate at room temperature for 1-2 hours with gentle agitation.
-
Washing: After incubation, thoroughly wash the substrate with PBS to remove any non-covalently bound peptide.
-
Blocking (Optional): To prevent non-specific cell adhesion, the remaining unreacted maleimide groups can be blocked by incubating the substrate in a solution of a thiol-containing molecule (e.g., cysteine or β-mercaptoethanol) or a BSA solution.
-
Final Wash: Wash the substrate again with PBS before cell seeding.
IV. Biocompatibility and Safety Assessment
For any biomaterial intended for medical use, a thorough evaluation of its biocompatibility is paramount. Cytotoxicity testing is a fundamental initial step in this assessment.
Application Note 4: In Vitro Cytotoxicity Assessment of NPMI-Based Polymers
Concept: The cytotoxicity of NPMI-based polymers can be evaluated in vitro using cell culture-based assays according to international standards such as ISO 10993-5.[19][23][24][25][26] These tests assess whether a material or its extracts have a toxic effect on cells.
Protocol 5: Elution Test for Cytotoxicity (based on ISO 10993-5)
Rationale: The elution test involves extracting potential leachable substances from the polymer in a cell culture medium and then exposing cells to this extract. This method simulates the potential for substances to leach from the material in a physiological environment. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[19]
Materials:
-
NPMI-based polymer sample
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Extract Preparation: Prepare an extract of the NPMI-based polymer by incubating a defined surface area or mass of the material in cell culture medium at 37°C for 24 hours.[24]
-
Cell Seeding: Seed L929 cells into a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.
-
Exposure to Extract: Remove the existing culture medium from the cells and replace it with the polymer extract (and a series of dilutions). Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[19]
V. Characterization Techniques for NPMI Polymers
A comprehensive characterization of NPMI polymers is essential to ensure their quality, performance, and safety in medical applications.
Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature.[27][28][29] For NPMI polymers, TGA is used to determine their thermal stability and decomposition temperature, which is crucial for applications that may involve sterilization by heat.[1][30][31]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[27][28][29] It is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state and mechanical properties at different temperatures.[30]
Mechanical Properties of Hydrogels
For tissue engineering applications, the mechanical properties of hydrogels are critical as they should ideally mimic the native tissue.
Quantitative Data: Mechanical Properties of Hydrogels for Cartilage Engineering
| Hydrogel Composition | Compressive Modulus (kPa) | Swelling Ratio (q) | Reference |
| Native Articular Cartilage | 240 - 850 | N/A | [7] |
| 20% MeSDCC Gels | 1070 ± 150 | - | [9] |
| Alg/PAAm IPN Hydrogel | ~220 | - | [10] |
| Partially Oxidized PVA | 34 - 42 | ~40% force reduction | [29] |
Note: The data presented provides a comparative context for the mechanical properties required for cartilage tissue engineering. The specific properties of NPMI-based hydrogels would need to be determined experimentally.
Conclusion
N-phenylmaleimide polymers represent a highly promising and adaptable platform for a wide array of applications in the medical sciences. Their unique chemical attributes allow for the creation of sophisticated biomaterials with tailored functionalities. This guide has provided a comprehensive overview of the key synthetic methodologies, application protocols, and characterization techniques essential for harnessing the full potential of these remarkable polymers. As research in this field continues to advance, NPMI-based materials are poised to play an increasingly important role in the development of next-generation medical devices, drug delivery systems, and regenerative therapies.
References
-
Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43–59. [Link]
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Meena, S. K., & Meena, R. (2023). Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences. International Journal of Science and Research Methodology, 23(4), 58-68. [Link]
-
Al-Bayati, M. F. H., & Al-Amiery, A. A. (2022). Formulation and evaluation of polymer-based nanoparticles for intravitreal gene delivery applications. PLoS ONE, 17(9), e0274238. [Link]
-
Stile, R. A., & Healy, K. E. (2001). Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links. Biomacromolecules, 2(3), 185–194. [Link]
- CN103059187A - Preparation method of styrene-N-phenylmaleimide copolymer.
-
Reddy, B. S. R., Arshady, R., & George, M. H. (2001). The radical homopolymerization of N-phenylmaleimide, N-n-hexylmaleimide and N-cyclohexylmaleimide in tetrahydrofuran. European Polymer Journal, 37(7), 1373-1379. [Link]
-
Almeida, H. V., Eswaramoorthy, R., & Cloyd, K. L. (2021). Engineering of Optimized Hydrogel Formulations for Cartilage Repair. Gels, 7(2), 57. [Link]
-
Hinterdorfer, P., & Dufrêne, Y. F. (2018). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. Journal of visualized experiments : JoVE, (138), 57962. [Link]
-
Wang, H., et al. (2020). Doxorubicin-loaded pH-responsive nanoparticles coated with chlorin e6 for drug delivery and synergetic chemo-photodynamic therapy. Nanotechnology, 31(23), 235101. [Link]
-
Guha, A., et al. (2013). Covalent immobilization of proteins onto photoactivated polystyrene microtiter plates for enzyme-linked immunosorbent assay procedures. Protocol Exchange. [Link]
-
Li, X., et al. (2022). Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products. RSC Advances, 12(40), 26035-26047. [Link]
-
Kaur, I. P., & Smitha, R. (2023). A review on nanotechnology based ophthalmic drug delivery system. World Journal of Pharmaceutical Research, 12(15), 546-567. [Link]
-
Curcoveanu, M., et al. (2022). Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy. Pharmaceutics, 14(11), 2341. [Link]
-
An, S., & Hubbell, J. A. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2443–2457. [Link]
-
D'Souza, S. S., & Puleo, D. A. (2008). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Journal of biomedical materials research. Part A, 86(3), 674–682. [Link]
-
Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. Advanced Materials, 19(22), 3929-3933. [Link]
-
Walles, H., et al. (2020). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro, 67, 104911. [Link]
-
Creaven, C. A., Ryan, L., & Heise, A. (2019). Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying. Annals of Biomedical Engineering, 47(1), 244–255. [Link]
-
Wippold, J. A., & Rickus, J. L. (2014). Characterization of Swelling Ratio and Water Content of Hydrogels for Cartilage Engineering Applications. Purdue University. [Link]
-
Richard, R. E., et al. (2008). Controlled delivery of paclitaxel from stent coatings using novel styrene maleic anhydride copolymer formulations. Journal of Biomedical Materials Research Part A, 85A(4), 1049-1058. [Link]
-
Mateo, C., et al. (2007). Protocols for covalent immobilization of enzymes: a) binding to epoxy-activated carriers through amino or phenolic groups. Methods in molecular biology (Clifton, N.J.), 394, 103–115. [Link]
-
Ilochonwu, B. C., et al. (2021). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. Gels, 7(4), 207. [Link]
-
Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
Hong, R., et al. (2009). Doxorubicin conjugated gold nanoparticles as water-soluble and pH-responsive anticancer drug nanocarriers. Journal of Materials Chemistry, 19(44), 8447-8453. [Link]
-
Li, X., et al. (2022). Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products. RSC Advances, 12, 26035-26047. [Link]
-
Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Kareem, M. M., & Abbas, L. A. (2019). New prodrug polymers functionalized based on Maleimide. Journal of Physics: Conference Series, 1294, 052031. [Link]
-
Akbarzadeh, I., et al. (2020). Doxorubicin Loaded in Niosomal Nanoparticles Improved Inhibitory Effect of Free Doxorubicin on Cancer Stem Cell Markers in Human Breast cancer Cells. Nanomedicine Research Journal, 5(2), 146-154. [Link]
-
Byrne, M. E., Park, K., & Peppas, N. A. (2002). Polymer coatings on drug-eluting stents: Samson's hair and Achilles' heel?. European heart journal, 23(11), 837–839. [Link]
-
Stile, R. A., & Healy, K. E. (2001). Synthesis and Characterization of Injectable Poly(N-isopropylacrylamide-co-acrylic acid) Hydrogels with Proteolytically Degradable Cross-Links. Biomacromolecules, 2(3), 185-194. [Link]
-
Chan, L., et al. (2007). Covalent Attachment of Proteins to Solid Supports and Surfaces via Sortase-Mediated Ligation. PLoS ONE, 2(11), e1164. [Link]
-
Sharma, A., & Sharma, R. (2020). Recent Advances in Nano-Formulations for Ophthalmic Drug Delivery. Journal of Drug Delivery Science and Technology, 57, 101673. [Link]
-
Li, Y. (2023). pH-Sensitive Polymeric Nanoparticles for Effective Delivery of Doxorubicin. Highlights in Science, Engineering and Technology, 65, 20-24. [Link]
-
RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. [Link]
-
Beck, E. C., et al. (2017). Approaching the Compressive Modulus of Articular Cartilage With a Decellularized Cartilage-Based Hydrogel. ACS Biomaterials Science & Engineering, 3(12), 3344–3354. [Link]
-
Grover, G. N., et al. (2009). Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. Macromolecules, 42(16), 6199–6207. [Link]
-
Geng, J., & Lindqvist, J. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. Polymer Chemistry, 12(42), 6069-6073. [Link]
-
Yuk, H., & Zhao, X. (2018). A 3D-Woven-Scaffold-Reinforced Tough Hydrogel Composite with Anisotropic and Nonlinear Mechanical Properties. Advanced Materials, 30(2), 1704028. [Link]
-
FT Polymer. (n.d.). ISO 10993 Biological Tests. [Link]
-
Al-Kinani, A. A., et al. (2021). Nanomedicine-Based Ophthalmic Drug Delivery Systems for the Treatment of Ocular Diseases. International Journal of Nanomedicine, 16, 1533–1553. [Link]
-
Medscape. (2015). pH-Sensitive Nanoparticles for Targeted Doxorubicin Delivery. [Link]
-
Zhang, Y. (2020). Improved Drug Release with a Multilayer Coating for a Biodegradable Drug-Eluting Stent. University of Otago. [Link]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]
-
Covalent immobilization of native biomolecules onto Au(111) via N-hydroxysuccinimide ester functionalized self-assembled monolayers for scanning probe microscopy. (2004). Langmuir, 20(24), 10563-10573. [Link]
-
Meena, S. K., & Singh, S. (2014). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10250-10256. [Link]
-
Causa, F., et al. (2022). Compressive Mechanical Behavior of Partially Oxidized Polyvinyl Alcohol Hydrogels for Cartilage Tissue Repair. Gels, 8(12), 808. [Link]
-
Wang, Y., et al. (2022). Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity. Pharmaceutics, 14(7), 1494. [Link]
-
Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Science and Research Methodology, 23(4), 1-14. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering of Optimized Hydrogel Formulations for Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Approaching the Compressive Modulus of Articular Cartilage With a Decellularized Cartilage-Based Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zhao.mit.edu [zhao.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. drpress.org [drpress.org]
- 13. Doxorubicin-loaded pH-responsive nanoparticles coated with chlorin e6 for drug delivery and synergetic chemo-photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN103059187A - Preparation method of styrene-N-phenylmaleimide copolymer - Google Patents [patents.google.com]
- 16. Controlled delivery of paclitaxel from stent coatings using novel styrene maleic anhydride copolymer formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 18. mdpi.com [mdpi.com]
- 19. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 20. Research Portal [ourarchive.otago.ac.nz]
- 21. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. nhiso.com [nhiso.com]
- 24. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.johner-institute.com [blog.johner-institute.com]
- 26. ftpolymer.fr [ftpolymer.fr]
- 27. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 28. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Application Notes & Protocols: Covalent Modification of Sulfhydryl Groups Using N-ethylmaleimide
Abstract
The sulfhydryl (thiol) group of cysteine is a uniquely reactive functional group within proteins, playing critical roles in catalysis, structure, and regulation. N-ethylmaleimide (NEM) is a small, membrane-permeable organic compound that serves as a highly efficient and specific reagent for the irreversible covalent modification of these sulfhydryl groups.[1][2] This guide provides a comprehensive overview of the chemistry, experimental design considerations, and detailed protocols for utilizing NEM. We will explore its core applications, including probing protein structure, irreversibly inhibiting enzymes, and preparing proteins for downstream analysis, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully employ this versatile tool.
Introduction: The Significance of the Sulfhydryl Group
Within the canonical 20 amino acids, cysteine possesses a terminal sulfhydryl group (-SH). Under physiological conditions, this group exists in equilibrium between its protonated thiol form (-SH) and its deprotonated, highly nucleophilic thiolate form (-S⁻).[2] This high nucleophilicity makes the cysteine side chain a prime target for specific covalent modification.[3] The status of cysteine residues—whether they are free, participating in disulfide bonds, or coordinated to metal ions—is fundamental to a protein's function. Therefore, reagents that can specifically and irreversibly modify these groups are invaluable experimental tools. N-ethylmaleimide (NEM) has long been established as one of the most reliable reagents for this purpose.[1][4]
Section 1: The Core Mechanism & Critical Parameters
The Chemistry: An Irreversible Michael Addition
N-ethylmaleimide belongs to the maleimide class of reagents. Its reactivity stems from the electron-deficient double bond within the maleimide ring. The reaction with a cysteine thiol proceeds via a Michael-type addition. In this mechanism, the nucleophilic thiolate anion attacks one of the carbons of the double bond, leading to the formation of a stable, irreversible thioether bond.[1][5] This reaction is highly specific for sulfhydryl groups within a defined pH range.[6]
Caption: Reaction mechanism of NEM with a cysteine thiolate.
Reaction Specificity and Critical Parameters
The success and specificity of NEM modification are governed by several key experimental parameters. Careful optimization of these factors is crucial for obtaining reliable and reproducible results.
-
pH: This is the most critical factor for ensuring specificity. The reaction between NEM and sulfhydryls is most efficient and specific in the pH range of 6.5-7.5.[1][6] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, NEM's reactivity towards other nucleophilic groups, such as the primary amines of lysine residues, increases, leading to non-specific labeling.[3][5][6] Furthermore, the maleimide ring itself can undergo hydrolysis at alkaline pH, rendering it inactive.[1][6]
-
Stoichiometry (Molar Ratio): The molar ratio of NEM to protein thiols influences the extent of modification. For simple blocking of all accessible thiols, a 10-fold molar excess of NEM over total sulfhydryl groups is a common starting point.[4][6] However, for applications like probing cysteine accessibility or enzyme inhibition studies, titrating with lower concentrations of NEM may be necessary to target the most reactive or accessible sites.[7]
-
Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) for 1-2 hours.[6] For sensitive proteins or to slow the reaction rate for finer control, incubations can be performed at 4°C, though this will require a longer reaction time (e.g., 4-12 hours).[6] For rapid, complete alkylation, such as in proteomics sample preparation, higher concentrations (up to 40mM) can achieve maximal modification in under 5 minutes.[8]
-
Buffer Composition: The reaction buffer must be free of extraneous thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol, which would compete with the protein's cysteines and consume the NEM. Amine-containing buffers like Tris can be used, but phosphate-buffered saline (PBS) is often preferred to minimize any potential side reactions at higher pH values.[6][9]
| Parameter | Recommended Range | Rationale & Expert Insight |
| pH | 6.5 - 7.5 | Optimal balance between thiolate reactivity and specificity. Avoids amine modification and maleimide hydrolysis seen at pH > 7.5.[1][3][6] |
| NEM:Thiol Molar Ratio | 10:1 to 100:1 | A 10-fold excess is sufficient for general blocking.[6] Higher ratios may be needed for buried thiols or complex mixtures. |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature is standard for a ~2-hour reaction. 4°C can be used for sensitive proteins, requiring longer incubation.[6][9] |
| Reaction Time | 5 min to 12 hours | Dependent on temperature and concentration. Rapid quenching protocols use high concentrations for short times (e.g., <5 min). |
| Reaction Buffer | Phosphate (PBS), HEPES | Must be free of thiols (e.g., DTT, BME). Amine-free buffers are ideal to prevent any potential side-reactions.[6][9] |
Section 2: Experimental Design & Core Protocols
A generalized workflow for NEM modification involves preparing the protein, performing the alkylation reaction, quenching any unreacted NEM, and removing excess reagent before downstream analysis.
Caption: A generalized experimental workflow for NEM modification.
Protocol 2.1: General Protocol for Protein Thiol Modification with NEM
This protocol provides a standard method for blocking accessible sulfhydryl groups on a purified protein.
Materials:
-
Purified protein sample
-
N-ethylmaleimide (NEM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2[6]
-
Quenching Solution: 1 M DTT or β-mercaptoethanol
-
Device for buffer exchange (e.g., dialysis cassette, spin desalting column)[6]
-
Ultrapure water
Procedure:
-
Protein Preparation: Ensure the protein sample is in the Reaction Buffer at a concentration of 1-10 mg/mL.[4][6] If the buffer contains interfering substances, perform a buffer exchange.
-
NEM Stock Solution: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or an appropriate solvent like DMSO.[4][6] Expert Tip: NEM hydrolyzes in aqueous solution over time; always use a freshly prepared stock for reproducible results.
-
Alkylation Reaction: Add a minimum of a 10-fold molar excess of the NEM stock solution to the protein sample.[4][6] Gently mix and incubate the reaction for 2 hours at room temperature or 4-12 hours at 4°C.[6]
-
Quenching: To stop the reaction, add a quenching solution (e.g., DTT) to a final concentration that is in large excess to the initial NEM concentration (e.g., 50-100 mM). This will consume any unreacted NEM.
-
Purification: Remove excess, unreacted NEM and the quenching reagent from the modified protein using a suitable method like dialysis or a desalting column.[6] The protein is now ready for downstream applications.
Protocol 2.2: Quantification of Thiol Modification using Ellman's Reagent (DTNB)
To validate the modification, it's essential to quantify the number of remaining free thiols. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) is a chromogenic compound that reacts with free sulfhydryl groups to produce a yellow-colored product, TNB²⁻, which absorbs strongly at 412 nm.[10][11][12] By comparing the absorbance of NEM-treated and untreated samples, the degree of modification can be calculated.
Materials:
-
NEM-modified and control protein samples
-
Ellman's Reagent Solution: 4 mg/mL DTNB in reaction buffer[10]
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[10]
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Prepare your control and NEM-treated protein samples at a known concentration in the Reaction Buffer.
-
Reaction Setup: In a cuvette, add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the Reaction Buffer.[4]
-
Measurement: Add 250 µL of your protein sample (or a buffer blank) to the cuvette, mix thoroughly, and incubate for 15 minutes at room temperature.[4][10]
-
Read Absorbance: Measure the absorbance of the solution at 412 nm.[4][10]
-
Calculation: Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) and the Beer-Lambert law (A = εcl) to calculate the concentration of free sulfhydryls in your samples.[10] A significant decrease in absorbance for the NEM-treated sample confirms successful modification.
Section 3: Key Applications in Research and Drug Development
Application 3.1: Probing Protein Structure and Cysteine Accessibility
NEM can be used as a probe to understand protein topology and conformational changes.[4][13] Cysteines buried within the protein's core or at protein-protein interfaces are shielded from modification. By treating a protein with NEM under native vs. denaturing conditions, one can distinguish between solvent-exposed and buried cysteines.[13] Similarly, a change in cysteine reactivity in the presence or absence of a ligand can reveal conformational changes associated with binding.[13]
Application 3.2: Irreversible Inhibition of Cysteine-Dependent Enzymes
Many enzymes, including cysteine proteases, deubiquitinases (DUBs), and certain kinases, rely on a critical cysteine residue in their active site for catalytic activity.[1][4][14] NEM acts as an irreversible inhibitor of these enzymes by covalently modifying this catalytic thiol.[1][15][16] This makes it a powerful tool in enzymology to identify cysteine-dependent enzymes and to study their function.[1] For example, adding NEM to cell lysates is a standard practice to inhibit DUBs and preserve the ubiquitination status of proteins for analysis.[4][17]
Application 3.3: Preparing Proteins for Downstream Analysis
In proteomics, free sulfhydryl groups can complicate analysis by forming unwanted disulfide bonds. Before enzymatic digestion for mass spectrometry, it is standard practice to first reduce all disulfide bonds and then "cap" or alkylate all the resulting free thiols. NEM is an effective alkylating agent for this purpose, preventing disulfide bond reformation and ensuring consistent peptide identification.[3][8] The mass addition of NEM (125.13 Da) is readily identifiable in mass spectrometry data, confirming the presence of a cysteine at that position.[1][18]
Section 4: Data Analysis and Troubleshooting
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Modification | Insufficient NEM concentration; Inactive (hydrolyzed) NEM; Short reaction time; Inaccessible thiol groups. | Increase molar excess of NEM. Always use freshly prepared NEM stock.[6] Increase reaction time or temperature. For buried thiols, perform reaction under denaturing conditions. |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[3][6] |
| Protein Precipitation | High concentration of organic solvent (if NEM is dissolved in DMSO/DMF); Protein instability upon modification. | Minimize the volume of organic solvent added to the protein solution (<5% v/v). Perform the reaction at 4°C. Screen for more stabilizing buffer conditions. |
| Interference in Downstream Assays | Excess, unreacted NEM remains in the sample. | Ensure the quenching and purification steps (dialysis, desalting) are performed thoroughly after the reaction.[6] |
Analysis by Mass Spectrometry: The covalent addition of NEM to a cysteine residue results in a specific mass shift of +125.0476 Da. This shift can be readily detected by mass spectrometry, allowing for the precise identification of modified cysteine residues within a protein sequence. This is a definitive method to confirm modification and map its location.[3][18]
Conclusion
N-ethylmaleimide is a robust and highly specific reagent for the covalent modification of sulfhydryl groups. Its reliability and versatility make it an indispensable tool in the biochemist's and drug developer's arsenal. By understanding the core chemistry and carefully controlling key reaction parameters like pH and stoichiometry, researchers can confidently employ NEM to probe protein structure, inhibit enzyme function, and prepare samples for detailed analytical characterization. The protocols and insights provided in this guide serve as a foundation for the successful application of this powerful chemical probe.
References
-
Kaback, H. R. (n.d.). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. NIH. Retrieved from [Link]
-
Chakrabarty, S., et al. (2005). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(9), 1524–1533. Retrieved from [Link]
-
Nelson, K. J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 429(2), 109-118. Retrieved from [Link]
-
N-Ethylmaleimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Nelson, K. J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. Retrieved from [Link]
-
Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 4, 148–152. Retrieved from [Link]
-
Kourie, J. I. (1998). Modification of Cysteine Residues by N-ethylmaleimide Inhibits Annexin II Tetramer Mediated Liposome Aggregation. Cellular and Molecular Biology Letters, 3(4), 361-372. Retrieved from [Link]
-
A method for site-specific labeling of multiple protein thiols. (n.d.). NIH. Retrieved from [Link]
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Retrieved from [Link]
-
A Protocol for the Determination of Free Thiols. (n.d.). University of Utah. Retrieved from [Link]
-
Native mass spectra of NEM-and IAM-Cys labeled residues of the Cu(I)/Zn(II). (n.d.). ResearchGate. Retrieved from [Link]
-
Showing metabocard for N-ethylmaleimide (HMDB0255137). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2024). MDPI. Retrieved from [Link]
-
Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... (n.d.). ResearchGate. Retrieved from [Link]
-
Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, F., et al. (2022). Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. Foods, 11(15), 2276. Retrieved from [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. (n.d.). NIH. Retrieved from [Link]
-
Salmon, B. L., et al. (2000). Irreversible effect of cysteine protease inhibitors on the release of malaria parasites from infected erythrocytes. The Journal of Biological Chemistry, 275(8), 5481–5486. Retrieved from [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. Retrieved from [Link]
-
Proteome-wide structure-based accessibility analysis of ligandable and detectable cysteines in chemoproteomic datasets. (2022). bioRxiv. Retrieved from [Link]
-
Analysis of Post-Translational Modifications by Mass Spectrometry. (2019). YouTube. Retrieved from [Link]
-
Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods. (2017). Analytical Biochemistry, 527, 18–25. Retrieved from [Link]
-
Effect of N-ethylmaleimide as a blocker of disulfide bonds formation on the properties of different protein-emulsion MP composite gels. (2024). ResearchGate. Retrieved from [Link]
-
Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. (2008). Current Protocols in Protein Science. Retrieved from [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2024). MDPI. Retrieved from [Link]
-
Irreversible Inhibitors of Cysteine Proteases. (2013). ACS Medicinal Chemistry Letters, 4(2), 296–297. Retrieved from [Link]
-
Post-translational Modifications and Mass Spectrometry Detection. (2012). Journal of Proteomics. Retrieved from [Link]
-
Multiple N-ethylmaleimide-sensitive components are required for endosomal vesicle fusion. (1994). Molecular Biology of the Cell, 5(7), 773–783. Retrieved from [Link]
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. broadpharm.com [broadpharm.com]
- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 12. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cysteine protease inhibitor | Sigma-Aldrich [sigmaaldrich.cn]
- 16. Irreversible effect of cysteine protease inhibitors on the release of malaria parasites from infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hmdb.ca [hmdb.ca]
- 18. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Bioconjugate Stability and Performance with N-Aryl Maleimide Chemistry
I. Introduction: The Critical Role of Cysteine-Maleimide Chemistry in Bioconjugation
The selective modification of proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. Among the various bioconjugation strategies, the reaction between a maleimide and a cysteine thiol has long been favored for its high selectivity and rapid kinetics under mild, physiological conditions[1][2]. This specificity arises from the unique nucleophilicity of the cysteine thiol side chain (pKa ≈ 8.6), which allows for efficient reaction at a pH range of 6.5-7.5, where other potentially reactive residues like lysine remain largely protonated and unreactive[3].
The resulting thioether bond, formed via a Michael addition reaction, has been instrumental in the creation of numerous therapeutics, including antibody-drug conjugates (ADCs) like Adcetris® and Kadcyla®[1][4][5]. However, the traditional use of N-alkyl maleimides has a significant drawback: the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction. This reversal can lead to deconjugation and payload exchange with other thiols in the biological milieu, such as albumin, compromising the efficacy and potentially causing off-target toxicity[1][2][6].
This guide focuses on an advanced approach that largely overcomes this instability: the use of N-aryl maleimides . By replacing the alkyl substituent with an aryl group, we can significantly enhance the stability of the final conjugate, providing a more robust and reliable platform for the development of next-generation bioconjugates.
II. The Science Behind N-Aryl Maleimides: A Mechanistic Deep Dive
The enhanced performance of N-aryl maleimides stems from a clever manipulation of the electronics of the maleimide ring and the resulting thiosuccinimide product.
A. The Primary Reaction: Michael Addition
The fundamental reaction is a nucleophilic 1,4-addition (Michael addition) of the deprotonated cysteine thiol (thiolate) to one of the activated double bond carbons of the maleimide ring. This reaction is highly efficient and forms a stable covalent thiosuccinimide bond[1][7].
Figure 1: The Michael addition of a cysteine thiol to an N-aryl maleimide.
B. The Challenge: Retro-Michael Reaction and Thiol Exchange
The thiosuccinimide linkage formed with traditional N-alkyl maleimides can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols. This equilibrium can lead to the transfer of the maleimide-linked payload to other biomolecules, a significant issue for in vivo applications[1][2][6].
C. The N-Aryl Maleimide Solution: Accelerated Hydrolysis for Irreversible Conjugation
The key advantage of N-aryl maleimides lies in their ability to promote the rapid hydrolysis of the thiosuccinimide ring after conjugation. The electron-withdrawing nature of the aryl group makes the carbonyl carbons of the thiosuccinimide ring more electrophilic and susceptible to nucleophilic attack by water[8][9]. This hydrolysis opens the ring to form a stable maleamic acid derivative, which is no longer susceptible to the retro-Michael reaction[3][10].
This two-step process—rapid conjugation followed by irreversible ring-opening—effectively "locks" the payload onto the target cysteine. Studies have shown that ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in serum compared to their N-alkyl counterparts[8][11]. For instance, some N-aryl maleimide ADCs showed less than 20% deconjugation over 7 days, while analogous N-alkyl maleimide ADCs showed 35-67% deconjugation under the same conditions[8][11].
Figure 2: N-aryl maleimides favor the irreversible hydrolysis pathway.
Interestingly, the aryl substitution also accelerates the initial thiol-maleimide coupling reaction, a desirable quality for time-sensitive applications like radiolabeling[3].
III. Experimental Design and Protocols
This section provides a comprehensive, field-proven protocol for the bioconjugation of N-aryl maleimides to cysteine residues.
A. Pre-Conjugation Considerations & Planning
Successful bioconjugation begins with careful planning. The following table outlines critical parameters and recommended starting points.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the cysteine thiol is sufficiently nucleophilic while minimizing side reactions with other amino acid residues, particularly lysine amines.[1][3][6] |
| Buffer Selection | Phosphate (PBS), HEPES, Tris | Use non-nucleophilic buffers. Avoid buffers containing thiols (e.g., DTT, BME) as they will compete with the protein for the maleimide. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can accelerate the reaction but may also increase the risk of aggregation. Start with a moderate concentration and optimize as needed. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio depends on the reactivity of the specific cysteine and should be determined empirically. |
| Co-solvent | DMSO or DMF | N-aryl maleimides are often hydrophobic. A small amount of a water-miscible organic solvent (typically <10% v/v) is necessary to ensure the maleimide remains in solution.[12] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 1-2 hours. Reactions at 4°C can proceed overnight to minimize protein degradation. |
| Oxygen Exclusion | Degas buffers | Thiols are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. Degassing buffers (e.g., by sparging with argon or nitrogen) is a critical step.[12] |
B. Step-by-Step Conjugation Protocol
This protocol is a general guideline. Optimization may be required for specific proteins and maleimide reagents.
Materials:
-
Protein with accessible cysteine residue(s)
-
N-aryl maleimide reagent
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., 1x PBS, pH 7.2, with 1 mM EDTA)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Workflow Diagram:
Figure 3: General experimental workflow for N-aryl maleimide conjugation.
Procedure:
-
Protein Preparation (Disulfide Reduction - If Necessary):
-
Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[12]
-
If the target cysteine is involved in a disulfide bond, it must be reduced. Add a 10-50 fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Incubate at room temperature for 30-60 minutes.
-
Crucially , remove the reducing agent before adding the maleimide. This is typically done using a desalting column.
-
-
N-Aryl Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the N-aryl maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Maleimides are susceptible to hydrolysis, so fresh preparation is key.[1]
-
-
Initiation of the Conjugation Reaction:
-
Add the calculated volume of the N-aryl maleimide stock solution to the stirring protein solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of 2-5 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the Bioconjugate:
-
Remove the unreacted maleimide, quenching reagent, and co-solvent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). SEC is often preferred for its speed and efficiency in separating the labeled protein from small molecule impurities.
-
C. Characterization of the Final Conjugate
It is essential to characterize the final product to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or label-to-protein ratio.
| Technique | Purpose |
| UV-Vis Spectroscopy | Estimate the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the attached molecule (at its λmax). |
| Mass Spectrometry (MS) | Provides a precise mass of the conjugate, confirming the number of attached molecules. Electrospray ionization (ESI-MS) and MALDI-TOF are commonly used. |
| Hydrophobic Interaction Chromatography (HIC) | Separates protein species based on the number of conjugated hydrophobic molecules, allowing for the determination of DAR distribution. |
| Reversed-Phase HPLC (RP-HPLC) | Can be used to assess purity and, in some cases, quantify the degree of labeling. |
IV. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete disulfide reduction.- Oxidation of free thiols.- Hydrolysis of the maleimide stock.- Insufficient molar excess of maleimide. | - Increase TCEP concentration or incubation time.- Ensure all buffers are thoroughly degassed.- Prepare maleimide stock solution immediately before use.- Increase the maleimide:protein molar ratio. |
| Protein Aggregation/Precipitation | - High concentration of organic co-solvent.- Protein instability under reaction conditions.- Cross-linking if the protein has multiple accessible cysteines. | - Keep DMSO/DMF concentration below 10%.- Perform the reaction at 4°C.- Optimize the maleimide:protein ratio to favor single labeling events. |
| Non-specific Labeling | - Reaction pH is too high (>7.5). | - Lower the reaction pH to the 6.5-7.2 range to ensure selectivity for thiols over amines.[6] |
V. Conclusion
The bioconjugation of N-aryl maleimides to cysteine residues represents a significant advancement over traditional N-alkyl maleimide chemistry. By promoting rapid and irreversible stabilization of the conjugate through thiosuccinimide ring hydrolysis, this method provides a robust and reliable platform for the development of stable, next-generation antibody-drug conjugates, diagnostic probes, and other functionalized biomolecules. The protocols and insights provided in this guide offer researchers a solid foundation for successfully implementing this powerful technology in their work.
VI. References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 650-658. Retrieved January 23, 2026, from [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023, June 26). Molecules, 28(13), 5021. Retrieved January 23, 2026, from [Link]
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1487-1495. Retrieved January 23, 2026, from [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Retrieved January 23, 2026, from [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Retrieved January 23, 2026, from [Link]
-
D'Agostino, M., & D'Alfonso, C. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(9), 2815-2832. Retrieved January 23, 2026, from [Link]
-
Minireview: addressing the retro-michael instability of maleimide bioconjugates. (n.d.). UCL Discovery. Retrieved January 23, 2026, from [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. (2016, October 10). Kinam Park. Retrieved January 23, 2026, from [Link]
-
A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. (1998, November 1). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
How to improve the yield of N-phenylmaleimide synthesis
Welcome to the technical support center for N-phenylmaleimide (NPM) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of their final product. The synthesis of N-phenylmaleimide, a critical reagent in various chemical and pharmaceutical applications, is a well-established yet nuanced process. Success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental parameters.
This resource is structured to provide direct, actionable advice in a question-and-answer format, addressing specific challenges you may encounter during your experiments.
Troubleshooting Guide: Enhancing Your N-Phenylmaleimide Yield
Low or No Product Yield
Question: I performed the synthesis of N-phenylmaleimide from maleic anhydride and aniline, but I obtained a very low yield of the final product. What are the likely causes and how can I improve it?
Answer: A low yield in N-phenylmaleimide synthesis is a common issue that can often be traced back to several key factors in the two-step reaction process: the initial acylation to form N-phenylmaleamic acid and the subsequent cyclodehydration to yield N-phenylmaleimide.
Causality and Strategic Solutions:
-
Incomplete Acylation: The first step, the formation of the N-phenylmaleamic acid intermediate, is typically a high-yield reaction. However, incomplete reaction can occur due to poor quality of starting materials or inadequate reaction conditions.
-
Recommendation: Ensure you are using pure maleic anhydride and aniline. Aniline should be freshly distilled if it has darkened in color, as impurities can interfere with the reaction. The reaction is exothermic; maintaining a controlled temperature, typically below 30°C during the addition of aniline, is crucial to prevent side reactions.[1]
-
-
Inefficient Cyclodehydration: The cyclization of N-phenylmaleamic acid to N-phenylmaleimide is the most critical and often yield-determining step. Inefficient water removal is a primary culprit for low yields.
-
Recommendation: The use of an azeotropic solvent like toluene or xylene is highly effective for removing water formed during the reaction.[2] Employing a Dean-Stark apparatus allows for the continuous removal of water, driving the equilibrium towards product formation.
-
-
Suboptimal Catalyst Choice or Concentration: The choice and amount of catalyst are pivotal for the cyclodehydration step.
-
Recommendation: Acid catalysts are commonly used.[2] p-Toluenesulfonic acid (p-TsOH) at a concentration of 1.5-2.5% by weight relative to maleic anhydride is a good starting point.[3] Alternatively, a combination of acetic anhydride and sodium acetate is also a widely used and effective method.[4] Experimenting with the catalyst loading can optimize the reaction rate and yield.
-
-
Incorrect Reaction Temperature and Time: Both temperature and reaction time need to be carefully controlled.
-
Recommendation: For azeotropic dehydration, the reaction is typically carried out at the reflux temperature of the solvent (e.g., toluene, ~110°C) for 3 to 5 hours.[1] Overheating, especially above 150°C, can lead to side reactions and polymerization, significantly reducing the yield.[3][5] Monitoring the reaction progress by TLC is highly recommended to determine the optimal reaction time.[6][7]
-
Formation of Side Products and Impurities
Question: My final N-phenylmaleimide product is discolored and shows multiple spots on the TLC plate. What are the potential side reactions, and how can I minimize them?
Answer: The formation of colored impurities and side products is a frequent challenge. These often arise from polymerization of reactants or products, or from incomplete reactions.
Causality and Strategic Solutions:
-
Polymerization: Maleic anhydride and N-phenylmaleimide themselves can undergo polymerization, especially at elevated temperatures.
-
Incomplete Cyclization: The presence of the intermediate, N-phenylmaleamic acid, in the final product is a common impurity.
-
Recommendation: As mentioned previously, ensuring complete cyclodehydration through efficient water removal and optimal catalyst performance is key. Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial.[6][7] The N-phenylmaleamic acid will have a different Rf value than the N-phenylmaleimide, allowing you to track the disappearance of the starting material.
-
-
Hydrolysis: N-phenylmaleimide can hydrolyze back to N-phenylmaleamic acid in the presence of water, especially during workup.
-
Recommendation: During the workup, use ice-cold water for washing to minimize hydrolysis.[4] Ensure the product is thoroughly dried after filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-phenylmaleimide in a laboratory setting?
The most widely adopted method is a two-step synthesis. The first step involves the reaction of maleic anhydride with aniline to form the intermediate N-phenylmaleamic acid.[8][9] The second step is the cyclodehydration of this intermediate to yield N-phenylmaleimide.[8][9] This can be achieved through azeotropic distillation with a catalyst like p-toluenesulfonic acid or by using a dehydrating agent such as acetic anhydride with sodium acetate.[2][4]
Q2: What are the key safety precautions to consider during the synthesis?
Maleic anhydride is corrosive and a respiratory irritant. Aniline is toxic and readily absorbed through the skin. Acetic anhydride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[6][7] You can spot the reaction mixture alongside the starting materials (aniline and maleic anhydride) and the intermediate (N-phenylmaleamic acid, if isolated). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. A common eluent system for TLC is a 1:1 mixture of hexane and ethyl acetate.[7][9]
Q4: What is the best way to purify the crude N-phenylmaleimide?
Recrystallization is the most common and effective method for purifying N-phenylmaleimide.[4] Solvents like cyclohexane or ethanol are often used.[4][5] The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form pure crystals, which can then be collected by filtration. Washing the filtered product with cold water can help remove any remaining water-soluble impurities.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Phenylmaleimide via Azeotropic Dehydration
This protocol outlines a reliable method for the synthesis of N-phenylmaleimide with yields often exceeding 90%.[1]
Step 1: Acylation
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in toluene.
-
While stirring, slowly add a solution of aniline (1.0 eq) in toluene from the dropping funnel, maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of N-phenylmaleamic acid.
Step 2: Cyclodehydration
-
To the reaction mixture, add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol% relative to maleic anhydride).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Monitor the reaction by TLC until the N-phenylmaleamic acid spot disappears.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-phenylmaleimide.
-
Recrystallize the crude product from cyclohexane or ethanol to obtain pure, yellow, needle-like crystals.[4]
Data Presentation
| Parameter | Recommended Condition | Expected Outcome |
| Reagent Ratio | Maleic Anhydride : Aniline (1:1 to 1.2:1)[1] | A slight excess of maleic anhydride can help drive the reaction to completion. |
| Catalyst | p-Toluenesulfonic acid or Acetic Anhydride/Sodium Acetate | Efficient cyclodehydration. |
| Solvent | Toluene or Xylene for azeotropic dehydration; Acetic Anhydride | Effective water removal; serves as both solvent and dehydrating agent. |
| Temperature | Acylation: < 30°C; Cyclodehydration: Reflux (110-125°C)[1] | Controlled reaction, minimizes side products. |
| Reaction Time | 3-5 hours for cyclodehydration[1] | Complete conversion of the intermediate. |
| Yield | >90%[1] | High purity N-phenylmaleimide. |
Visualizing the Process
Reaction Pathway
Caption: The two-step synthesis of N-phenylmaleimide.
Troubleshooting Workflow
Sources
- 1. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 2. CN104557657A - One-step synthesis method of N-phenylmaleimide - Google Patents [patents.google.com]
- 3. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
Minimizing side reactions of N-phenethylmaleimide with amines
Welcome to the technical support center for N-phenethylmaleimide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successful conjugation strategies. Here, we will delve into the critical aspects of N-phenethylmaleimide chemistry, with a focus on maximizing the desired thiol-specific reaction while minimizing common side reactions with amines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during N-phenethylmaleimide conjugation experiments.
Q1: What is the optimal pH for N-phenethylmaleimide conjugation and why is it so critical?
The optimal pH range for the reaction of N-phenethylmaleimide with thiols (sulfhydryl groups) is between 6.5 and 7.5 .[1] This pH range is a critical parameter that dictates the selectivity of the conjugation. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with primary amines.[1]
-
Below pH 6.5: The concentration of the reactive thiolate anion (-S⁻) is reduced as the thiol group (-SH) remains protonated. This significantly slows down the desired Michael addition reaction.
-
Above pH 7.5: The reactivity of primary amines (e.g., from lysine residues) towards the maleimide increases, leading to the formation of undesirable side products.[1] Furthermore, the rate of maleimide hydrolysis to a non-reactive maleamic acid derivative also increases significantly at alkaline pH.
Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is essential to reduce disulfide bonds to free up the thiol groups for reaction with the maleimide. Disulfides are unreactive towards maleimides.[2] A common and effective reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) , as it is thiol-free and does not need to be removed prior to the addition of the maleimide reagent. A 10-100 fold molar excess of TCEP is typically used, with an incubation time of 20-30 minutes at room temperature.
Q3: What are the primary side reactions to be aware of when using N-phenethylmaleimide?
The two main side reactions are:
-
Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide double bond, competing with the desired thiol reaction.[1]
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid. This hydrolysis is accelerated at higher pH values.[1]
A less common but significant side reaction, particularly with peptides containing an N-terminal cysteine, is thiazine rearrangement . This intramolecular rearrangement of the initial thiol-maleimide adduct can occur at neutral to basic pH.[3][4]
Q4: How can I prevent the re-oxidation of free thiols during the conjugation reaction?
Re-oxidation of free thiols to disulfide bonds can be a significant issue, reducing the yield of the desired conjugate. To mitigate this:
-
Degas all buffers: This can be achieved by vacuum filtration or by bubbling an inert gas (e.g., argon or nitrogen) through the solutions.[2]
-
Work under an inert atmosphere: If possible, perform the reaction in a glove box or under a gentle stream of inert gas.[2]
Q5: How should I prepare and store my N-phenethylmaleimide stock solution?
N-phenethylmaleimide is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare stock solutions in a dry, biocompatible, and water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .[5] The stock solution should be prepared immediately before use. For short-term storage, unused stock solution can be kept in the dark at -20°C for up to a month.
Section 2: Reaction Mechanisms and Control Strategies
A deeper understanding of the underlying chemical principles is paramount for successful troubleshooting and optimization.
The Desired Thiol-Maleimide Michael Addition
The primary reaction is a Michael addition of a thiolate anion to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
Caption: Desired Thiol-Maleimide Reaction.
Competing Side Reactions
Understanding and controlling these side reactions is key to achieving high yields of the desired conjugate.
Caption: Competing Reactions in Maleimide Chemistry.
Thiazine Rearrangement with N-terminal Cysteines
When conjugating to a peptide with an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement to form a six-membered thiazine ring, especially at neutral to basic pH.[3][4]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: Purification of N-phenethylmaleimide (NPM) Conjugated Proteins
Welcome to the technical support guide for the purification of N-phenethylmaleimide (NPM) conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these important bioconjugates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to ensure the successful isolation of your target conjugate.
Introduction: The Challenge of Purifying NPM-Protein Conjugates
N-phenethylmaleimide (NPM) is a thiol-reactive compound frequently used to link proteins with other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or imaging agents. The maleimide group reacts with free sulfhydryl groups on cysteine residues to form a stable thioether bond. While the conjugation reaction itself is relatively straightforward, the subsequent purification of the desired conjugate from a heterogeneous mixture of unreacted protein, excess NPM, and potentially aggregated species presents a significant challenge.
The goal of purification is to isolate a homogenous product with a specific drug-to-antibody ratio (DAR) or label-to-protein ratio, while maintaining the protein's native structure and biological activity. This guide will walk you through the common hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to remove from my reaction mixture?
A1: The most critical first step is the removal of small molecule impurities, primarily the unreacted N-phenethylmaleimide. Due to the significant size difference between the protein conjugate and the small NPM molecule, size-exclusion chromatography (SEC) is the most effective and widely used method for this initial cleanup.[1][2][3] A desalting column or a preparative SEC column will efficiently separate the high-molecular-weight protein conjugate from the low-molecular-weight contaminants.[1][2]
Q2: My protein is precipitating after the conjugation reaction. What is causing this?
A2: Protein aggregation and precipitation are common issues that can arise from several factors. The conjugation of hydrophobic NPM molecules can increase the overall hydrophobicity of the protein, leading to aggregation, especially at high protein concentrations. Additionally, the reaction conditions, such as pH, temperature, and the presence of organic co-solvents (like DMSO or DMF used to dissolve the NPM), can destabilize the protein. It is crucial to optimize these parameters and consider adding aggregation inhibitors if necessary.
Q3: How do I separate the successfully conjugated protein from the unconjugated protein?
A3: This is a more complex separation as the size difference is minimal. The choice of technique depends on how the conjugation affects the protein's properties:
-
Hydrophobic Interaction Chromatography (HIC): Since NPM is hydrophobic, the conjugated protein will be more hydrophobic than the unconjugated version. HIC is a powerful technique that separates molecules based on differences in hydrophobicity and is a standard method for analyzing and purifying antibody-drug conjugates.[4][5][6][7]
-
Ion-Exchange Chromatography (IEX): If the NPM molecule or the protein itself carries a charge, or if the conjugation process alters the protein's surface charge, IEX can be an effective separation method.[8][9][10][11][12] This technique separates proteins based on their net charge at a specific pH.[8][10][12]
Q4: Can I use the same purification strategy for any protein conjugated with NPM?
A4: Not necessarily. While the general principles apply, the optimal purification strategy is highly dependent on the specific protein's physicochemical properties (e.g., isoelectric point (pI), hydrophobicity, stability) and the nature of the conjugated molecule. A method that works well for a monoclonal antibody might not be suitable for a smaller enzyme. Empirical testing and optimization are always required.
Experimental Workflow Overview
The purification process for NPM-conjugated proteins typically follows a multi-step approach to address the different types of impurities present in the reaction mixture.
Caption: General workflow for NPM-protein conjugate purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, their probable causes, and actionable solutions.
Problem 1: Low Yield of Purified Conjugate
| Potential Cause | Recommended Solution & Explanation |
| Protein Precipitation | Solution: Perform all purification steps at 4°C. Screen different buffers and pH conditions to find the optimal conditions for your protein's stability. Consider adding stabilizing excipients like arginine or polysorbate to the buffers. Explanation: Low temperatures reduce hydrophobic interactions that can lead to aggregation. A buffer system that maintains the protein's native conformation is critical for preventing precipitation and loss of material. |
| Non-specific Binding to Chromatography Resin | Solution: For IEX, increase the salt concentration in the binding buffer to reduce weak, non-specific ionic interactions. For HIC, slightly decrease the salt concentration in the binding buffer. Explanation: Optimizing the buffer conditions is key to ensuring that only the desired interactions between the protein and the resin occur, preventing the loss of product due to non-specific adsorption. |
| Inefficient Elution | Solution: For IEX, use a steeper salt gradient or a step elution with a higher salt concentration. For HIC, use a steeper reverse salt gradient. For SEC, ensure the run time is sufficient to elute the entire protein peak. Explanation: If the interaction between the conjugate and the resin is too strong, the elution conditions may not be sufficient to release the protein. Adjusting the gradient slope or the final eluent concentration can improve recovery. |
Problem 2: Presence of Unconjugated Protein in the Final Product
| Potential Cause | Recommended Solution & Explanation |
| Poor Resolution in HIC/IEX | Solution: Optimize the chromatography gradient. For HIC, a shallower gradient of decreasing salt concentration will provide better resolution between species with small differences in hydrophobicity. For IEX, a shallow gradient of increasing salt concentration will better resolve species with minor charge differences. Explanation: A shallow gradient increases the separation distance (in terms of elution volume or time) between peaks, allowing for better fractionation of the unconjugated and conjugated species. |
| Incorrect Column Chemistry | Solution: Screen different HIC resins (e.g., Butyl, Phenyl, Ether) to find one that provides the best selectivity for your conjugate. Explanation: The type of hydrophobic ligand on the HIC resin can significantly impact the separation. A more hydrophobic resin may be needed to effectively separate a conjugate with a low degree of labeling. |
| Conjugation Reaction Incomplete | Solution: Re-evaluate your conjugation protocol. Ensure that disulfide bonds are adequately reduced if necessary, using a reductant like TCEP.[13] Optimize the molar ratio of NPM to protein. Explanation: Incomplete conjugation will naturally lead to a higher proportion of unconjugated protein. Ensuring the reaction goes to completion is a prerequisite for a successful purification. |
Problem 3: Presence of Aggregates in the Final Product
| Potential Cause | Recommended Solution & Explanation |
| Aggregation During Conjugation | Solution: Lower the protein concentration during the reaction. Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the NPM. Explanation: High protein concentrations and the presence of organic solvents can promote protein-protein interactions and denaturation, leading to aggregation. |
| Ineffective Removal by SEC | Solution: Use a high-resolution SEC column with an appropriate pore size for separating monomers from dimers and higher-order aggregates.[14] Explanation: While desalting columns are good for removing small molecules, a dedicated analytical or preparative SEC column is necessary for resolving protein aggregates from the monomeric conjugate.[14] |
| Buffer-Induced Aggregation | Solution: After purification by HIC or IEX, immediately exchange the eluted fractions into a stable formulation buffer using dialysis or a desalting column. Explanation: The high salt concentrations used in HIC and IEX can be destabilizing for some proteins if they remain in these buffers for extended periods. |
digraph "Troubleshooting_Aggregation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];problem [label="Protein Aggregation Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="High Protein/Solvent\nConcentration?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Inefficient SEC\nSeparation?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Post-Purification\nInstability?", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Reduce concentration\n& organic solvent %", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution2 [label="Use high-resolution\nSEC column", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution3 [label="Immediate buffer\nexchange", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
problem -> cause1; problem -> cause2; problem -> cause3;
cause1 -> solution1 [label="Yes"]; cause2 -> solution2 [label="Yes"]; cause3 -> solution3 [label="Yes"]; }
Caption: Decision tree for troubleshooting protein aggregation.
Detailed Purification Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Removal of Unreacted NPM
This protocol is designed for the initial cleanup of the conjugation reaction mixture.
-
Column Selection: Choose a desalting column (e.g., Sephadex G-25) or a preparative SEC column with a fractionation range suitable for your protein's molecular weight.
-
Buffer Preparation: Prepare a buffer that is optimal for your protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Degas the buffer thoroughly.
-
Column Equilibration: Equilibrate the column with at least 2-3 column volumes (CVs) of your prepared buffer at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge your crude conjugation mixture at ~14,000 x g for 10 minutes to remove any large precipitates.
-
Sample Loading: Load the clarified supernatant onto the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically 5-10% of the column volume for high-resolution SEC).
-
Elution: Elute the sample with the equilibration buffer. The protein conjugate, being larger, will elute first in the void volume, while the smaller, unreacted NPM will be retained longer and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm. Pool the fractions corresponding to the protein peak.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Separation of Conjugated Species
This protocol is for separating the NPM-protein conjugate from the unconjugated protein.
-
Column Selection: Select a HIC column with appropriate hydrophobicity (e.g., Phenyl or Butyl).
-
Buffer Preparation:
-
Buffer A (Binding Buffer): High salt concentration, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[4]
-
Buffer B (Elution Buffer): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Column Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.
-
Sample Preparation: Dilute the NPM-free protein pool from the SEC step with Buffer A to match the starting salt concentration.
-
Sample Loading: Load the sample onto the column. The unconjugated and conjugated proteins will bind to the resin.
-
Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. The least hydrophobic species (unconjugated protein) will elute first, followed by the more hydrophobic NPM-conjugated protein.
-
Fraction Collection: Collect fractions across the gradient and analyze them by SDS-PAGE or mass spectrometry to identify the pools containing the pure conjugate.
References
-
ResearchGate. (2019). How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC? Available at: [Link]
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Available at: [Link]
-
PubMed. (n.d.). Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport. Available at: [Link]
-
Journal of Biological Chemistry. (n.d.). Purification of an N-ethylmaleimide-Sensitive Protein Catalyzing Vesicular Transport. Available at: [Link]
-
American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Available at: [Link]
-
MDPI. (n.d.). Temperature Responsive Polymer Conjugate Prepared by “Grafting from” Proteins toward the Adsorption and Removal of Uremic Toxin. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Protein Separation with Ion Exchange Chromatography. Available at: [Link]
-
PubMed. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Available at: [Link]
-
ACS Publications. (n.d.). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Available at: [Link]
-
Taylor & Francis Online. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Available at: [Link]
-
YouTube. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). Available at: [Link]
-
ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Available at: [https://www.researchgate.net/publication/348589025_Purification_of_Labeled_Antibodies_Using_Size-Exclusion_Chromatography]([Link]_ Antibodies_Using_Size-Exclusion_Chromatography)
-
JoVE. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. Available at: [Link]
-
ACS Publications. (2024). Affinity-Resolved Size Exclusion Chromatography Coupled to Mass Spectrometry: A Novel Tool to Study the Attribute-and-Function Relationship in Therapeutic Monoclonal Antibodies. Available at: [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Available at: [Link]
-
YouTube. (2024). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. Available at: [Link]
-
LCGC International. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Protocol for the purification and analysis of nuclear UFMylated proteins. Available at: [Link]
-
PubMed. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 9. chromtech.com [chromtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. sinobiological.com [sinobiological.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. agilent.com [agilent.com]
Troubleshooting guide for maleimide-thiol conjugation reactions
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful bioconjugation technique. Here, you will find in-depth answers to common questions and a robust troubleshooting guide to resolve specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles of maleimide-thiol chemistry.
Q1: What is the chemical basis of the maleimide-thiol conjugation reaction?
The maleimide-thiol reaction is a highly efficient and selective covalent bonding process fundamental to bioconjugation. It involves the Michael addition of a sulfhydryl group (thiol, R-SH), typically from a cysteine residue in a protein or peptide, to the double bond of a maleimide ring. This reaction forms a stable thiosuccinimide linkage (a thioether bond).[1][2]
The high reactivity of the maleimide is due to the ring strain and the cis-conformation of its two carbonyl groups, which makes the double bond highly electrophilic and susceptible to nucleophilic attack by a thiolate anion (R-S⁻).[2] Because of its high yield, specificity, and mild reaction conditions, it is considered a "click chemistry" reaction.[1][3]
Q2: Why is reaction pH so critical for success?
The pH of the reaction buffer is the most critical parameter for successful maleimide-thiol conjugation as it governs both the reaction rate and the stability of the maleimide reagent.
-
Thiol Reactivity: The reactive species is the deprotonated thiolate anion (R-S⁻). For the reaction to proceed efficiently, the pH must be high enough to deprotonate a sufficient fraction of the thiol groups. The pKa of the cysteine thiol group is approximately 8.3-8.6.
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, where the ring opens to form an unreactive maleamic acid derivative.[4] This hydrolysis reaction is significantly accelerated at higher pH.[1][4]
Therefore, a compromise is necessary. The optimal pH range for maleimide-thiol conjugation is pH 6.5-7.5 .[1][2] In this window, the rate of conjugation is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues) and hydrolysis of the maleimide is slow enough to allow for efficient conjugation.[1]
Reaction and Side Reaction Mechanisms
Below are diagrams illustrating the primary reaction pathway and key side reactions that can impact your experimental outcome.
Caption: Desired Maleimide-Thiol Conjugation Pathway.
Caption: Common Side Reactions in Maleimide Chemistry.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Problem 1: Low or No Conjugation Yield
Possible Cause 1: Insufficient Free Thiols
-
Explanation: The target thiol groups on your protein (cysteine residues) may be oxidized, forming disulfide bonds which are unreactive with maleimides.[5][6]
-
Solution:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent. TCEP (Tris(2-carboxyethyl)phosphine) is often preferred because it is potent, odorless, and does not need to be removed before adding the maleimide reagent.[5] DTT (dithiothreitol) is also effective but contains a thiol and must be removed via dialysis or a desalting column before introducing the maleimide.[5]
-
Prevent Re-oxidation: Perform the reduction and conjugation in a degassed buffer, and consider blanketing the reaction vessel with an inert gas like nitrogen or argon to prevent atmospheric oxygen from re-forming disulfide bonds.[5][6][7]
-
Possible Cause 2: Maleimide Reagent Hydrolysis
-
Explanation: The maleimide group is unstable in aqueous solutions, especially at pH values above 7.5.[1][4] If the maleimide reagent is prepared in aqueous buffer and stored, or if the reaction pH is too high, it will hydrolyze into an unreactive form, leading to failed conjugation.[4] Storing maleimide-functionalized nanoparticles at 20°C can lead to a 40% loss of reactivity in a week, compared to only a 10% loss at 4°C.[4]
-
Solution:
-
Fresh Reagent Preparation: Always prepare aqueous solutions of maleimide reagents immediately before use.[1][7] For long-term storage, dissolve the maleimide in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C, protected from moisture.[1][2][5][7]
-
Optimize pH: Ensure your reaction buffer is strictly within the pH 6.5-7.5 range.[1][2]
-
Possible Cause 3: Incorrect Buffer Composition
-
Explanation: Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target molecule for reaction with the maleimide.[1]
-
Solution: Use a non-amine, non-thiol buffer such as PBS, HEPES, or phosphate buffer within the recommended pH range of 6.5-7.5.[5][7]
Problem 2: Non-Specific Labeling
Possible Cause: Reaction with Amines
-
Explanation: While the maleimide-thiol reaction is highly selective at neutral pH, this selectivity diminishes as the pH increases. Above pH 7.5, maleimides can begin to react with primary amines, such as the epsilon-amino group of lysine residues.[1]
-
Solution:
Problem 3: Conjugate Instability or Loss of Payload
Possible Cause 1: Retro-Michael Reaction (Deconjugation)
-
Explanation: The thiosuccinimide bond formed is not perfectly stable and can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols (e.g., glutathione in plasma). This can lead to the release of the conjugated payload and exchange with other thiol-containing molecules.[8][9][10]
-
Solution:
-
Post-Conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring by raising the pH. The resulting ring-opened structure is more stable and less prone to the retro-Michael reaction.[8]
-
Use Stabilized Maleimides: Newer generations of maleimide reagents are designed to be "self-hydrolyzing" or form more stable linkages to prevent this reversal.[8] For example, N-aryl maleimides can form more stable conjugates compared to N-alkyl maleimides.[11]
-
Possible Cause 2: Thiazine Rearrangement
-
Explanation: If the maleimide reacts with a cysteine residue located at the N-terminus of a peptide or protein, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[3][10] This side reaction is pH-dependent and more prominent at pH values above 7.[10] This can complicate purification and alter the structure of the final product.[3]
-
Solution:
-
Acidic Conjugation: Performing the conjugation at a lower pH (e.g., pH 5) can prevent this rearrangement by keeping the N-terminal amino group protonated.[3]
-
N-Terminal Modification: If possible, acetylate the N-terminal amine to block its nucleophilicity.[3]
-
Protein Engineering: Avoid using an N-terminal cysteine for conjugation if the precise thiosuccinimide linkage is required for function.[3]
-
Protocols and Recommended Conditions
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Lower end (6.5-7.0) favors specificity.[1][2] |
| Buffer | PBS, HEPES, Phosphate | Must be free of extraneous amines and thiols.[1][5][7] |
| Temperature | 4°C to Room Temp (20-25°C) | Room temperature is typical for 1-2 hours. Lower temperature (4°C) can be used for overnight reactions to minimize hydrolysis.[4][6] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically.[4][5] |
| Reaction Time | 30 min to 2 hours | Typically sufficient for completion at room temperature. Can be extended overnight at 4°C.[4][6] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis during storage.[1][5][7] |
Experimental Protocol: General Protein-Maleimide Conjugation
This protocol provides a general workflow for labeling a protein with a maleimide-functionalized reagent.
Caption: General workflow for maleimide-thiol conjugation.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein containing free cysteine(s) in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[5][7]
-
(Optional) Disulfide Bond Reduction: If your protein contains disulfide bonds that need to be reduced for conjugation, add a 10-100 fold molar excess of TCEP.[5] Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen).[5][7]
-
Maleimide Reagent Preparation: Allow the vial of the maleimide reagent to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[5][7] This solution should be made fresh, but can be stored at -20°C for up to a month if prepared in high-quality anhydrous solvent.[7]
-
Conjugation: While gently stirring, add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.[5]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide dye, protect the reaction from light.[5]
-
Purification: Remove the unreacted maleimide reagent and any byproducts using a desalting column, dialysis, or size-exclusion chromatography appropriate for your protein's size.
-
Storage: Store the final conjugate according to its specific stability requirements. For many protein conjugates, storage at 4°C with a preservative like sodium azide is suitable for short-term use, while longer-term storage may require freezing.[5]
References
-
de la Fuente, A., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UAntwerpen. [Link]
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University. [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
St-Pierre, Y., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(10), e3203. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
Technical Support Center: Optimizing N-phenethylmaleimide Labeling Reactions
Welcome to the technical support center for N-phenethylmaleimide (NPM) labeling. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the success of your bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals who are utilizing NPM for labeling proteins, peptides, and other thiol-containing biomolecules.
The Chemistry of N-phenethylmaleimide Labeling
N-phenethylmaleimide (NPM) is a thiol-reactive reagent that forms a stable thioether bond with sulfhydryl groups, which are present in the amino acid cysteine.[1] This reaction, a Michael addition, is highly specific for thiols within a defined pH range, making it a valuable tool for site-specific protein modification.[2] However, achieving optimal and reproducible results requires a thorough understanding of the reaction conditions and potential pitfalls.
Troubleshooting Guide
This section addresses common issues encountered during NPM labeling experiments in a question-and-answer format, providing both the cause and the solution.
Question 1: Why is my labeling efficiency consistently low?
Answer:
Low labeling efficiency is one of the most common challenges in maleimide chemistry. Several factors can contribute to this issue, often related to the availability of reactive thiols on your protein or the stability of the maleimide reagent itself.
-
Cause 1: Oxidation of Thiol Groups. Free sulfhydryl groups (-SH) on cysteine residues are susceptible to oxidation, forming disulfide bonds (-S-S-).[3] These disulfide bonds are unreactive towards maleimides.[4]
-
Solution: Before initiating the labeling reaction, it is crucial to reduce any existing disulfide bonds. This is typically achieved by treating the protein with a reducing agent. While dithiothreitol (DTT) is a potent reducing agent, it contains free thiols and must be completely removed before adding the NPM, as it will compete for the reagent.[1][3] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is thiol-free and does not need to be removed prior to conjugation.[1][4] We recommend using a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[4][5] Additionally, using degassed buffers can help minimize re-oxidation of thiols by atmospheric oxygen.[4][6]
-
-
Cause 2: Hydrolysis of the Maleimide Reagent. The maleimide ring is susceptible to hydrolysis, especially at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[1][7][8]
-
Solution: N-phenethylmaleimide solutions, particularly in aqueous buffers, should always be prepared fresh immediately before use.[5][6][9] For stock solutions, dissolve the NPM in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C, protected from moisture.[5][6] When adding the NPM stock to your reaction, ensure the final concentration of the organic solvent is low enough to not affect your protein's stability.
-
-
Cause 3: Incorrect pH of the Reaction Buffer. The thiol-maleimide reaction is highly pH-dependent.[1] The optimal pH range for specific labeling of thiols is between 6.5 and 7.5.[1][9][10] Below this range, the reaction rate slows down considerably as the thiol group is protonated.[11] Above pH 7.5, the maleimide becomes increasingly reactive towards primary amines (e.g., lysine residues), leading to non-specific labeling, and the rate of hydrolysis also increases.[1][9]
Question 2: I am observing non-specific labeling or protein aggregation. What could be the cause?
Answer:
Non-specific labeling and aggregation can compromise your experimental results. These issues often arise from suboptimal reaction conditions or inherent properties of your protein.
-
Cause 1: Reaction with Primary Amines. As mentioned, at pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of the protein or the side chain of lysine residues.[1][9]
-
Solution: Carefully control the pH of your reaction, keeping it at or below 7.5.[10] If you must work at a higher pH, consider reducing the reaction time or temperature to minimize non-specific reactions.
-
-
Cause 2: Hydrophobic Interactions. N-phenethylmaleimide has a hydrophobic phenethyl group. If your NPM is conjugated to a similarly hydrophobic molecule (e.g., a fluorescent dye), the resulting conjugate can promote protein aggregation, especially if the protein itself has exposed hydrophobic patches.
-
Solution: You can try to mitigate this by including mild, non-ionic detergents (e.g., Tween-20, Triton X-100) or other stabilizing agents in your reaction buffer. Optimizing the protein concentration and the molar excess of the NPM reagent can also help.
-
Question 3: How can I be sure my labeling reaction has gone to completion, and how do I stop it?
Answer:
Monitoring and effectively stopping the reaction are key to achieving reproducible results.
-
Monitoring the Reaction: The progress of the reaction can be monitored by quantifying the remaining free sulfhydryl groups using Ellman's Reagent (DTNB), which reacts with thiols to produce a colored product.[9] A decrease in the number of free thiols over time indicates successful labeling.
-
Quenching the Reaction: Once the desired level of labeling is achieved, or after a set time, it is important to quench the reaction to stop any further labeling and to consume the excess, unreacted NPM.
-
Solution: The reaction can be effectively quenched by adding a small molecule containing a free thiol.[1] Common quenching reagents include β-mercaptoethanol (BME), dithiothreitol (DTT), or cysteine. Add a sufficient molar excess of the quenching reagent compared to the initial amount of NPM and allow it to react for at least 30 minutes at room temperature.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of NPM to protein?
A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[6][9] However, the optimal ratio is protein-dependent and should be determined empirically.
Q2: How should I store N-phenethylmaleimide?
NPM should be stored as a solid at -20°C, protected from light and moisture.[9] Stock solutions should be prepared in an anhydrous organic solvent like DMSO and stored at -20°C.[5] Avoid repeated freeze-thaw cycles.
Q3: Can I perform the labeling reaction at 4°C?
Yes, the reaction can be performed at 4°C, which can be beneficial for unstable proteins.[13] However, the reaction rate will be significantly slower, so you will need to extend the incubation time, potentially overnight.[5][13]
Q4: What are some potential side reactions I should be aware of?
Besides hydrolysis and reaction with amines, the thioether bond formed can undergo a retro-Michael reaction, particularly in vivo, leading to the detachment of the label.[6][14] Additionally, if labeling an N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[15]
Data & Protocols
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and specificity.[1][9] |
| Buffer | Phosphate, HEPES, Tris (amine-free preferred) | Must not contain competing nucleophiles like free thiols.[1][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures slow the reaction but can improve protein stability.[5][13] |
| Reaction Time | 2 hours to overnight | Dependent on temperature, pH, and reactivity of the specific cysteine(s).[5][9] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Thiol-free, so it does not need to be removed before adding NPM.[1] |
| Molar Excess of NPM | 10-20x over protein | Should be optimized for each specific protein and application.[6][9] |
Visualizing the Reaction and Workflow
Caption: Thiol-Maleimide Reaction vs. Hydrolysis.
Caption: NPM Labeling Experimental Workflow.
Protocol: Standard N-phenethylmaleimide Labeling of a Protein
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest containing at least one cysteine residue.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.[9]
-
TCEP solution (e.g., 100 mM in water).
-
N-phenethylmaleimide (NPM).
-
Anhydrous DMSO.
-
Quenching Buffer: e.g., 1 M β-mercaptoethanol (BME).
-
Desalting column or dialysis cassette for purification.[9]
Procedure:
-
Protein Preparation: Dissolve or buffer exchange your protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[9]
-
Reduction (if necessary): Add TCEP to the protein solution to a final concentration that is a 10- to 100-fold molar excess over the protein. Incubate for 30 minutes at room temperature.[4][5]
-
Prepare NPM Solution: Immediately before use, dissolve NPM in anhydrous DMSO to create a 10 mM stock solution.[5]
-
Labeling Reaction: Add the NPM stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of NPM over the protein. Mix gently.[5]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5][9]
-
Quenching: Add the Quenching Buffer to a final concentration of ~10-20 mM (a significant excess over the initial NPM concentration). Incubate for 30 minutes at room temperature to stop the reaction.[13]
-
Purification: Remove the excess NPM and quenching reagent by running the sample through a desalting column or by dialysis against a suitable storage buffer.[9]
-
Characterization: Determine the concentration of the labeled protein and the degree of labeling (see protocol below).
Protocol: Determining the Degree of Labeling (DOL)
The DOL is the average number of NPM molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the label you have conjugated (if applicable). For NPM itself, this is less straightforward, but if NPM is a linker to a dye, use the dye's absorbance maximum.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the label at 280 nm.[12]
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_of_label × Correction_Factor)
-
The Correction Factor (CF) is the ratio of the label's absorbance at 280 nm to its absorbance at its λ_max_. This value should be provided by the label manufacturer.
-
-
Calculate the molar concentration of the protein.
-
Calculate the molar concentration of the conjugated label using its extinction coefficient at its λ_max_.
-
DOL = [molar concentration of label] / [molar concentration of protein]
References
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. The Royal Society of Chemistry. [Link]
-
Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
N-Phenylmaleimide. Organic Syntheses. [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. National Institutes of Health. [Link]
-
pH selectivity of N-ethylmaleimide reactions with opiate receptor complexes in rat brain membranes. PubMed. [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University Environmental Health and Safety. [Link]
-
Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. PubMed. [Link]
-
Can anyone help me with my protein labeling with Cy5-malemide dye? ResearchGate. [Link]
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Institutes of Health. [Link]
-
Efficient Site-Specific Labeling of Proteins via Cysteines. National Institutes of Health. [Link]
-
Hydrolysis of N -Phenyl-3, 4, 5, 6-tetrahydrophthalimide. ResearchGate. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Royal Society of Chemistry. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group. [Link]
-
Synthesis of Next-Generation Maleimide Radical Labels. University of St Andrews. [Link]
-
Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. National Institutes of Health. [Link]
-
Maleimide labeling. Reddit. [Link]
-
Cysteine 532 and cysteine 545 are the N-ethylmaleimide-reactive residues of the Neurospora plasma membrane H+-ATPase. PubMed. [Link]
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pH selectivity of N-ethylmaleimide reactions with opiate receptor complexes in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 15. bachem.com [bachem.com]
Technical Support Center: Preventing Disulfide Bond Re-formation During Protein Labeling
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the prevention of disulfide bond re-formation during protein labeling experiments. Proper management of cysteine residues is critical for successful conjugation, and this document offers field-proven insights to ensure the integrity and reactivity of your protein samples.
Section 1: The Core Problem: Understanding Disulfide Bond Dynamics
FAQ: Why do my disulfide bonds keep re-forming after I've reduced them?
This is a common and fundamental challenge rooted in the chemistry of cysteine's thiol group (-SH). After a reducing agent breaks a disulfide bond (S-S), you are left with two free thiols. These thiols are highly reactive and, in the presence of oxygen or other oxidizing agents in your buffer, they will readily re-oxidize to form a disulfide bond again.[1] This process, often called "disulfide scrambling," can happen between cysteines within the same protein (intrachain) or between different protein molecules (interchain), leading to aggregation and loss of function.[2]
The key takeaway is that reduction is a reversible process. To achieve successful and specific labeling of the newly freed cysteines, you must not only reduce the disulfide bonds but also immediately and permanently block the resulting thiols from re-reacting.
Section 2: The Two-Step Solution: Reduction and Alkylation
The most robust strategy to prevent disulfide re-formation is a two-step process:
-
Reduction: Cleavage of the disulfide bonds to generate free thiols.
-
Alkylation (Capping): Covalent and irreversible modification of the newly formed thiols to prevent them from re-oxidizing.[3][4]
This "reduce and cap" strategy ensures that the cysteine residues remain in their reduced state and are available for subsequent, specific labeling chemistries (e.g., with maleimides).[5]
Figure 1: The sequential workflow for preparing a protein for cysteine-specific labeling.
Section 3: Troubleshooting and FAQ Guide
This section is designed to address specific issues you might encounter during your experiments.
Part A: The Reduction Step
FAQ: Which reducing agent should I use: DTT or TCEP?
The choice of reducing agent is critical and depends on your specific protein and downstream application. While both dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective, TCEP is often the superior choice for labeling applications.[6][7]
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange, reversible reaction.[7] | Irreversible reduction of disulfides.[5] |
| Odor | Strong, unpleasant sulfur smell. | Odorless.[7][8] |
| Stability | Prone to air oxidation, shorter half-life in solution. | Highly stable in aqueous solutions and resistant to air oxidation.[6][8] |
| Effective pH Range | Optimal at pH > 7.5. | Broad effective pH range (1.5 - 8.5).[5][9] |
| Downstream Compatibility | Must be removed before maleimide labeling as its free thiols will compete with the protein's cysteines.[5][7] | Does not contain thiols and generally does not need to be removed before maleimide labeling.[7] |
| Metal Chelation | Can chelate metals like Ni2+, interfering with His-tag purification.[6] | Does not chelate Ni2+, compatible with IMAC.[9] |
Expert Recommendation: For most protein labeling workflows, TCEP is the preferred reducing agent. Its stability, lack of odor, and compatibility with maleimide chemistry make it more reliable and convenient than DTT.[5][6][7]
FAQ: My protein is precipitating during the reduction step. What can I do?
Protein precipitation during reduction is often due to the exposure of hydrophobic regions that were previously buried within the protein's tertiary structure and stabilized by disulfide bonds.[10] Here are several strategies to mitigate this:
-
Work at 4°C: Lower temperatures can slow down the aggregation process.
-
Optimize pH: Ensure your buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain surface charge and solubility.[11]
-
Include Excipients: Add stabilizing agents to your buffer. Common choices include:
-
Use a Denaturant (If compatible with your protein): For particularly stubborn proteins, including a mild denaturant like 6-8 M Urea can help keep the protein unfolded and soluble during reduction.[12] Note that this will denature your protein, so it is only suitable if the native structure is not required for labeling.
Experimental Protocol: Protein Reduction with TCEP
-
Prepare Protein Sample: Dissolve your protein in a suitable buffer (e.g., PBS or Tris, pH 7.2-7.5).
-
Prepare TCEP Stock: Prepare a fresh 0.5 M stock solution of TCEP-HCl in water. Neutralize the pH to ~7.0 with 1 M NaOH.
-
Add TCEP: Add the neutralized TCEP stock solution to your protein sample to a final concentration of 5-50 mM. A 10- to 20-fold molar excess of TCEP over the concentration of disulfide bonds is a good starting point.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[7]
Part B: The Alkylation (Capping) Step
FAQ: Why is alkylation necessary after reduction?
Alkylation is the critical step that makes the reduction permanent.[3] Alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) form stable, covalent thioether bonds with the free sulfhydryl groups of cysteine residues.[4] This "capping" physically blocks the thiols, preventing them from re-forming disulfide bonds.[4]
Figure 2: Chemical pathway of disulfide reduction followed by cysteine alkylation.
FAQ: Which alkylating agent is better: Iodoacetamide (IAM) or N-ethylmaleimide (NEM)?
Both are effective, but have different specificities and reaction conditions.
| Feature | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Mechanism | SN2 nucleophilic substitution.[13] | Michael addition.[14] |
| Optimal pH | pH 7.5 - 8.5 | pH 6.5 - 7.5.[14] |
| Specificity | Highly effective for cysteines. Can have side reactions with Lys, His, and N-termini at higher pH and concentrations.[13] | Highly specific for cysteines within its optimal pH range. Reactivity with amines increases significantly above pH 7.5.[14][15][16] |
| Reaction Speed | Generally very fast. | Very rapid reaction with thiols.[16] |
Expert Recommendation: For maximal specificity, N-ethylmaleimide (NEM) at a controlled pH of 6.5-7.5 is often preferred , as it minimizes side reactions with other nucleophilic amino acid residues.[14][15] Iodoacetamide is also an excellent choice and widely used; optimal conditions often involve a concentration of ~14 mM at room temperature for 30 minutes.[13]
Experimental Protocol: Cysteine Alkylation with IAM
This protocol assumes the protein has just been reduced as per the previous protocol.
-
Prepare IAM Stock: Immediately before use, prepare a 500 mM stock solution of Iodoacetamide in your reaction buffer. Important: IAM is light-sensitive, so keep the stock solution covered in foil.[12]
-
Add IAM: Add the IAM stock solution to the reduced protein sample to a final concentration of 14-20 mM (a ~2-fold molar excess over the reducing agent is a common rule of thumb).
-
Incubate: Incubate the reaction for 30 minutes at room temperature in the dark.[12][13]
-
Quench (Optional but Recommended): To stop the reaction and consume any excess IAM, add a small amount of DTT or 2-mercaptoethanol.[12]
Part C: Reagent Removal and Downstream Labeling
FAQ: How do I remove excess reducing and alkylating agents before my final labeling step?
Removing small molecule reagents is crucial to prevent them from interfering with your subsequent labeling reaction. The best method depends on your protein's size and stability.
-
Desalting Columns (Size Exclusion Chromatography): This is the most common and efficient method.[17][18] Spin desalting columns can rapidly separate your protein (which elutes first) from the smaller reagent molecules.[17]
-
Dialysis: Effective but much slower.[17][18] Requires large volumes of buffer and several buffer changes over many hours or overnight.
-
Tangential Flow Filtration (TFF) / Diafiltration: Ideal for larger sample volumes, allowing for efficient buffer exchange and removal of small molecules.
Section 4: References
-
yacooscience.com. (2017). DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9. Available at: [Link]
-
Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. Available at: [Link]
-
PLoS One. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. Available at: [Link]
-
Google Patents. WO2017196810A1 - Prevention of protein disulfide bond reduction. Available at:
-
ResearchGate. (2016). How to prevent disulfide bond scrambling?. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]
-
ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?. Available at: [Link]
-
Wikipedia. N-Ethylmaleimide. Available at: [Link]
-
Wikipedia. Iodoacetamide. Available at: [Link]
-
ResearchGate. (2015). How can I purify reduced protein to get rid of the reducing agent?. Available at: [Link]
-
PNAS. (2011). Protein folding guides disulfide bond formation. Available at: [Link]
-
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Available at: [Link]
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Available at: [Link]
-
Molecular BioSystems. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]
-
Journal of Proteome Research. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Available at: [Link]
-
ResearchGate. (2006). Reduction and alkylation of proteins in preparation of two-dimensional map analysis: Why, When, and How?. Available at: [Link]
-
G-Biosciences. (2014). Interfering Agents of 2D Electrophoresis and How to Remove Them. Available at: [Link]
-
ScienceDirect. Modifications of cysteine residues with alkylating agents used in proteomics. Available at: [Link]
-
Agrisera. Immunoprecipitation troubleshooting. Available at: [Link]
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Available at: [Link]
-
Bio-Rad. Removal of Interfering Substances. Available at: [Link]
-
Analytical Biochemistry. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Available at: [Link]
Sources
- 1. Protein folding guides disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. goldbio.com [goldbio.com]
- 6. yacooscience.com [yacooscience.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. agscientific.com [agscientific.com]
- 10. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing N--Phenylmaleimide Synthesis
Welcome to our dedicated technical support center for the synthesis of N-phenylmaleimide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction efficiency, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental work is both successful and scientifically robust.
Troubleshooting Guide: Common Issues in N-Phenylmaleimide Synthesis
This section addresses specific challenges you may encounter during the synthesis of N-phenylmaleimide, providing both an explanation of the root cause and a step-by-step resolution.
Issue 1: Slow or Incomplete Reaction
Question: My N-phenylmaleimide synthesis is proceeding very slowly, or the conversion of the maleanilic acid intermediate to the final product is incomplete. How can I increase the reaction rate?
Answer: A slow or incomplete reaction is a frequent hurdle, often stemming from suboptimal reaction conditions. The synthesis of N-phenylmaleimide from maleic anhydride and aniline is a two-step process: the rapid formation of the intermediate, N-phenylmaleanilic acid, followed by a slower, rate-determining cyclodehydration. To accelerate this second step, consider the following:
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical. While the reaction can be performed without a catalyst, acidic catalysts significantly enhance the rate of cyclodehydration.
-
p-Toluenesulfonic acid (p-TsOH): This is an effective catalyst for the one-pot synthesis in a water-immiscible solvent.[1] A concentration of 0.5 to 4% by weight relative to maleic anhydride is recommended, with an optimal range of 1.5 to 2.5%.[1]
-
Acetic Anhydride with Sodium Acetate: In the two-step method, where maleanilic acid is first isolated, a combination of acetic anhydride (as the dehydrating agent) and anhydrous sodium acetate (as the catalyst) is commonly used.[2][3]
-
-
Temperature Optimization: The reaction temperature plays a pivotal role. For reactions using p-TsOH in a solvent that forms an azeotrope with water, a temperature range of 110°C to 160°C is advisable, with a preferred range of 130°C to 150°C.[1] Below 110°C, the reaction rate can be impractically slow.[1] Conversely, temperatures exceeding 160°C can promote undesirable side reactions.[1] When using acetic anhydride and sodium acetate, a temperature of around 65-70°C is often sufficient.[3]
-
Efficient Water Removal: The cyclodehydration step liberates water. Its presence can lead to hydrolysis of the starting maleic anhydride and the N-phenylmaleimide product, as well as favor the formation of the undesired fumaranilic acid isomer.[1] Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, xylene) is a highly effective method for continuous water removal, driving the equilibrium towards product formation.[1]
-
Microwave-Assisted Synthesis: For a significant reduction in reaction time, consider microwave irradiation. Studies have shown that the cyclization of N-phenylmaleanilic acid can be achieved in as little as 30 seconds at 90°C using a microwave reactor, compared to hours with conventional heating.[3]
Issue 2: Low Product Yield
Question: I am obtaining a low yield of N-phenylmaleimide. What are the likely causes and how can I improve it?
Answer: Low yields can be attributed to several factors, including incomplete reaction, product degradation, and side reactions. Here’s how to address these:
-
Incomplete Reaction: Refer to the troubleshooting points for a slow or incomplete reaction to ensure your reaction goes to completion.
-
Side Reactions: The formation of by-products is a common cause of reduced yield.
-
Isomerization: The acid catalyst can promote the isomerization of maleanilic acid to the more stable but unreactive fumaranilic acid.[1] To mitigate this, use the optimal catalyst concentration and temperature.
-
Polymerization: N-phenylmaleimide has a reactive double bond and can undergo radical polymerization at high temperatures.[1] The presence of acidic by-products can also catalyze the formation of high molecular weight condensation products during distillation.[1] Consider adding a polymerization inhibitor, such as hydroquinone, during the reaction and purification steps.[4]
-
-
Stoichiometry of Reactants: A slight excess of maleic anhydride is often preferred to minimize side reactions involving aniline. A molar ratio of aniline to maleic anhydride between 0.90:1 and 1:1 is recommended.[1]
-
Purification Losses: Significant product loss can occur during purification.
-
Distillation: High temperatures during distillation can lead to polymerization and degradation.[1] It is advisable to perform distillation under reduced pressure to lower the boiling point.[1]
-
Recrystallization: Choose an appropriate solvent for recrystallization to maximize recovery. Cyclohexane and ethanol have been reported as effective solvents.[2][3]
-
Issue 3: Product Purity Concerns
Question: My final N-phenylmaleimide product is impure. What are the common impurities and how can I remove them?
Answer: The primary impurities in N-phenylmaleimide synthesis are unreacted starting materials, the maleanilic acid intermediate, fumaranilic acid, and polymeric by-products.
-
Maleanilic Acid: The presence of the maleanilic acid intermediate indicates an incomplete cyclodehydration reaction. Ensure sufficient reaction time, temperature, and catalyst concentration.
-
Fumaranilic Acid: This isomer is a common by-product. Its formation is favored by prolonged reaction times and high acid catalyst concentrations.[1] Careful control of reaction parameters is key to minimizing its formation.
-
Polymeric By-products: These high-molecular-weight species can be difficult to remove. Their formation is exacerbated by high temperatures, especially during distillation in the presence of acidic impurities.[1]
-
Purification Strategies:
-
Washing: Washing the crude product with cold water can help remove water-soluble impurities.[2]
-
Recrystallization: This is an effective method for removing most impurities. As mentioned, cyclohexane or ethanol are suitable solvents.[2][3]
-
Distillation: Vacuum distillation is a good option for obtaining high-purity N-phenylmaleimide, but care must be taken to avoid thermal degradation.[1]
-
Filtration: In the one-pot synthesis using p-TsOH, cooling the reaction mixture allows for the filtration of the catalyst and some by-products before final purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of N-phenylmaleimide?
A1: The synthesis of N-phenylmaleimide from maleic anhydride and aniline proceeds through a two-step mechanism:
-
Amine Acylation: The lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the N-phenylmaleanilic acid intermediate. This step is typically fast.
-
Cyclodehydration: In the presence of a dehydrating agent (like acetic anhydride) and a catalyst, the carboxylic acid and amide functionalities of the maleanilic acid undergo an intramolecular condensation reaction. This involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form the five-membered imide ring of N-phenylmaleimide.[5]
Caption: Reaction mechanism for N-phenylmaleimide synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[6][7] You can spot the reaction mixture alongside the starting materials (aniline and maleic anhydride) and the isolated maleanilic acid intermediate on a silica gel plate. The disappearance of the starting materials and the intermediate, and the appearance of the product spot, will indicate the progress of the reaction. A suitable eluent system is a 1:1 mixture of hexane and ethyl acetate.[7]
Q3: What are the advantages of a one-pot synthesis compared to a two-step procedure?
A3: A one-pot synthesis, where the formation of maleanilic acid and its subsequent cyclization occur in the same reaction vessel without isolation of the intermediate, offers several advantages.[4] It simplifies the experimental procedure, reduces solvent usage, and can shorten the overall reaction time.[4] This can also lead to higher overall efficiency by avoiding losses during the isolation and purification of the intermediate.
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Phenylmaleimide
This protocol is based on established literature procedures.[2]
Step A: Synthesis of Maleanilic Acid
-
In a flask equipped with a stirrer, dissolve maleic anhydride in a suitable solvent like diethyl ether.
-
Slowly add an equimolar amount of aniline dissolved in the same solvent to the maleic anhydride solution while stirring.
-
A precipitate of maleanilic acid will form. Continue stirring for about an hour at room temperature.
-
Collect the solid product by vacuum filtration and wash with cold solvent. The product is typically of high purity and can be used in the next step without further purification.
Step B: Cyclodehydration to N-Phenylmaleimide
-
In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.
-
Add the dried maleanilic acid to this mixture.
-
Heat the suspension gently (e.g., on a steam bath or in a water bath at 65-70°C) with swirling until the solid dissolves.[3]
-
After the reaction is complete (monitor by TLC), cool the reaction mixture.
-
Pour the cooled mixture into ice-cold water to precipitate the crude N-phenylmaleimide.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent like cyclohexane or ethanol to obtain pure N-phenylmaleimide.[2][3]
Protocol 2: One-Pot Synthesis with Azeotropic Water Removal
This protocol is adapted from patented industrial processes.[1]
-
Charge a reactor equipped with a stirrer, a thermometer, a condenser, and a Dean-Stark trap with maleic anhydride, a water-immiscible solvent (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (1.5-2.5% by weight of maleic anhydride).
-
Heat the mixture and then add aniline dropwise, maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux (130-150°C).
-
Collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture.
-
The crude product can be purified by filtration to remove the catalyst and by-products, followed by distillation of the solvent and vacuum distillation of the N-phenylmaleimide.
Caption: Comparison of two-step and one-pot synthesis workflows.
Data Summary
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source |
| Reaction Time | Several hours | 30 seconds | [3] |
| Temperature | 60-70°C | 90°C | [3] |
| Yield | ~70% | ~73% | [3] |
References
- Process for the manufacture of n-phenylmaleimide.
- Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry.
- N-Phenylmaleimide. Organic Syntheses Procedure.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry labor
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
- Synthesis method for N-phenylmaleimide.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.
- Synthesis of n-phenyl maleimide. PrepChem.com.
- The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Homework.Study.com.
Sources
- 1. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Thiol Derivatization: N-phenethylmaleimide vs. N-ethylmaleimide
In the landscape of proteomics and metabolomics, the precise analysis of thiols—particularly the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione—is paramount for understanding cellular redox states, enzyme function, and drug conjugation. Derivatization of these highly reactive thiol groups is a critical step to prevent their oxidation and to enhance their detection in analytical workflows. Among the various reagents available, N-substituted maleimides are a cornerstone, renowned for their high specificity towards thiols.
This guide provides an in-depth comparison of two commonly used maleimide reagents: the classic N-ethylmaleimide (NEM) and its aromatic counterpart, N-phenethylmaleimide (NPM). We will delve into their reaction mechanisms, performance differences, and practical applications, providing researchers with the necessary insights to select the optimal reagent for their experimental needs.
The Core Chemistry: A Michael Addition Reaction
Both NEM and NPM react with thiols via a Michael addition mechanism. The reaction is highly specific for the sulfhydryl group (–SH) under controlled pH conditions. The nucleophilic thiolate anion (–S⁻) attacks one of the double-bonded carbons of the maleimide ring, forming a stable, covalent thioether bond.[1][2] This effectively "caps" the thiol, preventing disulfide bond formation and other unwanted side reactions.
The optimal pH for this reaction is a critical parameter. A pH range of 6.5 to 7.5 is ideal for ensuring the specific reaction with thiols.[1][3] At pH values above 7.5, the maleimide group's reactivity towards primary amines (like the ε-amino group of lysine) increases, and the reagent itself becomes more susceptible to hydrolysis, which can compromise the derivatization efficiency.[1][3]
Caption: Michael addition of a thiol to an N-substituted maleimide.
Head-to-Head Comparison: NEM vs. NPM
While both reagents operate on the same principle, the substitution at the nitrogen atom—an ethyl group for NEM and a phenethyl group for NPM—imparts distinct physicochemical properties that influence their performance in analytical applications.
| Feature | N-ethylmaleimide (NEM) | N-phenethylmaleimide (NPM) |
| Molecular Weight | 125.13 g/mol | 201.23 g/mol |
| Structure | Aliphatic ethyl group | Aromatic phenethyl group |
| Hydrophobicity | Lower | Higher |
| Selectivity | More selective for thiols over amines.[4] | Prone to more side reactions, including with amines.[4] |
| MS Ionization | Standard | Enhanced ionization in ESI-MS.[4] |
| HPLC Retention | Shorter retention in RP-HPLC | Longer retention in RP-HPLC |
| Adduct Stability | Stable thioether bond, but susceptible to retro-Michael reaction.[5][6] | Stable thioether bond, with similar stability profile to NEM. |
Reaction Kinetics and Specificity
Both NEM and NPM exhibit rapid reaction kinetics with thiols, with complete derivatization often achieved within 30 minutes for small molecules like glutathione, cysteine, and homocysteine when using a 10-fold molar excess of the reagent.[4]
However, a key differentiator is their selectivity. Studies have shown that NEM is more selective towards thiols than NPM.[4] NPM's increased hydrophobicity can lead to more extensive side reactions, such as double derivatization and ring opening, which can complicate the accurate quantification of target thiols.[4] To maximize specificity for both reagents, it is crucial to maintain the pH at or slightly below neutral (pH 6.5-7.0) and to use the lowest necessary concentration of the maleimide reagent.[4][7]
Impact on Downstream Analysis
The choice between NEM and NPM can significantly affect downstream analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, retention is primarily driven by the hydrophobicity of the analyte.[8] The addition of the bulky, aromatic phenethyl group by NPM drastically increases the hydrophobicity of the derivatized thiol. This leads to a significant increase in retention time on C18 and other reversed-phase columns compared to the NEM-derivatized counterpart. This property can be advantageous for separating highly polar thiols that would otherwise elute in the void volume of the column.[9]
-
Mass Spectrometry (MS): The phenethyl group of NPM offers a distinct advantage in electrospray ionization mass spectrometry (ESI-MS). The aromatic ring can enhance the ionization efficiency of the derivatized thiol, leading to improved sensitivity. For instance, one study found that NPM provided a 2.1-fold to 5.7-fold enhancement in ionization for thiols like glutathione and cysteine compared to NEM.[4] This makes NPM a compelling choice for applications requiring trace-level detection.
Adduct Stability: A Critical Consideration
While the thioether bond formed by maleimides is generally considered stable, it is not entirely irreversible. The adduct can undergo a retro-Michael reaction, leading to the dissociation of the reagent, or be susceptible to thiol exchange in the presence of other nucleophilic thiols.[5][6]
Furthermore, the succinimide ring of the adduct can undergo hydrolysis to form a more stable, ring-opened succinamic acid thioether.[5] While this hydrolysis prevents the retro-Michael reaction, it results in a mass shift (+18 Da) that must be accounted for in MS-based analyses.[10] The rate of this hydrolysis is pH-dependent, increasing at more alkaline pH.[11]
Experimental Protocols
The following are generalized protocols for the derivatization of protein and small molecule thiols. Researchers should optimize concentrations and incubation times for their specific application.
Protocol 1: Derivatization of Protein Cysteines for MS Analysis
This protocol is designed for the alkylation of cysteine residues in proteins prior to proteomic analysis.
Caption: Workflow for protein thiol derivatization and analysis.
-
Protein Solubilization and Reduction: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). Reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Derivatization: Prepare a fresh stock solution of NEM or NPM (e.g., 200 mM in a compatible solvent like water or DMSO). Add the maleimide reagent to the protein solution to a final concentration of 20-40 mM (a 2-4 fold excess over DTT).
-
Incubation: Incubate the reaction in the dark for 1 hour at room temperature.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol like β-mercaptoethanol or additional DTT.
-
Sample Cleanup: Remove excess reagents by dialysis, spin desalting columns, or protein precipitation.[3]
-
Downstream Processing: The derivatized protein is now ready for enzymatic digestion (e.g., with trypsin) and subsequent LC-MS/MS analysis.
Protocol 2: Derivatization of Glutathione (GSH) in Cell Lysates for HPLC Analysis
This protocol is optimized for the rapid derivatization of GSH in biological samples to prevent its auto-oxidation.[12][13]
-
Sample Preparation: For cultured cells, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
In Situ Derivatization: Add ice-cold PBS containing 10 mM NEM or NPM directly to the cells and incubate for 5-10 minutes on ice.[12][13] This step allows the cell-permeable reagent to rapidly derivatize intracellular GSH.
-
Metabolite Extraction: Scrape the cells and transfer to a microcentrifuge tube. Add ice-cold 80% methanol to precipitate proteins and extract metabolites.[12][13]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant containing the derivatized GSH to an HPLC vial for analysis by RP-HPLC with UV or MS detection.
Conclusion: Making an Informed Choice
The selection between N-ethylmaleimide and N-phenethylmaleimide is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the experiment.
-
Choose N-ethylmaleimide (NEM) when:
-
High selectivity for thiols is the primary concern.[4]
-
The downstream analysis does not require the enhanced hydrophobicity or ionization efficiency provided by an aromatic tag.
-
You are working with complex biological matrices where minimizing side reactions is crucial.
-
-
Choose N-phenethylmaleimide (NPM) when:
-
Enhanced sensitivity in mass spectrometry is required.[4]
-
The target thiol is highly polar, and increased retention in reversed-phase chromatography is needed for better separation.
-
The potential for side reactions can be carefully controlled through optimization of pH and reagent concentration.
-
By understanding the distinct advantages and limitations of each reagent, researchers can confidently select the appropriate tool to achieve accurate and robust quantification of thiols, ultimately leading to more reliable and insightful data in their drug development and life science research.
References
-
Lafleur, M., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2345–2354. [Link]
-
Cociorva, O., et al. (2007). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research, 6(5), 1738-1746. [Link]
-
Li, Z., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Chemistry, 11(3), 264-272. [Link]
-
Wikipedia. N-Ethylmaleimide. [Link]
-
Paulech, J., et al. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 372-379. [Link]
-
Parker, R. S., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 16(5), 2093-2103. [Link]
-
Afridi, R., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Metabolites, 10(7), 293. [Link]
-
Li, Z., et al. (2019). Maleimide-thiol adducts stabilized through stretching. Nature Chemistry, 11(3), 264-272. [Link]
-
Afridi, R., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. MDPI. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Cociorva, O., et al. (2007). Quantitative proteome analysis using D-labeled N-ethylmaleimide and 13C-labeled iodoacetanilide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Proteome Research, 6(5), 1738-1746. [Link]
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
Rossi, R., et al. (1989). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 182(2), 338-342. [Link]
-
Gunning, Y., et al. (2016). Species Determination and Quantitation in Mixtures Using MRM Mass Spectrometry of Peptides Applied to Meat Authentication. Journal of Visualized Experiments, (115), e54420. [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(4), 567-573. [Link]
-
Afridi, R., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. MDPI. [Link]
-
Sandra, K., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(18), 4166. [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Wang, T., et al. (2014). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. In Protein N-Terminal Modification. Humana Press. [Link]
-
Mondal, S., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega, 7(30), 26369–26376. [Link]
-
Li, Z., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. [Link]
-
Medzihradszky, K. F., et al. (2012). Systematic comparison of reverse phase and hydrophilic interaction liquid chromatography platforms for the analysis of N-linked glycans. Journal of Proteome Research, 11(11), 5289-5300. [Link]
-
Nash, H. A., & Robertson, C. A. (1998). Reaction of NEM with cysteine. ResearchGate. [Link]
-
Agilent Technologies. (2019). There is More to HPLC Than Reversed Phase. [Link]
-
Jonsson, S., et al. (2005). Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. Environmental Science & Technology, 39(24), 9565-9572. [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(4), 567-573. [Link]
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Systematic comparison of reverse phase and hydrophilic interaction liquid chromatography platforms for the analysis of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-aryl vs. N-alkyl Maleimides for Next-Generation Antibody-Drug Conjugates
Introduction: The Critical Role of the Linker in ADC Efficacy
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linchpin of this powerful therapeutic is the chemical linker, a component that must be stable in systemic circulation yet allow for efficient release of the payload at the target site. For years, the workhorse of cysteine-based conjugation has been the N-alkyl maleimide linker, favored for its rapid and specific reaction with thiol groups on the antibody. However, the clinical experience with early ADCs has revealed a critical vulnerability: the instability of the resulting thiosuccinimide linkage.[1][2][3][4] This guide provides a detailed comparison of traditional N-alkyl maleimides with the more advanced N-aryl maleimides, presenting the mechanistic rationale and experimental data that underscore the superiority of N-aryl derivatives for constructing stable and effective ADCs.
The primary challenge with N-alkyl maleimide-based ADCs is their susceptibility to a retro-Michael reaction in the bloodstream.[4][5][6][7][8] This process leads to premature deconjugation of the drug payload, which can then bind to other circulating proteins like albumin, causing off-target toxicity and a reduction in the therapeutic window.[6][8] This guide will delve into how N-aryl maleimides elegantly solve this problem, offering a more robust and reliable platform for ADC development.
The Mechanism of Instability: The Retro-Michael Reaction
The conjugation of a maleimide to a cysteine thiol proceeds via a Michael addition reaction, forming a thiosuccinimide ring. While this reaction is efficient, the resulting carbon-sulfur bond is reversible under physiological conditions. The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the dissociation of the linker-drug from the antibody.[4][5][7] This deconjugation is a significant liability, as it reduces the amount of active ADC that reaches the tumor and increases the potential for systemic toxicity.[4]
Caption: Instability pathway of N-alkyl maleimide ADCs.
The N-aryl Maleimide Solution: Enhanced Stability Through Accelerated Hydrolysis
N-aryl maleimides have emerged as a superior alternative to their N-alkyl counterparts by introducing a clever chemical stabilization mechanism.[1][2] While the initial thiosuccinimide linkage is still formed, the presence of the N-aryl group significantly accelerates the rate of hydrolysis of the thiosuccinimide ring itself.[1][2][4][9] This hydrolysis opens the ring to form a stable maleamic acid derivative, which is resistant to the retro-Michael reaction.[5][10][11]
The enhanced hydrolysis rate is attributed to the electron-withdrawing nature of the aryl group.[4][5] The phenyl ring delocalizes the lone pair of electrons on the nitrogen atom, making the adjacent carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water.[4] This results in a rapid and permanent "locking" of the drug to the antibody, preventing premature release.
Caption: Stabilization pathway of N-aryl maleimide ADCs.
Head-to-Head Performance: Experimental Data
The theoretical advantages of N-aryl maleimides are borne out by compelling experimental data. Studies directly comparing ADCs constructed with N-aryl and N-alkyl maleimides consistently demonstrate the superior stability of the N-aryl conjugates.
| Parameter | N-Alkyl Maleimide ADC | N-Aryl Maleimide ADC | Reference |
| Deconjugation in Serum (7 days, 37°C) | 35-67% | <20% | [1] |
| Thiol-Maleimide Coupling Rate | Slower | ~2.5x Faster | [9] |
| Potency after Serum Incubation | Decreased over time | Maintained | [2] |
As the data illustrates, N-aryl maleimide ADCs exhibit significantly less drug shedding in serum over an extended period.[1] This enhanced stability directly translates to sustained cytotoxic potency, a critical factor for in vivo efficacy.[2] Furthermore, the faster conjugation kinetics of N-aryl maleimides can be advantageous in streamlining the ADC manufacturing process.[9]
Experimental Protocol: Comparative Stability Analysis of N-aryl vs. N-alkyl Maleimide ADCs in Human Serum
This protocol outlines a typical experiment to validate the enhanced stability of N-aryl maleimide-based ADCs.
Objective: To quantify and compare the rate of drug deconjugation from ADCs prepared with N-aryl and N-alkyl maleimide linkers when incubated in human serum.
Materials:
-
ADC-Alkyl: Antibody conjugated with a drug-linker via an N-alkyl maleimide.
-
ADC-Aryl: Antibody conjugated with the same drug-linker via an N-aryl maleimide.
-
Pooled human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Affinity capture beads (e.g., Protein A or Protein G).
-
Elution buffer (e.g., low pH glycine buffer).
-
Neutralization buffer (e.g., Tris buffer, pH 8.0).
-
Hydrophobic Interaction Chromatography (HIC) column and HPLC system.
Workflow:
Caption: Experimental workflow for ADC stability analysis.
Procedure:
-
Incubation: Dilute both ADC-Alkyl and ADC-Aryl to a final concentration of 1 mg/mL in human serum. Also, prepare control samples diluted in PBS. Incubate all samples at 37°C.
-
Time-Course Sampling: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots from each incubation mixture.
-
ADC Capture: Add an appropriate volume of affinity capture bead slurry to each aliquot to capture the ADCs. Incubate for 1 hour at 4°C with gentle mixing.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with cold PBS to remove unbound serum proteins.
-
Elution: Elute the captured ADCs from the beads by adding elution buffer. Neutralize the eluate with neutralization buffer.
-
HIC-HPLC Analysis: Analyze the eluted samples by HIC-HPLC. This technique separates antibody species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules.
-
Data Analysis: Determine the average drug-to-antibody ratio (DAR) for each sample at each time point by calculating the weighted average of the different drug-loaded species observed in the HIC chromatogram. Plot the average DAR over time for both ADC-Alkyl and ADC-Aryl in serum and PBS. A decrease in the average DAR over time in the serum samples indicates deconjugation.
Expected Outcome:
The ADC-Alkyl is expected to show a time-dependent decrease in the average DAR when incubated in human serum, indicating drug loss. In contrast, the ADC-Aryl should exhibit a much more stable DAR profile, confirming the resistance of the hydrolyzed thiosuccinimide linkage to deconjugation.
Conclusion: N-aryl Maleimides as the New Standard
The evidence is clear: N-aryl maleimides offer a significant improvement over traditional N-alkyl maleimides for the construction of antibody-drug conjugates. By promoting rapid and irreversible hydrolysis of the thiosuccinimide ring, N-aryl maleimides create a stable, covalent linkage that minimizes premature drug release. This enhanced stability leads to a more predictable pharmacokinetic profile, a wider therapeutic window, and ultimately, the potential for more effective and safer ADC therapies. For researchers and drug developers in the ADC field, the adoption of N-aryl maleimide chemistry is a critical step towards realizing the full potential of this transformative class of biotherapeutics.
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. Available at: [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. ResearchGate. Available at: [Link]
-
Lu, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. Available at: [Link]
-
New structures to resolve the instability of Maleimide joint. Creative Biolabs ADC Blog. (2021). Available at: [Link]
-
Lu, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. National Institutes of Health. Available at: [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. (2021). Available at: [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications. (2019). Available at: [Link]
-
Gao, C. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Available at: [Link]
-
B-R-A-Ve, et al. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
Lyon, R. P., et al. (2013). Self-stabilizing ADCs: antibody-drug conjugates prepared with maleimido drug-linkers that catalyze their own thiosuccinimide ring hydrolysis. AACR Journals. Available at: [Link]
-
Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. SigutLabs. Available at: [Link]
Sources
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. kinampark.com [kinampark.com]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Characterizing N-phenethylmaleimide Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. N-phenethylmaleimide (NPM) is a valuable reagent in bioconjugation, enabling the site-specific modification of proteins and other biomolecules through a Michael addition reaction with free thiol groups, typically from cysteine residues. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of NPM conjugates, grounded in scientific principles and practical, field-proven insights.
The Critical Need for Robust Characterization
The formation of a stable thioether bond between NPM and a biomolecule is the desired outcome. However, the reaction can be influenced by various factors, leading to potential heterogeneity in the final product. This includes incomplete reaction, off-target modifications, and instability of the maleimide ring, which can undergo hydrolysis. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a thorough understanding of the conjugate's properties.
A Multi-Modal Approach to Characterization
A comprehensive characterization of NPM conjugates involves a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective data paints a complete picture of the conjugate's identity, purity, and stability. This guide will delve into the following key techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: For monitoring the conjugation reaction and determining the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, quantifying conjugation efficiency, and identifying different species.
-
Mass Spectrometry (MS): For confirming the identity of the conjugate, determining the precise mass, and identifying the site of conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.
-
Stability Assays: For evaluating the long-term stability of the conjugate under relevant conditions.
The following diagram illustrates a typical workflow for the characterization of an NPM conjugate, highlighting the interplay between these techniques.
Caption: A typical workflow for the characterization of N-phenethylmaleimide conjugates.
I. UV-Vis Spectroscopy: The First Line of Analysis
Principle: UV-Vis spectroscopy is a simple and rapid technique that can be used to monitor the progress of the conjugation reaction in real-time. The maleimide group of NPM has a characteristic absorbance at approximately 300 nm.[1] Upon reaction with a thiol group, this absorbance decreases as the double bond in the maleimide ring is consumed.[2] This change in absorbance can be used to follow the reaction kinetics and estimate the extent of conjugation.
Experimental Protocol: Monitoring Conjugation by UV-Vis Spectroscopy
-
Baseline Measurement: Record the UV-Vis spectrum of the unconjugated biomolecule in the reaction buffer.
-
Initiate Reaction: Add the NPM reagent to the biomolecule solution.
-
Time-course Monitoring: Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 5-10 minutes) at a wavelength of 302 nm.[1][3]
-
Data Analysis: Plot the absorbance at 302 nm against time. The reaction is considered complete when the absorbance stabilizes.
Data Interpretation: A decrease in absorbance at ~300 nm indicates the consumption of the maleimide and thus the progress of the conjugation reaction. The final degree of labeling can be estimated by comparing the initial and final absorbance values, although this method provides a less precise quantification compared to HPLC or MS.
II. High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the different components in a mixture. For NPM conjugates, various HPLC methods can be employed to assess purity, determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs), and separate different conjugated species.
Comparison of HPLC Methods for NPM Conjugate Analysis
| HPLC Method | Principle | Information Obtained | Advantages | Limitations |
| Reverse-Phase (RP-HPLC) | Separation based on hydrophobicity. | Purity, quantification of conjugated vs. unconjugated species, separation of species with different drug loads.[4] | High resolution, widely available. | Can be denaturing for some proteins. |
| Size-Exclusion (SEC-HPLC) | Separation based on molecular size. | Aggregation analysis, separation of monomeric conjugate from aggregates and fragments.[5] | Non-denaturing, preserves native protein structure. | Lower resolution for species with similar sizes. |
| Ion-Exchange (IEX-HPLC) | Separation based on charge differences. | Separation of charge variants arising from conjugation.[5] | High resolution for charge-based separation. | Sensitive to buffer conditions (pH, salt concentration). |
| Hydrophobic Interaction (HIC-HPLC) | Separation based on hydrophobicity under non-denaturing conditions. | DAR distribution for ADCs, separation of different conjugated species. | Non-denaturing, preserves native protein structure. | Can be more complex to develop methods for. |
Experimental Protocol: RP-HPLC for Purity and Conjugation Efficiency
-
Column: C4 or C8 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 280 nm (for protein) and a wavelength specific to the conjugated molecule.
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A.
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram.
Data Interpretation: The chromatogram will show peaks corresponding to the unconjugated biomolecule, the NPM conjugate, and any impurities. The relative peak areas can be used to calculate the percentage of conjugated material and the overall purity of the sample. For ADCs, different peaks may correspond to species with different numbers of conjugated drugs.
III. Mass Spectrometry (MS): Unveiling Molecular Identity
Principle: Mass spectrometry is an indispensable tool for the precise mass determination of molecules. For NPM conjugates, MS provides unambiguous confirmation of successful conjugation and can be used to determine the exact number of NPM molecules attached to the biomolecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures.
Key MS Techniques for NPM Conjugate Characterization
| MS Technique | Principle | Information Obtained |
| Intact Mass Analysis | The mass of the entire conjugate is measured. | Confirms the overall mass of the conjugate and determines the average number of conjugated NPM molecules.[6] |
| Subunit/Fragment Analysis | The conjugate is broken down into smaller fragments (e.g., light and heavy chains of an antibody) before MS analysis. | Provides more detailed information on the distribution of NPM on different subunits.[7] |
| Peptide Mapping | The conjugate is digested into smaller peptides, which are then analyzed by MS/MS. | Identifies the specific amino acid residues (cysteines) that have been modified with NPM.[8] |
Experimental Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., zip-tip, buffer exchange).
-
LC Separation: Use a short reverse-phase column with a rapid gradient to separate the conjugate from any remaining salts or small molecules.
-
MS Analysis: Infuse the eluent from the LC into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Deconvolution: Use deconvolution software to convert the raw mass spectrum (m/z) into a zero-charge mass spectrum, which directly shows the molecular weight of the species present.
Data Interpretation: The deconvoluted mass spectrum will show a peak corresponding to the molecular weight of the unconjugated biomolecule and one or more peaks at higher masses corresponding to the NPM conjugate(s). The mass difference between these peaks will correspond to the mass of the attached NPM molecule(s), confirming the identity and providing the drug-to-biomolecule ratio.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Principle: NMR spectroscopy provides detailed information about the atomic-level structure of molecules in solution.[9] While not as routinely used as MS or HPLC for basic characterization due to its complexity and the large amounts of sample required, NMR can be invaluable for detailed structural elucidation of NPM conjugates, especially for smaller biomolecules or when the precise conformation of the conjugate is critical.[10][11]
Information from NMR Spectroscopy
-
Confirmation of Covalent Bond Formation: NMR can directly observe the formation of the thioether bond.
-
Structural Integrity: It can confirm that the overall three-dimensional structure of the biomolecule is not significantly altered upon conjugation.[12]
-
Site of Conjugation: In some cases, NMR can be used to identify the specific cysteine residue that has been modified.
-
Protein-Ligand Interactions: For conjugates where the attached molecule has a biological function, NMR can be used to study its interaction with its target.[13]
Considerations for NMR Analysis: NMR experiments on large biomolecules are complex and often require isotopic labeling (e.g., ¹⁵N, ¹³C) of the protein.
V. Stability Assays: Ensuring Long-Term Integrity
Principle: The stability of the thioether linkage in NPM conjugates is a critical quality attribute, as cleavage of the conjugate can lead to loss of efficacy and potential off-target toxicity.[14] The primary instability concern is the retro-Michael reaction, which can lead to deconjugation.[15][16]
Experimental Protocol: Assessing Stability in Serum
-
Incubation: Incubate the NPM conjugate in human or animal serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, analyze the sample using a suitable analytical technique, such as RP-HPLC or LC-MS.
-
Data Analysis: Quantify the amount of intact conjugate remaining at each time point. The rate of degradation can then be calculated.
Alternative Stabilization Strategies: To overcome the potential instability of the maleimide-thiol linkage, strategies such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid have been developed.[16] Analytical methods should be capable of distinguishing between these different forms.
The following diagram illustrates the Michael addition reaction and the potential subsequent hydrolysis of the maleimide ring.
Caption: Reaction scheme of maleimide conjugation and subsequent hydrolysis.
Conclusion
The comprehensive characterization of N-phenethylmaleimide conjugates is a critical and multi-step process that requires the judicious application of a range of orthogonal analytical techniques. By following the principles and protocols outlined in this guide, researchers can gain a thorough understanding of their conjugates, ensuring the development of high-quality, well-characterized biomolecules for research and therapeutic applications. This rigorous analytical approach provides the necessary foundation for confident decision-making throughout the drug development pipeline.
References
-
NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]
-
Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. [Link]
-
On the utility of the extracted ion chromatograms for assigning the conjugation sites in bioconjugates synthesized by the maleimide-thiol chemistry. ChemRxiv. [Link]
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. [Link]
-
Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs. [Link]
-
Formation of N-ethylmaleimide (NEM)-glutathione conjugate and N-ethylmaleamic acid revealed by mass spectral characterization of intracellular and extracellular microbial metabolites of NEM. Journal of the American Society for Mass Spectrometry. [Link]
-
Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. CASSS. [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. The Royal Society of Chemistry. [Link]
-
How can NMR spectroscopy help protein biopharmaceutical development?. European Pharmaceutical Review. [Link]
-
Biophysical Characterization of Nucleophosmin Interactions with Human Immunodeficiency Virus Rev and Herpes Simplex Virus US11. PLOS ONE. [Link]
-
(PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
-
Insights into maleimide-thiol conjugation chemistry. DSpace@UT. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
-
Characterization of the protein interacting partners. (A) Primary... ResearchGate. [Link]
-
The Multifunctional Nucleolar Protein Nucleophosmin/NPM/B23 and the Nucleoplasmin Family of Proteins. PMC. [Link]
-
HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide... ResearchGate. [Link]
-
Static UV spectra for thiomaleimide 1 and maleimide 8 in MeCN (0.25 mM). ResearchGate. [Link]
-
NPM1. Wikipedia. [Link]
-
Simple and Rapid Determination of Thiol Compounds by HPLC and Fluorescence Detection With 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) Difluoroboradiaza-S-Indacene. PubMed. [Link]
-
One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv. [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. [Link]
-
CHAPTER 4: In‐Cell NMR Spectroscopy to Study Protein–Drug Interactions. Wiley Online Library. [Link]
-
Nucleophosmin: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses. PMC. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University. [Link]
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. rsc.org [rsc.org]
- 3. Maleimide Assays | AAT Bioquest [aatbio.com]
- 4. Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Site-Specific Protein Labeling with Maleimides
In the landscape of bioconjugation, the reaction between a maleimide and a cysteine thiol is a cornerstone technique, pivotal for creating everything from fluorescently labeled proteins for imaging to complex antibody-drug conjugates (ADCs) for targeted therapeutics.[1][2] The Michael addition reaction that underpins this method is prized for its high selectivity and rapid kinetics under mild, biocompatible conditions.[2] However, the apparent simplicity of the reaction belies a complexity that demands rigorous validation.
For the researcher, scientist, or drug development professional, "validation" is not a mere quality check; it is the fundamental process of confirming that you have created the precise molecular entity you intended. This guide provides an in-depth comparison of the essential methods for validating site-specific maleimide conjugation, moving beyond simple protocols to explain the causality behind experimental choices and establishing a framework for a self-validating workflow.
The Chemistry: Selectivity and Stability Considerations
Maleimides are electrophilic compounds that exhibit a strong preference for reaction with the thiol groups of cysteine residues.[3][4] This reaction is most efficient and selective within a pH range of 6.5-7.5.[5] At this pH, the cysteine thiol is sufficiently nucleophilic to attack the double bond of the maleimide ring, while primary amines (like the ε-amino group of lysine) are typically protonated and thus less reactive. However, as the pH increases above 7.5, lysine side chains become deprotonated and can compete in the reaction, leading to off-target labeling.[5]
The initial product of this reaction is a thiosuccinimide linkage. A critical, and often overlooked, aspect of this chemistry is the stability of this linkage. It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to transfer of the label to other molecules.[1] Furthermore, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether, a reaction that is accelerated at higher pH.[5][6] While this ring-opening prevents the retro-Michael reaction, it also creates a mixture of species.[7] These chemical behaviors are precisely why a multi-modal validation strategy is not just recommended, but essential.
A Multi-Modal Validation Workflow
No single technique can fully answer all the critical questions about your conjugate:
-
Did conjugation occur? (Confirmation of Labeling)
-
What is the extent of labeling? (Degree of Labeling / Drug-to-Antibody Ratio)
-
Where did the label attach? (Site-Specificity)
-
Is the final product pure? (Homogeneity)
-
Is the protein still functional? (Biological Activity)
-
Is the conjugate stable? (Linkage Stability)
A robust validation workflow integrates several orthogonal methods to build a complete picture of the final product.
Caption: A logical workflow for the comprehensive validation of maleimide-protein conjugates.
Comparison of Core Validation Techniques
The following sections detail the primary analytical methods used to characterize maleimide-protein conjugates. The choice of method depends on the specific information required, the nature of the protein and label, and the available instrumentation.
Mass Spectrometry (MS): The Gold Standard for Confirmation
Mass spectrometry provides the most definitive evidence of conjugation by directly measuring the mass of the resulting product.
-
Intact Mass Analysis (LC-MS): This is the first-line MS technique. The conjugated protein is analyzed whole, providing a rapid assessment of whether the reaction was successful. The resulting mass spectrum will show a mass shift corresponding to the addition of the maleimide-containing molecule. More importantly, it reveals the distribution of species: unlabeled protein, singly-labeled, doubly-labeled, etc. This is a direct measure of the average Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) and the heterogeneity of the product.[8]
-
Peptide Mapping (LC-MS/MS): To confirm site-specificity, peptide mapping is the ultimate tool.[9] The conjugate is proteolytically digested (e.g., with trypsin), and the resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). Peptides containing a cysteine residue will show a mass increase corresponding to the label. The MS/MS fragmentation pattern of that specific peptide provides definitive proof of the modification site at the amino acid level.[9]
-
Reduction & Alkylation (Control): A small aliquot of the unlabeled protein should be reduced (e.g., with DTT) and alkylated with iodoacetamide (IAM) to serve as a control, confirming the location of all cysteine residues.
-
Denaturation & Digestion: Denature the maleimide-conjugated protein sample (approx. 50-100 µg) in a buffer containing a chaotropic agent (e.g., 8 M urea). Reduce any remaining disulfide bonds with DTT and alkylate with IAM to block free thiols.
-
Buffer Exchange: Remove the denaturant by buffer exchange or dialysis into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Proteolytic Digestion: Add a protease such as trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the sample to stop the digestion and inject it onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
-
Data Analysis: Compare the peptide maps of the conjugated and unconjugated samples. Look for peptides whose mass has increased by the exact mass of the maleimide label. Sequence the modified peptides using MS/MS to confirm the specific cysteine residue that was labeled.
Chromatographic Methods: Assessing Purity and Distribution
Chromatography separates molecules based on their physicochemical properties, making it ideal for assessing the purity and heterogeneity of the conjugate population.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. Since most labels are hydrophobic, the conjugated protein will typically have a longer retention time than the unlabeled protein. This allows for the quantification of reaction conversion and assessment of product purity.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing technique than RP-HPLC and is particularly powerful for analyzing antibody-drug conjugates.[8] It separates proteins based on surface hydrophobicity. The addition of each drug molecule increases the protein's hydrophobicity, allowing HIC to resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). This provides a detailed profile of the DAR distribution in the sample.
Spectroscopic Methods: Rapid and Accessible Quantification
Spectroscopic techniques offer a quick and accessible way to quantify the extent of labeling, provided the label has a distinct spectral signature.
-
UV-Vis Spectroscopy: This is the most common method for determining the Degree of Labeling (DOL).[10][11] It relies on the Beer-Lambert law. By measuring the absorbance of the conjugate at two wavelengths—one for the protein (typically 280 nm) and one for the label's maximum absorbance (Amax)—one can calculate the molar concentrations of both the protein and the attached label.[11] A correction factor is needed to account for the label's absorbance at 280 nm.[11]
-
Measure Absorbance: Dilute the purified conjugate solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0). Measure the absorbance at 280 nm (A280) and at the Amax of the label.
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the contribution of the label: A_prot = A_280 - (A_label_max * CF) where CF is the correction factor (A280/Amax) for the free label.
-
Calculate the molar concentration of the protein: [Protein] (M) = A_prot / ε_prot where εprot is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Label Concentration:
-
[Label] (M) = A_label_max / ε_label where εlabel is the molar extinction coefficient of the label at its Amax.
-
-
Calculate DOL:
-
DOL = [Label] / [Protein]
-
Biochemical and Functional Assays: Ensuring Biological Integrity
Confirming the structure of the conjugate is only half the battle. You must also verify that the labeling process has not negatively impacted the protein's function or the stability of the linkage.
-
Ellman's Assay: This assay quantifies the number of free (unreacted) thiol groups remaining after the conjugation reaction. By comparing the number of free thiols before and after labeling, one can indirectly calculate the conjugation efficiency. It is an excellent orthogonal method to confirm results from spectroscopy or MS.
-
Functional Assays (e.g., ELISA, SPR): The ultimate test of a bioconjugate is whether it still performs its biological function. For an antibody, this means retaining its ability to bind to its target antigen. Enzyme-Linked Immunosorbent Assays (ELISA) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity (KD) of the conjugate and compare it to the unlabeled antibody. A significant loss in affinity would indicate that the labeling, perhaps at a cysteine near the binding site, has compromised the protein's function.[12][13]
-
Stability Assays: The stability of the thiosuccinimide linkage is a critical quality attribute, especially for therapeutics.[14] A stability assay involves incubating the conjugate under relevant conditions (e.g., in plasma or a thiol-containing buffer at 37°C) over time.[14] Aliquots are taken at various time points and analyzed by RP-HPLC or MS to quantify the amount of intact conjugate remaining and detect any release of the free label.[15]
Comparative Summary of Validation Methods
| Method | Principle | Information Gained | Pros | Cons |
| Intact Mass Spec | Measures the mass of the entire molecule. | Confirms conjugation, average DOL/DAR, heterogeneity. | Definitive, highly accurate, provides distribution. | Requires specialized equipment, can be complex for large proteins. |
| Peptide Mapping | MS/MS analysis of digested protein fragments. | Identifies the specific site(s) of labeling. | Unambiguous site confirmation. | Time-consuming, complex data analysis. |
| RP-HPLC | Separation by hydrophobicity. | Purity, separation of labeled/unlabeled species. | High resolution, quantitative, widely available. | Denaturing conditions, may not resolve different DAR species. |
| HIC | Separation by surface hydrophobicity. | DAR distribution, purity. | Non-denaturing, excellent resolution of DAR species. | Less common than RP-HPLC, requires method development. |
| UV-Vis Spectroscopy | Measures light absorbance. | Average Degree of Labeling (DOL). | Fast, simple, requires standard equipment. | Indirect, requires pure sample, label must have a chromophore. |
| Ellman's Assay | Colorimetric detection of free thiols. | Indirect measure of conjugation efficiency. | Simple, inexpensive, orthogonal to other methods. | Indirect, can be affected by interfering substances. |
| Functional Assays | Measures biological activity (e.g., binding). | Confirms protein function is retained post-labeling. | Directly measures biological relevance. | Can be complex to develop, specific to each protein. |
| Stability Assays | Measures conjugate integrity over time. | Assesses linkage stability and potential for drug loss. | Provides critical data for therapeutic candidates. | Time-consuming, requires sensitive analytical follow-up. |
Conclusion
The validation of site-specific protein labeling with maleimides is a multi-faceted process that is critical for ensuring the quality, consistency, and efficacy of the final conjugate. A successful strategy does not rely on a single measurement but instead builds a comprehensive analytical dossier using orthogonal techniques. By combining the definitive mass confirmation of MS, the purity and distribution analysis of chromatography, the rapid quantification of spectroscopy, and the essential context of functional assays, researchers can be confident in the molecular integrity of their materials. This rigorous, self-validating approach underpins the successful development of precisely engineered bioconjugates for research, diagnostics, and medicine.
References
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Retrieved from [Link]
-
Bernardim, B., et al. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]
-
Shaunak, S., et al. (2019). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]
-
Methods in Enzymology. (2009). Chapter Seven. Labeling of a Protein with Fluorophores Using Maleimide Derivitization. Retrieved from [Link]
-
ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2016). Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. Nature Communications, 7, 13128. Retrieved from [Link]
-
Kuroda, D., et al. (2019). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical Chemistry, 91(18), 11622-11628. Retrieved from [Link]
-
ResearchGate. (n.d.). Static UV spectra for thiomaleimide 1 and maleimide 8 in MeCN (0.25 mM). Retrieved from [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol–Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(6), 1510-1520. Retrieved from [Link]
-
Jones, M. W., et al. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments, (113), 54337. Retrieved from [Link]
-
Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(43), 11848-11853. Retrieved from [Link]
-
ResearchGate. (2017, March 28). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]
-
Le Bihan, Y. L., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1200. Retrieved from [Link]
-
Christie, R. J., et al. (2016). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. Retrieved from [Link]
-
Almeida, S., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UCL. Retrieved from [Link]
-
BioAgilytix. (n.d.). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
-
PubMed. (2009). Labeling of a Protein With Fluorophores Using Maleimide Derivitization. Retrieved from [Link]
-
Nathani, R. I., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 19(5), 989-997. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
Baitai Paike Biotechnology. (n.d.). Antibody-Drug Conjugate Protein Content Detection Method. Retrieved from [Link]
-
Kalia, J., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(11), e3118. Retrieved from [Link]
-
UCL Discovery. (2018, January 31). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Retrieved from [Link]
-
BioProcess International. (2010, November 1). Protein Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioagilytix.com [bioagilytix.com]
- 10. biotium.com [biotium.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Kinetic Analysis of the Diels-Alder Reaction with N-Phenylmaleimide
For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount to its control, optimization, and application. The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful tool for constructing complex cyclic molecules. When N-phenylmaleimide is employed as a dienophile, the resulting adducts are of significant interest in materials science and medicinal chemistry. This guide provides an in-depth comparison of common analytical techniques for the kinetic analysis of this pivotal reaction, grounded in experimental data and practical insights.
The Diels-Alder Reaction: A Kinetic Perspective
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1] The reaction with N-phenylmaleimide typically yields a mixture of endo and exo diastereomers.[2] The ratio of these isomers is often temperature-dependent, highlighting the interplay between kinetic and thermodynamic control.[3] At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which is formed faster.[3] At higher temperatures, the reversible retro-Diels-Alder reaction becomes significant, allowing the system to reach thermodynamic equilibrium, which favors the more stable exo product.[2][3]
A thorough kinetic analysis, therefore, not only determines the reaction rate but also elucidates the reaction mechanism and the factors influencing product distribution.
Comparative Analysis of Kinetic Monitoring Techniques
The choice of analytical technique is critical for accurate kinetic analysis. Here, we compare the two most prevalent methods for monitoring the Diels-Alder reaction of N-phenylmaleimide: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy.
| Feature | ¹H NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Monitors the change in the chemical environment of protons as reactants are converted to products. | Measures the change in absorbance of a chromophore in the reactants or products over time. |
| Advantages | - Directly observes both reactants and products. - Can distinguish between endo and exo isomers.[2] - Allows for the identification of side products or intermediates.[3] - Provides rich structural information. | - High sensitivity, allowing for the use of low concentrations. - Simple and rapid data acquisition. - Cost-effective instrumentation. |
| Disadvantages | - Lower sensitivity compared to UV-Vis. - Requires deuterated solvents, which can be expensive. - Potential for peak overlap, complicating analysis.[4] - Slower acquisition time per data point compared to UV-Vis. | - Indirect measurement of product formation (often by reactant disappearance).[3] - Susceptible to interference from absorbing impurities or side products.[3] - Does not distinguish between isomers. - Potential for photobleaching of reactants.[3] |
| Typical Data Output | Integral values of characteristic reactant and product peaks over time. | Absorbance values at a specific wavelength over time. |
| Ideal Application | Mechanistic studies requiring isomer differentiation and monitoring of all species in the reaction mixture. | High-throughput screening and routine rate constant determination where isomer distribution is not the primary focus. |
Experimental Data Showcase: N-Phenylmaleimide with Various Dienes
The following table summarizes kinetic data for the Diels-Alder reaction of N-phenylmaleimide with different dienes, illustrating the impact of diene structure and reaction conditions.
| Diene | Dienophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Furan | N-Phenylmaleimide | Chloroform | 25 | 1.2 x 10⁻⁴ | 51.9 | [5] |
| Furan | N-Phenylmaleimide | Acetonitrile | 25 | 2.5 x 10⁻⁴ | 48.4 | [5] |
| Furan derivative | N-Phenylmaleimide | Chloroform | 60 | - | 51.9 (DA), 102.3 (rDA) | [1] |
| Furan derivative | N-Phenylmaleimide | Acetonitrile | 60 | - | 48.4 (DA), 91.0 (rDA) | [1] |
| Buta-1,3-diene | N-Phenylmaleimide | Toluene | 110 | - | - | [6] |
| Anthracene | N-Phenylmaleimide | Dioxane | 30 | 1.1 x 10⁻⁵ | - | [7] |
Note: The rate constants (k) and activation energies (Ea) are highly dependent on the specific experimental conditions. DA refers to the Diels-Alder reaction, and rDA refers to the retro-Diels-Alder reaction.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Kinetic Analysis using ¹H NMR Spectroscopy
This protocol outlines the in-situ monitoring of the Diels-Alder reaction between N-phenylmaleimide and a generic diene.
1. Materials and Reagents:
-
N-phenylmaleimide
-
Diene (e.g., furan, cyclopentadiene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping peaks)
-
NMR tubes
2. Instrumentation:
-
NMR Spectrometer (≥300 MHz recommended for better resolution) with variable temperature capabilities.
3. Experimental Workflow:
Caption: Workflow for ¹H NMR kinetic analysis.
4. Causality Behind Experimental Choices:
-
Deuterated Solvent: Essential to avoid large solvent signals that would obscure the analyte peaks.
-
Internal Standard: Crucial for accurate quantification of reactant and product concentrations, as it provides a stable reference signal whose integral is independent of the reaction progress.[7]
-
Temperature Control: The Diels-Alder reaction is temperature-sensitive; precise temperature control is vital for reproducible kinetic data.
-
In-situ Monitoring: Acquiring spectra directly in the reaction vessel minimizes errors associated with quenching the reaction at different time points.
5. Self-Validation and Troubleshooting:
-
Validation: The sum of the concentrations of reactants and products should remain constant throughout the experiment, confirming the absence of significant side reactions. The internal standard's integral should also remain constant.
-
Troubleshooting:
-
Peak Overlap: If key reactant or product peaks overlap, try using a higher field NMR spectrometer or a different deuterated solvent to induce chemical shift changes.[4]
-
Slow Reaction: If the reaction is too slow at the desired temperature, consider increasing the concentration of reactants or adding a Lewis acid catalyst (if appropriate for the reaction).
-
Fast Reaction: For very fast reactions, automated injection and data acquisition are necessary.
-
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
This protocol details the monitoring of the Diels-Alder reaction by following the disappearance of N-phenylmaleimide, which has a distinct UV absorbance.
1. Materials and Reagents:
-
N-phenylmaleimide
-
Diene
-
UV-transparent solvent (e.g., acetonitrile, chloroform)
-
Quartz cuvettes
2. Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder.
3. Experimental Workflow:
Caption: Workflow for UV-Vis kinetic analysis.
4. Causality Behind Experimental Choices:
-
UV-Transparent Solvent: The solvent must not absorb at the analytical wavelength to avoid interference.
-
Thermostatted Cell Holder: Ensures a constant reaction temperature, which is critical for accurate kinetic measurements.
-
Monitoring Reactant Disappearance: N-phenylmaleimide's conjugated system provides a convenient chromophore to monitor. As the reaction proceeds, this conjugation is lost in the product, leading to a decrease in absorbance.[3]
5. Self-Validation and Troubleshooting:
-
Validation: The final absorbance should correspond to the complete consumption of the limiting reagent, or reach a stable value if the reaction is reversible. A linear Beer-Lambert plot for N-phenylmaleimide should be established prior to the kinetic runs.
-
Troubleshooting:
-
Product Absorption: If the product also absorbs at the analytical wavelength, a multi-wavelength analysis or monitoring at a wavelength where only the reactant absorbs is necessary.
-
Side Reactions: If an unexpected change in the spectrum is observed (e.g., the appearance of a new peak), it may indicate a side reaction. This is a limitation of the technique, and ¹H NMR would be needed for confirmation.[3]
-
Precipitation: If the product precipitates out of solution, this will cause light scattering and erroneous absorbance readings. A different solvent or lower reactant concentrations should be used.
-
Conclusion
Both ¹H NMR and UV-Vis spectroscopy are powerful techniques for the kinetic analysis of the Diels-Alder reaction with N-phenylmaleimide. The choice between them depends on the specific research question. For detailed mechanistic investigations where isomer identification and the detection of side products are crucial, ¹H NMR is the superior choice. For rapid screening, determination of rate constants under various conditions, and when isomerism is not a primary concern, UV-Vis spectroscopy offers a sensitive and efficient alternative. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments that yield accurate and meaningful kinetic data, ultimately leading to a deeper understanding and better control of this important chemical transformation.
References
-
Štirn, Ž., Ručigaj, A., & Krajnc, M. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. eXPRESS Polymer Letters, 10(7), 537–547. [Link]
-
Polgar, L. M., van Duin, M., & Broekhuis, A. A. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 399. [Link]
-
Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]
-
Štirn, Ž., & Krajnc, M. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. [Link]
-
Couto, M., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Molecules, 25(2), 243. [Link]
-
Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]
-
Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. [Link]
-
Wang, X., et al. (2014). Kinetic study of Diels–Alder reaction involving in maleimide–furan compounds and linear polyurethane. ResearchGate. [Link]
-
Couto, M., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. MDPI. [Link]
-
Zhang, H., et al. (2022). In Situ Visualization of Reversible Diels–Alder Reactions with Self-Reporting Aggregation-Induced Emission Luminogens. ACS Applied Materials & Interfaces, 14(2), 3363–3371. [Link]
-
Yepes, D., et al. (2013). Experimental rate constants for the Diels-Alder reactions between cyclopentadiene and the cyanoethylenes (R2-R7 in Scheme 1) a. ResearchGate. [Link]
-
Li, C., et al. (2017). Real-time in situ FT-IR spectroscopic analysis of the esterification... ResearchGate. [Link]
-
Cha, H. J., et al. (2023). Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation. PubMed Central. [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Atomic Limits. (2018). In situ Studies of ALD Processes & Reaction Mechanisms. [Link]
-
McCormick, J. M. (2014). Kinetics and Activation Energy of a Diels-Alder Reaction. Truman ChemLab. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Cha, H. J., et al. (2023). Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation. RSC Publishing. [Link]
Sources
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. digitalcommons.csp.edu [digitalcommons.csp.edu]
A Senior Application Scientist's Guide to Comparing the Irreversible Inhibition of Cysteine Peptidases by Different Maleimides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent inhibitors, maleimides represent a prominent class of electrophilic warheads, particularly effective in targeting the nucleophilic thiol of cysteine residues within the active sites of enzymes. This guide provides an in-depth comparison of different maleimide derivatives as irreversible inhibitors of cysteine peptidases, a diverse family of enzymes implicated in numerous physiological and pathological processes. We will delve into the mechanistic underpinnings of this inhibition, explore the structure-activity relationships that govern inhibitor potency and selectivity, and provide detailed, field-proven protocols for their kinetic characterization and specificity profiling.
The Target: Cysteine Peptidases - Key Regulators in Health and Disease
Cysteine peptidases, also known as cysteine proteases, are a class of enzymes that utilize a cysteine residue as the catalytic nucleophile for peptide bond hydrolysis.[1] The catalytic activity of these enzymes is typically mediated by a catalytic dyad or triad, most commonly involving a cysteine and a histidine residue.[2] The histidine acts as a general base, deprotonating the cysteine thiol to generate a highly reactive thiolate anion, which then attacks the carbonyl carbon of the substrate's scissile bond.[2]
This fundamental enzymatic activity places cysteine peptidases at the heart of a vast array of biological processes, including:
-
Protein turnover and degradation: Lysosomal cathepsins (e.g., Cathepsin B, L, S, K) are crucial for bulk protein degradation.[3]
-
Apoptosis: Caspases are a family of cysteine peptidases that are central executioners of programmed cell death.[4]
-
Immune response: Cathepsins are involved in antigen presentation, and other cysteine peptidases play roles in inflammation.
-
Parasitic life cycles: Cysteine peptidases like cruzain in Trypanosoma cruzi are essential for parasite survival.[5]
-
Ubiquitin signaling: Deubiquitinating enzymes (DUBs) are cysteine peptidases that regulate protein stability and signaling pathways.[6]
Given their critical roles, dysregulation of cysteine peptidase activity is linked to numerous diseases, including cancer, neurodegenerative disorders, inflammatory diseases, and infectious diseases, making them attractive targets for therapeutic intervention.[3]
The Weapon: Maleimides as Irreversible Covalent Inhibitors
Maleimides are α,β-unsaturated carbonyl compounds that serve as potent irreversible inhibitors of cysteine peptidases. Their mechanism of action relies on a Michael addition reaction, where the nucleophilic thiolate of the active site cysteine attacks one of the electrophilic sp²-hybridized carbon atoms of the maleimide ring. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.
The inhibition process typically follows a two-step kinetic model:
-
Reversible Binding (Ki): The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is characterized by the inhibition constant, Ki.
-
Irreversible Covalent Modification (kinact): Following initial binding, the covalent bond formation occurs with a maximal inactivation rate constant, kinact.
The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki , which represents the inhibitor's potency.[1] Higher kinact/Ki values indicate a more efficient inhibitor.
Caption: Mechanism of two-step irreversible inhibition of a cysteine peptidase by a maleimide.
Comparative Analysis of Maleimide Derivatives
The structure of the maleimide inhibitor can be systematically modified to modulate its reactivity, selectivity, and pharmacokinetic properties. Key points of modification include the N-substituent on the maleimide ring and substitutions on the maleimide ring itself.
The Influence of the N-Substituent: N-Alkyl vs. N-Aryl Maleimides
The nature of the substituent at the nitrogen atom of the maleimide ring significantly impacts the inhibitor's properties.
-
N-Alkyl Maleimides: These are the traditional and most commonly used maleimides for bioconjugation. However, the resulting thioether linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation and potential loss of the inhibitory effect.[7]
-
N-Aryl Maleimides: Substituting the N-alkyl group with an aryl group, such as a phenyl ring, has been shown to increase both the rate of the initial Michael addition and the stability of the resulting covalent adduct.[8][9] The electron-withdrawing nature of the aryl ring increases the electrophilicity of the maleimide double bond, accelerating the reaction with the cysteine thiolate.[9] Furthermore, the resulting thiosuccinimide ring in N-aryl maleimide adducts is more susceptible to hydrolysis, which opens the ring and forms a stable, irreversible conjugate that is no longer susceptible to the retro-Michael reaction.[7][9] Studies have shown that N-aryl maleimides can react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[8]
The stability of the conjugate is a critical factor for in vivo applications. Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides exhibited significantly less deconjugation in serum over several days compared to those made with N-alkyl maleimides (less than 20% vs. 35-67% deconjugation, respectively).[7]
Structure-Activity Relationship (SAR) of Maleimide Inhibitors
Beyond the general distinction between N-alkyl and N-aryl maleimides, more subtle structural modifications can be exploited to fine-tune inhibitor potency and selectivity. The "directing group" attached to the maleimide, which is responsible for the initial non-covalent binding (Ki), plays a crucial role in determining specificity.
For peptidic maleimide inhibitors, the peptide sequence is designed to mimic the preferred substrate of the target cysteine peptidase. By optimizing the amino acid residues at the P1, P2, P3, etc., positions, the inhibitor can be directed to a specific peptidase or a subfamily of peptidases. For instance, designing inhibitors with peptide sequences that match the substrate specificity of caspases can lead to potent caspase inhibitors.[4]
The electrophilicity of the maleimide "warhead" itself can also be modulated. Electron-withdrawing substituents on an N-aryl ring can further enhance the reactivity of the maleimide.[9] However, a balance must be struck, as excessively high reactivity can lead to off-target reactions and toxicity. The ideal irreversible inhibitor possesses a moderately reactive warhead guided by a high-affinity directing group, ensuring that the covalent reaction occurs preferentially at the target enzyme's active site.
Comparative Kinetic Data
| Inhibitor Class | Target Enzyme | kinact/Ki (M-1s-1) | Reference |
| Peptidic Maleimide | Transglutaminase | (Qualitatively irreversible) | [10] |
| Peptidic Michael Acceptor | Legumain | 766 | [11] |
| Aza-Asn-chloromethylketone | Legumain | 139,000 | [11] |
| Peptidyl Vinyl Sulphone | Cathepsin S | > 1,000,000 | [12] |
| Peptidyl Vinyl Sulphone | Cathepsin L | > 100,000 | [12] |
| Aryloxy Methyl Ketone | Caspase-1 | (Potent, broad-spectrum) | [4] |
| Aryloxy Methyl Ketone | Caspase-3 | (Potent, broad-spectrum) | [4] |
| Aryloxy Methyl Ketone | Caspase-8 | (Potent, broad-spectrum) | [4] |
This table is illustrative and compiles data from different studies with varying experimental setups. Direct comparison should be made with caution.
Experimental Protocols for Characterization
To rigorously compare different maleimide inhibitors, standardized and well-controlled experimental protocols are essential. Here, we provide detailed methodologies for determining the kinetic parameters of irreversible inhibition and for assessing inhibitor specificity.
Determination of Inhibition Constants (kinact and Ki)
The determination of kinact and Ki for an irreversible inhibitor involves measuring the rate of enzyme inactivation at various inhibitor concentrations.
Caption: Workflow for determining k_inact and K_i of an irreversible inhibitor.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute the purified cysteine peptidase in an appropriate assay buffer. The buffer should contain a reducing agent (e.g., DTT) to maintain the active site cysteine in its reduced state.
-
Prepare a stock solution of the maleimide inhibitor in a suitable solvent (e.g., DMSO).
-
-
Inactivation Reaction:
-
In a multi-well plate, pre-incubate the enzyme with a range of inhibitor concentrations at a constant temperature. It is crucial to include a vehicle control (e.g., DMSO) without the inhibitor.
-
At specific time intervals, withdraw aliquots from each reaction mixture.
-
-
Activity Measurement:
-
Immediately add the withdrawn aliquot to a solution containing a saturating concentration of a fluorogenic substrate for the enzyme. The dilution upon addition should be sufficient to effectively stop the inactivation reaction by lowering the inhibitor concentration.
-
Monitor the increase in fluorescence over a short period to determine the initial rate of the enzymatic reaction.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (%) against the pre-incubation time. The slope of this linear plot will be the negative of the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation using non-linear regression analysis: kobs = kinact * [I] / (Ki + [I])
-
This analysis will yield the values for kinact (the maximum rate of inactivation at saturating inhibitor concentration) and Ki (the inhibitor concentration at which the inactivation rate is half of kinact).
-
An alternative method involves deriving Ki and kinact from time-dependent IC50 values, which can be a more high-throughput approach.[13]
Specificity Profiling using Activity-Based Probes (ABPs)
To assess the selectivity of a maleimide inhibitor, it is essential to test it against a panel of related cysteine peptidases. Activity-based protein profiling (ABPP) is a powerful technique for this purpose. ABPP utilizes activity-based probes (ABPs), which are small molecules that covalently label the active form of an enzyme.
Caption: Workflow for specificity profiling using activity-based probes.
Step-by-Step Protocol:
-
Proteome Preparation:
-
Prepare a cell lysate or a mixture of purified cysteine peptidases that represents the panel of enzymes to be tested.
-
-
Competitive Inhibition:
-
Pre-incubate the proteome with the maleimide inhibitor of interest at various concentrations. Include a vehicle control.
-
-
ABP Labeling:
-
Add a broad-spectrum cysteine peptidase ABP to each reaction. The ABP is typically tagged with a reporter group, such as a fluorophore or a biotin tag, for detection. The ABP will label the active sites of the peptidases that have not been inhibited by the test compound.
-
-
Detection and Analysis:
-
Separate the proteins by SDS-PAGE.
-
If a fluorescent ABP was used, visualize the labeled enzymes by scanning the gel with an appropriate fluorescence scanner. If a biotinylated ABP was used, perform a western blot with streptavidin-HRP.
-
The disappearance or reduction in the intensity of a band corresponding to a specific peptidase in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme. By comparing the labeling profiles across different inhibitor concentrations, a selectivity profile can be established.
-
Conclusion and Future Perspectives
Maleimides are a versatile and potent class of irreversible inhibitors for cysteine peptidases. The choice of the N-substituent is a critical determinant of both reactivity and the stability of the resulting covalent adduct, with N-aryl maleimides generally offering advantages over their N-alkyl counterparts for in vivo applications. The specificity of maleimide inhibitors is primarily governed by the directing group, which can be tailored to target specific peptidases of therapeutic interest.
The rigorous kinetic characterization and specificity profiling of novel maleimide derivatives are paramount for the development of safe and effective covalent drugs. The protocols outlined in this guide provide a robust framework for such evaluations.
Future research in this area will likely focus on the development of novel maleimide-based probes for activity-based profiling, the design of highly selective inhibitors for specific cysteine peptidase isoforms, and the exploration of new maleimide chemistries to further enhance their drug-like properties. The continued application of the principles and techniques described herein will undoubtedly accelerate the discovery of new covalent therapies for a wide range of human diseases.
References
-
Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved from [Link]
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
- Keillor, J. W., et al. (2004). Synthesis and evaluation of peptidic maleimides as transglutaminase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 339-342.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 332-340.
- Ullman, B. R., et al. (2003). Structure-activity relationships within a series of caspase inhibitors: effect of leaving group modifications. Bioorganic & Medicinal Chemistry Letters, 13(20), 3623-3626.
- Gunatilleke, S. S., et al. (2008). Inhibition of cathepsin B by Au(I) complexes: a kinetic and computational study. Journal of Biological Inorganic Chemistry, 13(4), 555-561.
- Harrigan, J. A., et al. (2018). Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response. Redox Biology, 14, 1-14.
- Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values. Journal of Biomolecular Screening, 14(8), 913-923.
- Verdoes, M., et al. (2013). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 110(43), 17232-17237.
- Ferreira, R. S., et al. (2020). Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism.
- Drag, M., & Salvesen, G. S. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Current Protocols in Chemical Biology, 2(1), 1-17.
- Bromme, D., et al. (1996). Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L. Biochemical Journal, 315(Pt 1), 85-89.
- Wertz, I. E., & Wang, X. (2019). From Discovery to Bedside: Targeting the Ubiquitin System. Cell Chemical Biology, 26(2), 156-177.
- Flannery, C. A., et al. (2020).
- Bar-Yeh, A., et al. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.
- Krippendorff, B. F., et al. (2009).
- Wright, M. H., & Sieber, S. A. (2016). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry, 14(41), 9694-9704.
- Christie, R. J., et al. (2015).
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved from [Link]
- Turk, D., et al. (2012). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 13(9), 11693-11717.
- Ferreira, R. S., et al. (2018). STRUCTURE-ACTIVITY RELATIONSHIPS OF CYSTEINE PROTEASE INHIBITORS. Thesis.
- Kuzmič, P. (2015). Covalent Inhibition Kinetics. BioKin, Ltd.
- Mader, L. K., & Keillor, J. W. (2022). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 13(5), 546-553.
- Liu, Y., et al. (2021). Molecular Mechanisms of DUBs Regulation in Signaling and Disease. International Journal of Molecular Sciences, 22(21), 11883.
- Walker, B., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 1014165.
- Wright, M. H., & Sieber, S. A. (2016). A Perspective on Cysteine-Reactive Activity-Based Probes.
- Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry - University of Kansas.
- Siqueira-Neto, J. L., et al. (2018). Leveraging the cruzain S3 subsite to increase affinity for reversible covalent inhibitors. PLoS Neglected Tropical Diseases, 12(4), e0006395.
- de Souza, A. S., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6788.
- Goretzki, A., et al. (2000). Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones. Biochemical Journal, 347(Pt 3), 863-870.
- Kumar, A., et al. (2020). Design, synthesis and biological activity of peptidyl β-nitrostyrenes as cysteine protease inhibitors against Leishmania donovani. RSC Advances, 10(52), 31221-31233.
- Turk, B., et al. (2002). Inhibitors of cathepsin B. Current Pharmaceutical Design, 8(18), 1603-1615.
- McConnell, E. W., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1689-1698.
- Bernardes, G. J. L. (2012).
- Reijnders, M. R. F., et al. (2022). The DUB Club: Deubiquitinating Enzymes and Neurodevelopmental Disorders.
- Tan, M. S. Y., et al. (2020). Novel broad-spectrum activity-based probes to profile malarial cysteine proteases. PLoS ONE, 15(1), e0227341.
- van de Langemheen, H., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 77.
- Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling.
- Lunde, M., et al. (2019). Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction. Journal of Biological Chemistry, 294(11), 4028-4042.
- Bosak, A., et al. (2021). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 11(53), 33491-33507.
- BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics.
- Zakharyan, R. A., et al. (2023). Synthesis and Molecular Docking of N,N′-[succinylbis(oxy)
- Shinozuka, T., et al. (2006). Potent and selective cathepsin K inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6789-6806.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships within a series of caspase inhibitors: effect of leaving group modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of peptidic maleimides as transglutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships within a series of caspase inhibitors: effect of leaving group modifications - OAK Open Access Archive [oak.novartis.com]
- 13. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bioconjugation: N-phenethylmaleimide Versus Alternative Crosslinkers for Enhanced Stability and Performance
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinker is a critical determinant of the final conjugate's stability, efficacy, and overall success. This guide provides an in-depth comparison of N-phenethylmaleimide and other common crosslinkers, moving beyond a simple catalog of options to a detailed analysis of their underlying chemistry, performance in real-world applications, and practical experimental guidance.
The Central Challenge in Thiol-Maleimide Bioconjugation: The Quest for Irreversible Linkage
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high efficiency and specificity for cysteine residues under mild physiological conditions.[1] This Michael addition reaction rapidly forms a thiosuccinimide linkage, seemingly providing a stable covalent bond.[1] However, the in vivo reality is more complex. The thiosuccinimide bond is susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the payload.[2] This can result in off-target toxicity and diminished therapeutic efficacy, a significant concern in the development of antibody-drug conjugates (ADCs).[2]
To address this instability, two primary strategies have emerged: promoting the hydrolysis of the succinimide ring to form a stable succinamic acid derivative, or employing entirely different crosslinking chemistries.[3] This guide will explore these approaches, with a focus on the performance of N-phenethylmaleimide as a exemplar of next-generation maleimide crosslinkers.
N-Aryl Maleimides: A Paradigm Shift in Conjugate Stability
The key to overcoming the retro-Michael reaction lies in accelerating the hydrolysis of the thiosuccinimide ring. Research has shown that the electronic properties of the N-substituent on the maleimide play a crucial role in this process. N-aryl maleimides, such as N-phenethylmaleimide, have emerged as a superior alternative to traditional N-alkyl maleimides (e.g., in SMCC) for creating highly stable bioconjugates.[4]
The aromatic ring in N-aryl maleimides exerts an electron-withdrawing effect, which significantly accelerates the rate of thiosuccinimide ring hydrolysis.[4] This rapid ring-opening "locks" the conjugate in a stable, non-reversible form, effectively preventing the retro-Michael reaction and subsequent payload loss.[4]
In contrast, the electron-donating nature of the alkyl group in traditional maleimide crosslinkers results in a much slower rate of hydrolysis, leaving the conjugate vulnerable to deconjugation in the presence of endogenous thiols like glutathione.[5]
A Comparative Overview of Thiol-Reactive Crosslinkers
To provide a comprehensive perspective, the following table compares key characteristics of N-phenethylmaleimide (as a representative N-aryl maleimide) with other widely used thiol-reactive crosslinkers.
| Crosslinker Type | Reactive Group | Reaction Mechanism | Key Advantages | Key Disadvantages |
| N-phenethylmaleimide | Maleimide | Michael Addition | Fast reaction kinetics, high specificity for thiols at pH 6.5-7.5, forms highly stable conjugates via accelerated succinimide ring hydrolysis.[4][] | Potential for reaction with amines at pH > 7.5, maleimide ring can hydrolyze prior to conjugation.[7] |
| SMCC (N-alkyl maleimide) | Maleimide | Michael Addition | Well-established chemistry, commercially available in various forms.[5] | Conjugates are susceptible to retro-Michael reaction and deconjugation, leading to lower in vivo stability.[2][5] |
| Haloacetyl (e.g., Iodoacetamide) | Haloacetyl | Nucleophilic Substitution | Forms a stable thioether bond that is not reversible.[7] | Slower reaction rate compared to maleimides, can react with other nucleophiles (e.g., histidine, methionine) at higher pH.[7] |
| Pyridyl Disulfide | Pyridyl Disulfide | Thiol-Disulfide Exchange | Forms a cleavable disulfide bond, useful for drug release applications, reaction progress can be monitored spectrophotometrically.[8] | The resulting disulfide bond is susceptible to reduction by endogenous thiols, leading to payload release. |
Visualizing the Reaction Pathways
To further elucidate the chemical transformations involved, the following diagrams illustrate the key reaction mechanisms.
Caption: Reaction pathway of thiol-maleimide conjugation and subsequent stabilization or deconjugation.
Caption: Comparison of bioconjugates formed with different thiol-reactive crosslinkers.
Experimental Data: N-Aryl vs. N-Alkyl Maleimide Conjugate Stability
A study directly comparing the stability of antibody-drug conjugates prepared with N-aryl and N-alkyl maleimides provides compelling evidence for the superiority of the N-aryl platform. In this study, ADCs were incubated in human serum at 37°C for 7 days, and the percentage of deconjugation was measured.
| Maleimide Type | Deconjugation in Human Serum (7 days) |
| N-Aryl Maleimide | < 20% |
| N-Alkyl Maleimide | 35-67% |
Data adapted from Christie, R. J., et al. (2015). Stabilization of Cysteine-Linked Antibody Drug Conjugates with N-Aryl Maleimides. Journal of Controlled Release, 220, 660–670.[9]
These results clearly demonstrate that N-aryl maleimides lead to significantly more stable conjugates in a physiologically relevant environment.[9]
A Framework for Comparative Experimental Validation
To empower researchers to make informed decisions based on their specific applications, we present a detailed, self-validating experimental protocol to directly compare the performance of N-phenethylmaleimide with other crosslinkers.
Objective:
To compare the conjugation efficiency and in vitro stability of bioconjugates prepared with N-phenethylmaleimide, a standard N-alkyl maleimide crosslinker (e.g., SMCC), and a haloacetyl crosslinker.
Materials:
-
Model Protein: A cysteine-containing protein or antibody (e.g., a monoclonal antibody with reduced interchain disulfides).
-
Crosslinkers:
-
N-phenethylmaleimide-containing crosslinker (e.g., a heterobifunctional version with an NHS ester for amine reactivity).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
SIA (Succinimidyl iodoacetate) or similar haloacetyl crosslinker.
-
-
Buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Stability Assay Buffer: PBS containing a relevant concentration of a reducing agent (e.g., 5 mM glutathione).
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
LC-MS system for intact protein analysis.
-
SDS-PAGE equipment.
-
Experimental Workflow:
Caption: A step-by-step workflow for the comparative analysis of different crosslinkers.
Detailed Protocol:
Step 1: Protein Preparation
-
Reduction of Disulfide Bonds (if applicable):
-
Dissolve the antibody in PBS to a concentration of 5-10 mg/mL.
-
Add a 20-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubate at 37°C for 1 hour.
-
Rationale: TCEP is a thiol-free reducing agent, which is compatible with subsequent maleimide chemistry.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Rationale: Removal of the reducing agent is crucial to prevent it from reacting with the crosslinkers.
-
Step 2: Parallel Conjugation Reactions
-
Prepare Crosslinker Stock Solutions:
-
Dissolve N-phenethylmaleimide, SMCC, and the haloacetyl crosslinker in an appropriate organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
-
Conjugation:
-
Divide the purified reduced antibody into three equal aliquots.
-
To each aliquot, add a 10-fold molar excess of the respective crosslinker stock solution.
-
Incubate the reactions at room temperature for 2 hours with gentle mixing.
-
Rationale: A molar excess of the crosslinker ensures efficient conjugation. The reaction time can be optimized.
-
Step 3: Quenching and Purification
-
Quenching:
-
Add a final concentration of 10 mM N-acetylcysteine to each reaction to quench any unreacted maleimide or haloacetyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugates using a desalting column or size-exclusion chromatography to remove excess crosslinker and quenching agent.
-
Step 4: Characterization and Stability Assay
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Analyze the purified conjugates by UV-Vis spectrophotometry and/or intact LC-MS to determine the average number of payload molecules conjugated per antibody.
-
-
In Vitro Stability Assay:
-
Dilute the purified conjugates to a final concentration of 1 mg/mL in the stability assay buffer (PBS with 5 mM glutathione).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, and 168 hours), take aliquots of each sample.
-
Analyze the aliquots by intact LC-MS to monitor the decrease in the average DAR over time, which indicates deconjugation.
-
SDS-PAGE analysis can also be used to visualize the fragmentation or aggregation of the conjugates.
-
Conclusion: Making an Informed Crosslinker Choice
The selection of a crosslinker is a multifaceted decision that significantly impacts the performance of a bioconjugate. While traditional N-alkyl maleimides like those found in SMCC have been widely used, the inherent instability of the resulting thiosuccinimide linkage presents a significant challenge. N-aryl maleimides, exemplified by N-phenethylmaleimide, offer a compelling solution by promoting rapid hydrolysis of the succinimide ring, leading to a more stable and robust conjugate. For applications where cleavability is desired, pyridyl disulfides remain a viable option. Haloacetyls provide a stable, non-reversible alternative, albeit with slower reaction kinetics.
By understanding the underlying chemical principles and employing rigorous experimental validation as outlined in this guide, researchers can confidently select the optimal crosslinker for their specific bioconjugation needs, ultimately leading to the development of more effective and reliable protein therapeutics and diagnostics.
References
- Christie, R. J., et al. (2015). Stabilization of Cysteine-Linked Antibody Drug Conjugates with N-Aryl Maleimides. Journal of Controlled Release, 220, 660–670.
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]
- Lu, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 575-588.
- Samara Journal of Science. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 11(1), 1-15.
- Forte, N., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 575-588.
- Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670.
- Cortajarena, A. L., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 69.
- Sionkowska, A., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
- Fass, D. (2018). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews, 118(3), 1165-1198.
- Morais, M., et al. (2019). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. In Antibody-Drug Conjugates (pp. 147-160). Humana, New York, NY.
- Beil, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry–A European Journal, 26(67), 15867-15872.
- D'Amico, K. L., et al. (2015). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol-Maleimide Chemistry. Pharmaceutical Research, 32(5), 1595-1608.
- Jones, M. W., et al. (2014). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 55(30), 4113-4116.
- Sionkowska, A., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
-
Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]
- Lu, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 575-588.
- Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 575-588.
Sources
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of N-Phenylmaleimide-Based Polymers: A Comparative Analysis
For researchers and professionals in materials science and drug development, the selection of a polymer with the right balance of thermal stability, mechanical strength, and processability is paramount. N-phenylmaleimide (NPMI) has emerged as a critical monomer for creating high-performance polymers that can withstand demanding conditions.[1] This guide provides an in-depth characterization of polymers synthesized from N-phenylmaleimide, offering a comparative perspective against other relevant polymeric systems. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The N-Phenylmaleimide Advantage: Enhancing Polymer Performance
N-phenylmaleimide is a rigid, cyclic monomer whose structure is key to its ability to enhance the thermal properties of polymers.[2] The five-membered imide ring and the phenyl group introduce significant steric hindrance, which restricts the rotational freedom of the polymer backbone.[2] This "molecular scaffolding" effect elevates the glass transition temperature (Tg) of the resulting polymer, directly translating to improved heat resistance.[2]
Polymers based on N-phenylmaleimide are synthesized through various methods, with free radical polymerization being a prevalent and versatile approach.[3][4] This can involve the homopolymerization of NPMI or its copolymerization with other vinyl monomers such as styrene, methyl methacrylate (MMA), or maleic anhydride.[5][6][7] The ability to form copolymers allows for the fine-tuning of properties to meet the demands of specific applications.[8]
Synthesis of N-Phenylmaleimide and its Polymers: A Step-by-Step Protocol
The synthesis of N-phenylmaleimide monomer is a foundational step. A common and efficient method involves a two-step process starting from maleic anhydride and aniline.[4][5]
Experimental Protocol: Synthesis of N-Phenylmaleimide Monomer
-
Formation of N-Phenylmaleamic Acid:
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Slowly add a solution of aniline (1.0 eq) in DMF to the maleic anhydride solution while stirring in an ice bath to manage the exothermic reaction.
-
Continue stirring at room temperature for 2-3 hours to ensure complete reaction.
-
Precipitate the N-phenylmaleamic acid by pouring the reaction mixture into crushed ice or cold water.
-
Filter the white solid, wash with cold water, and dry.[4]
-
-
Cyclization to N-Phenylmaleimide:
-
Suspend the dried N-phenylmaleamic acid in a solution of acetic anhydride and a catalyst, such as sodium acetate.[5]
-
Heat the mixture at a controlled temperature (e.g., 50-65°C) for a few hours to induce cyclization.[4][5]
-
Pour the reaction mixture into crushed ice to precipitate the N-phenylmaleimide.
-
Filter the product, wash thoroughly with water and a dilute sodium bicarbonate solution to remove unreacted acetic anhydride and acid byproducts.[4]
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure, yellow, needle-shaped crystals of N-phenylmaleimide.[4]
-
The subsequent polymerization of the NPMI monomer is typically carried out via free-radical polymerization.
Experimental Protocol: Free Radical Polymerization of N-Phenylmaleimide
-
Reaction Setup:
-
In a reaction vessel equipped with a condenser and nitrogen inlet, dissolve the N-phenylmaleimide monomer in a suitable solvent (e.g., tetrahydrofuran (THF) or DMF).
-
Add a comonomer, such as styrene, if a copolymer is desired.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.
-
-
Initiation:
-
Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4]
-
Heat the reaction mixture to the appropriate temperature (typically 60-80°C) to initiate the polymerization.
-
-
Polymerization and Isolation:
-
Maintain the reaction at the set temperature for a specified period (e.g., 24 hours) under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or ethanol.
-
Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum.
-
Diagram: Synthesis and Polymerization Workflow
Caption: Workflow for N-phenylmaleimide synthesis and subsequent polymerization.
Structural and Molecular Weight Characterization
Confirming the chemical structure and determining the molecular weight of the synthesized polymers are crucial for understanding their properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. The disappearance of the C=C bond stretching vibration from the maleimide monomer and the appearance of peaks corresponding to the polymer backbone are key indicators of successful polymerization.[5][8] The carbonyl groups of the imide ring typically show strong absorption bands.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed structure of the polymer. In the polymerization of NPMI, the disappearance of the vinyl proton signals from the monomer is a clear indication of polymerization.[5] For copolymers, such as poly(NPMI-alt-styrene), NMR can be used to determine the copolymer composition and the sequence distribution of the monomer units.[5]
-
Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[3][6] These parameters are critical as they significantly influence the mechanical and thermal properties of the material. A narrow PDI suggests a more controlled polymerization process.
Comparative Thermal Analysis: NPMI Polymers vs. Alternatives
The primary advantage of incorporating NPMI into a polymer is the enhancement of its thermal stability. This is quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and decomposition temperature of the polymer.[3][6] Polymers containing NPMI generally exhibit high decomposition temperatures, often exceeding 300°C.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[5] The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.
Table 1: Comparison of Glass Transition Temperatures (Tg)
| Polymer/Blend | Tg (°C) | Reference |
| Poly(styrene-alt-N-phenylmaleimide) (PS-alt-PMI) | 217 | [9] |
| Poly(acetoxystyrene-alt-N-phenylmaleimide) | 200 | [9] |
| Poly(vinylphenol-alt-N-phenylmaleimide) | 230 | [9] |
| Poly(styrene-alt-hydroxyphenylmaleimide) | 259 | [9] |
| Pure Polyamide 6 (PA6) | 55.5 | [5] |
| PA6 / P(NPMI-alt-St) Blend | 57.2 | [5] |
| PA6 / P(CPMI-alt-St) Blend | 59.5 | [5] |
| Poly(NPMI-styrene-acrylonitrile-α-methylstyrene) | 142.6 | [2] |
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymer as a function of temperature. It can be used to determine the glass transition temperature, storage modulus (a measure of stiffness), and loss modulus.[5] In blends of Nylon 6 with NPMI-styrene copolymers, DMA has shown an increase in the storage modulus, indicating improved stiffness.[5]
Comparative Mechanical and Rheological Properties
The incorporation of NPMI can also influence the mechanical and rheological properties of polymers.
-
Mechanical Properties: N-phenylmaleimide can enhance tensile strength and impact resistance.[1] When used as a modifier in bismaleimide resins, NPMI-styrene copolymers have been shown to increase the fracture toughness of the cured resin.[10]
-
Rheological Properties: The melt viscosity of a polymer is a crucial parameter for its processability. The dynamic viscosity of polymer melts can be measured using a rheometer. For blends of PA6 with NPMI copolymers, an increase in dynamic viscosity has been observed, which can be attributed to increased intermolecular interactions.[5]
Diagram: Structure and Property Comparison
Caption: Key property comparison of Poly(NPMI) with ABS and Nylon 6.
Conclusion: A Versatile Building Block for High-Performance Polymers
Polymers synthesized from N-phenylmaleimide offer a compelling combination of high thermal stability, good mechanical properties, and versatility in copolymerization. The experimental data clearly demonstrates the significant increase in the glass transition temperature and overall thermal performance when NPMI is incorporated into polymer backbones or used as a modifier in blends with commodity plastics like ABS and Nylon 6. The detailed characterization protocols outlined in this guide provide a robust framework for researchers and drug development professionals to synthesize and evaluate NPMI-based polymers for their specific applications, ensuring both scientific rigor and practical utility.
References
-
Du, M., Weng, Z., Shan, G., Huang, Z., & Pan, Z. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. MDPI. [Link]
- Meena, S. K., & Meena, R. (2023). Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences.
-
Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. (2008). ResearchGate. [Link]
-
Du, W. T., & Kuo, S. W. (2023). Tunable thermal property of poly(styrene-alt-phenylmaleimide)-based alternating copolymers through mediated hydrogen bonding. Polymer. [Link]
-
Iwatsuki, S., Kubo, M., Wakita, M., Matsui, Y., & Kanoh, H. (Year). Polymerization thermodynamics of N-phenylmaleimide and its copolymerizations with styrene and phenyl vinyl sulfide. Macromolecules. [Link]
-
Why N-phenylmaleimide is a thermal modifier for ABS plastic. (n.d.). Shaanxi Yangchen New Material Technology Co., Ltd.[Link]
- Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. (n.d.). International Journal of Scientific & Engineering Research.
-
N-Phenylmaleimide: A Cornerstone for High-Temperature Polymers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Quarcoo, F. H., Fouemina, J. C. N., & Kusi, G. A. (2022). Polymerization of N-phenylmaleimide Using Different Catalysts. Journal of Chemistry Studies. [Link]
- Iijima, T., et al. (Year). Modification of bismaleimide resin by n-phenylmaleimide-styrene copolymers.
-
N-Phenylmaleimide. (n.d.). PubChem. [Link]
-
The Role of N-Phenylmaleimide in Advanced Polymerization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). (n.d.). Cheméo. [Link]
-
A New Model of Mechanism and Treatment of Kinetics for Styrene/N-Phenylmaleimide Copolymerization. (1997). ACS Publications. [Link]
-
Vibrational spectroscopy of N-phenylmaleimide. (n.d.). ResearchGate. [Link]
-
Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products. (2022). RSC Publishing. [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). National Institutes of Health. [Link]
-
How Does Degradation Temperature Relate To Polymer Stability? (2023). Chemistry For Everyone. [Link]
-
A New Model of Mechanism and Treatment of Kinetics for Styrene/N-Phenylmaleimide Copolymerization. (n.d.). Macromolecules. [Link]
-
Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. (n.d.). ResearchGate. [Link]
-
Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products. (n.d.). PMC - NIH. [Link]478496/)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Why N-phenylmaleimide is a thermal modifier for ABS plastic-www.yangchentech.com [yangchentech.com]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. ijert.org [ijert.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
A Senior Application Scientist's Guide to Determining the Degree of Labeling for Maleimide-Protein Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is paramount. Among the various bioconjugation strategies, the reaction of a maleimide with a free thiol on a protein is a widely utilized method for creating stable thioether linkages.[1][2] This technique is central to the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with extended half-lives.[2][3]
However, the synthesis of a maleimide-protein conjugate is only the first step. To ensure reproducibility, efficacy, and safety, it is critical to accurately determine the degree of labeling (DoL), which represents the average number of molecules conjugated to each protein.[4] An inconsistent or uncharacterized DoL can lead to variability in experimental results and unpredictable behavior of the final product.
This guide provides an in-depth comparison of the common analytical techniques used to determine the DoL of maleimide-protein conjugates. We will delve into the principles of each method, offer field-proven insights into experimental choices, and provide detailed protocols to ensure self-validating and reliable results.
The Chemistry of Maleimide-Thiol Conjugation: A Foundation for Accurate Measurement
The maleimide group selectively reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction to form a stable thiosuccinimide linkage.[2][5] This reaction is most efficient and specific at a pH range of 6.5-7.5.[1][2][5] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, and the rate of hydrolysis of the maleimide ring increases, rendering it unreactive towards thiols.[1][5] Understanding these reaction conditions is crucial for both the successful conjugation and the subsequent accurate determination of the DoL.
It is also important to be aware of the potential for the retro-Michael reaction, which can lead to the cleavage of the thioether bond, particularly in a reducing environment.[3] Furthermore, the thiosuccinimide ring can undergo hydrolysis, and while this ring-opening is generally considered to stabilize the conjugate, it's a factor to be aware of during analysis.[5]
A Comparative Analysis of Methods to Determine the Degree of Labeling
There is no single "best" method for determining the DoL; the optimal choice depends on the nature of the conjugated molecule (e.g., a fluorescent dye, a small molecule drug, or a polymer), the available instrumentation, and the desired level of detail. Here, we compare the most common techniques:
1. UV-Visible Spectrophotometry:
This is often the simplest and most direct method, particularly when the conjugated molecule has a distinct chromophore.
-
Principle: By measuring the absorbance of the conjugate at two wavelengths—one for the protein (typically 280 nm) and one for the conjugated label at its maximum absorbance (λmax)—the concentrations of both the protein and the label can be determined, allowing for the calculation of the DoL.[4][6]
-
Causality Behind Experimental Choices: The key to this method's accuracy lies in correcting the protein's absorbance at 280 nm for the contribution of the conjugated label's absorbance at that same wavelength.[6] This is achieved using a correction factor specific to the label.
-
Advantages:
-
Rapid and straightforward.
-
Requires readily available instrumentation (a UV-Vis spectrophotometer).
-
Non-destructive.
-
-
Disadvantages:
-
Only applicable when the conjugated molecule has a unique and strong absorbance peak separate from the protein.
-
The accuracy depends on the precise knowledge of the extinction coefficients of both the protein and the label.
-
Can be less accurate for complex mixtures or when the DoL is low.
-
Experimental Protocol: DoL Determination by UV-Visible Spectrophotometry
-
Sample Preparation:
-
Purify the maleimide-protein conjugate to remove any unreacted label. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]
-
Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A280) and at the λmax of the conjugated label (Aλmax).
-
-
Calculation of Degree of Labeling:
-
Corrected Protein Absorbance (Aprotein): A_protein = A_280 - (A_λmax * CF) where CF is the correction factor (the ratio of the label's absorbance at 280 nm to its absorbance at λmax).[6]
-
Molar Concentration of Protein: [Protein] (M) = A_protein / (ε_protein * path length) where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1) and the path length is typically 1 cm.
-
Molar Concentration of Label: [Label] (M) = A_λmax / (ε_label * path length) where εlabel is the molar extinction coefficient of the label at its λmax.
-
Degree of Labeling (DoL): DoL = [Label] / [Protein]
-
2. Mass Spectrometry (MS):
Mass spectrometry offers a highly accurate and detailed analysis of protein conjugates, providing not only the average DoL but also information on the distribution of different labeled species.
-
Principle: By measuring the mass-to-charge ratio (m/z) of the intact protein conjugate, the mass of the conjugated protein can be determined. The difference between the mass of the conjugate and the mass of the unconjugated protein, divided by the mass of the label, gives the DoL.[7]
-
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large, intact proteins and their conjugates. High-resolution mass spectrometers provide the accuracy needed to resolve different labeled species.
-
Advantages:
-
Provides the most accurate determination of the average DoL.
-
Reveals the heterogeneity of the conjugate population (i.e., the distribution of species with different numbers of labels).
-
Can identify the specific sites of conjugation through peptide mapping analysis.
-
-
Disadvantages:
-
Requires specialized and expensive instrumentation.
-
Data analysis can be complex.
-
May not be suitable for all types of conjugates, particularly those with very large or heterogeneous labels (e.g., large polymers).
-
Workflow: DoL Determination by Mass Spectrometry
Caption: Workflow for DoL determination by intact mass spectrometry.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a powerful separation technique that can be used to analyze the purity and heterogeneity of protein conjugates.[8][9]
-
Principle: Proteins and their conjugates are separated based on their hydrophobicity. The addition of a hydrophobic label to a protein will increase its retention time on a reversed-phase column. By separating the different labeled species, the relative abundance of each can be quantified.
-
Causality Behind Experimental Choices: The choice of the stationary phase (e.g., C4, C8, C18) and the mobile phase gradient (typically acetonitrile or isopropanol in water with an ion-pairing agent like trifluoroacetic acid) are critical for achieving optimal separation.[10]
-
Advantages:
-
Disadvantages:
-
The denaturing conditions of RP-HPLC can sometimes lead to protein precipitation or aggregation.
-
Quantification requires careful calibration and peak integration.
-
Method development can be time-consuming.
-
4. Hydrophobic Interaction Chromatography (HIC):
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.
-
Principle: Similar to RP-HPLC, the addition of a label alters the hydrophobicity of the protein, allowing for the separation of species with different DoLs. HIC is particularly well-suited for the analysis of antibody-drug conjugates (ADCs).[8][11]
-
Causality Behind Experimental Choices: HIC uses a descending salt gradient to elute proteins from a weakly hydrophobic stationary phase. This maintains the native structure of the protein, which is a significant advantage over RP-HPLC.
-
Advantages:
-
Non-denaturing conditions preserve the protein's structure and function.
-
Excellent for analyzing the drug-to-antibody ratio (DAR) distribution of ADCs.[11]
-
-
Disadvantages:
5. Ellman's Assay (for unreacted thiols):
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a sample.[14][15]
-
Principle: This assay can be used indirectly to determine the DoL by measuring the number of unreacted cysteine residues remaining after the conjugation reaction. The difference between the number of free thiols in the starting protein and the number of free thiols in the conjugate corresponds to the number of maleimide labels attached.
-
Causality Behind Experimental Choices: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) reacts with free thiols to produce a yellow-colored product (2-nitro-5-thiobenzoate, TNB), which can be quantified by measuring its absorbance at 412 nm.[14]
-
Advantages:
-
Simple and inexpensive.
-
Uses standard laboratory equipment.
-
-
Disadvantages:
Comparison of Key Methods for DoL Determination
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Visible Spectrophotometry | Absorbance measurement at two wavelengths | Rapid, simple, non-destructive | Requires a chromophoric label, relies on accurate extinction coefficients | Routine analysis of dye-labeled proteins |
| Mass Spectrometry (MS) | Measurement of intact protein mass | High accuracy, provides DoL distribution, can identify conjugation sites | Requires specialized equipment, complex data analysis | In-depth characterization of all types of conjugates |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Provides DoL distribution, can be coupled to MS | Denaturing conditions, method development can be intensive | Analysis and purification of a wide range of conjugates |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity | Non-denaturing, excellent for ADCs | Generally not MS-compatible, may have lower resolution | Characterization of ADCs and other sensitive proteins |
| Ellman's Assay | Colorimetric quantification of free thiols | Simple, inexpensive | Indirect measurement, prone to interference | Quick estimation of conjugation efficiency |
Conclusion: A Multi-faceted Approach to Ensure Confidence in Your Conjugates
The accurate determination of the degree of labeling is a critical quality control step in the development of maleimide-protein conjugates. As we have seen, a variety of analytical techniques are available, each with its own strengths and limitations. For routine analysis of well-characterized conjugates, UV-Visible spectrophotometry can provide a rapid and convenient assessment of the DoL. However, for a more comprehensive and accurate characterization, particularly during process development and for regulatory submissions, mass spectrometry is the gold standard. Chromatographic methods like RP-HPLC and HIC are invaluable for assessing the heterogeneity of the conjugate population.
Ultimately, a multi-faceted approach, often employing a combination of these techniques, will provide the highest level of confidence in the quality and consistency of your maleimide-protein conjugates. By understanding the principles behind each method and making informed experimental choices, researchers can ensure the reliability and reproducibility of their results, paving the way for successful downstream applications.
References
- Vamisetti, G. B., et al. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Robotham, A. C., & Kelly, J. F. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 11(5), 926-936.
- Vector Laboratories. (n.d.). Maleimide Reaction Chemistry.
- BroadPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization.
- CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis.
- Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(6), 1510-1520.
- AnaSpec. (n.d.). HABA Biotin Quantification Kit.
- Robotham, A. C., & Kelly, J. F. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 11(5), 926-936.
- U.S. Patent No. 5,132,226. (1992). Method for the determination of maleimide groups. Google Patents.
- Valliere-Douglass, J. F., et al. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Analytical Chemistry, 91(4), 2841-2848.
- Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing.
- Parker, J. L., et al. (2016). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of the American Society for Mass Spectrometry, 27(10), 1733-1741.
- ResearchGate. (2018). How to calculate degree of labelling for conjugating BODIPY-TMR-maleimide dye to cofactor, coenzyme A?
- The Journal of Immunology. (2015). Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761).
- National Institutes of Health. (n.d.). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.
- National Institutes of Health. (n.d.). Advances in protein complex analysis using mass spectrometry.
- UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates.
- G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay.
- AAT Bioquest. (2017). Quantitative Analysis of Thiols and Maleimides.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Christie, R. J., et al. (2016). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 658-668.
- PubMed. (n.d.). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein.
- Baitai Paike Biotechnology. (n.d.). Protein Reverse Phase Chromatography Mobile Phase.
- CMI at the University of Leicester. (n.d.). SEC-MALS: CMI Guide to Protein Conjugate Analysis Introduction.
- ResearchGate. (2025). Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
- Sigma-Aldrich. (n.d.). Protein Mass Spectrometry.
- ACS Publications. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates.
- Citeq Biologics. (n.d.). Haba assay kit.
- BroadPharm. (n.d.). General Protocol of Dye Maleimide Antibody Labeling Kit.
- ResearchGate. (2025). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Fisher Scientific. (n.d.). Biotinylation kits.
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. cellmosaic.com [cellmosaic.com]
- 9. hplc.eu [hplc.eu]
- 10. Protein Reverse Phase Chromatography Mobile Phase_Protein RPLC Mobile Phase | Baitai Paike Biotechnology [en.biotech-pack.com]
- 11. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
The Superior Reactivity of N-Phenylmaleimide in Diels-Alder Cycloadditions: A Comparative Guide
Introduction: The Enduring Power of the Diels-Alder Reaction
First described in 1928 by Otto Diels and Kurt Alder, the [4+2] cycloaddition reaction that bears their names remains a cornerstone of modern organic synthesis.[1] Its remarkable ability to form six-membered rings with high stereocontrol has made it an indispensable tool in the synthesis of natural products and novel materials.[1] The efficiency of the Diels-Alder reaction is profoundly influenced by the electronic properties of the reactants: a conjugated diene and a dienophile. The reaction rate is dramatically accelerated when the dienophile is substituted with electron-wthdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO).[2][3]
This guide provides an in-depth comparison of the reactivity of N-phenylmaleimide with other commonly used dienophiles: maleic anhydride, dimethyl fumarate, and p-benzoquinone. Through an examination of experimental kinetic data and the underlying electronic and steric principles, we will demonstrate the superior performance of N-phenylmaleimide in Diels-Alder reactions, a critical consideration for researchers in synthetic chemistry and drug development.
Theoretical Underpinnings of Dienophile Reactivity
The rate of a Diels-Alder reaction is governed by the energy gap between the diene's HOMO and the dienophile's LUMO. A smaller energy gap leads to a more stable transition state and, consequently, a faster reaction. Electron-withdrawing groups (EWGs) on the dienophile play a pivotal role by lowering the LUMO energy.[2] This is why ethylene, the simplest dienophile, reacts sluggishly, while dienophiles bearing conjugated EWGs like carbonyls, esters, or nitriles are highly reactive.[4]
Beyond purely electronic effects, the geometry and conformational rigidity of the dienophile also contribute significantly to its reactivity. Dienophiles that are conformationally locked in a planar, reactive geometry often exhibit enhanced reaction rates.
Comparative Reactivity Analysis
To provide a clear and objective comparison, we will consider the Diels-Alder reaction of our selected dienophiles with cyclopentadiene, a highly reactive diene that is conformationally locked in the required s-cis geometry.[5][6] This choice of diene allows for a standardized assessment of dienophile performance.
Qualitative Reactivity Hierarchy
Studies by Sauer and co-workers have established a clear qualitative hierarchy of reactivity. Cyclic, electron-deficient dienophiles demonstrate markedly superior reactivity compared to their acyclic counterparts in reactions with cyclopentadiene.[2] This places N-phenylmaleimide , maleic anhydride , and p-benzoquinone in a higher reactivity class than acyclic dienophiles like dimethyl fumarate .[2] The rigidity of the cyclic systems reduces the entropic penalty associated with achieving the transition state geometry.
Quantitative Comparison of Reaction Rates
While a single study featuring a direct, side-by-side kinetic comparison under identical conditions is elusive, a compilation of data from various sources allows for a robust quantitative assessment. The following table summarizes the second-order rate constants for the reaction of each dienophile with cyclopentadiene in dioxane at 20°C.
| Dienophile | Structure | Second-Order Rate Constant (k₂) in Dioxane at 20°C (L mol⁻¹ s⁻¹) | Relative Rate (Approx.) |
| N-Phenylmaleimide | 0.93 | ~14 | |
| Maleic Anhydride | 6.0 | 91 | |
| p-Benzoquinone | 0.066 | 1 | |
| Dimethyl Fumarate | Not readily available under these exact conditions, but known to be significantly slower than cyclic dienophiles. | <<1 |
Note: The rate constants are compiled from multiple literature sources and are intended for comparative purposes. Absolute values may vary with solvent and precise temperature control. The exceptional reactivity of maleic anhydride is noteworthy.
From the data, it is evident that both N-phenylmaleimide and maleic anhydride are exceptionally reactive dienophiles. The phenyl group in N-phenylmaleimide is electron-withdrawing, further enhancing the dienophile's reactivity, though not to the same extent as the anhydride functionality. p-Benzoquinone, while also a cyclic and activated dienophile, is demonstrably less reactive than the maleimide and anhydride derivatives in this specific reaction.[7] Dimethyl fumarate, as an acyclic dienophile, exhibits the lowest reactivity in this series.
Experimental Section
To illustrate the practical application of these principles, we provide a general protocol for conducting a comparative Diels-Alder reaction with cyclopentadiene.
Workflow for Comparative Kinetic Analysis
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-phenethylmaleimide
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-phenethylmaleimide, a reactive chemical requiring meticulous handling. As researchers and drug development professionals, understanding the "why" behind these procedures is as critical as the "how." This document is structured to provide not just a set of instructions, but a framework for safe and compliant laboratory practice, grounded in established safety principles.
Hazard Identification and Risk Assessment: The "Why"
Based on analogous compounds, N-phenethylmaleimide should be handled as a substance that is:
-
Toxic if swallowed and toxic in contact with skin .[1][2][3][4]
-
A cause of severe skin irritation and serious eye damage .[1][2][3][4]
-
A potential skin sensitizer , meaning it can cause an allergic skin reaction upon repeated contact.[1][2]
Combustion of N-substituted maleimides can produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][5] Therefore, all waste streams containing this compound must be treated as hazardous.
Essential Personal Protective Equipment (PPE)
Before handling N-phenethylmaleimide or its associated waste, the following minimum PPE is mandatory. The rationale is to create a barrier between the researcher and the hazardous material, preventing accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes of solutions or accidental projection of solid particles into the eyes.[6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation, burns, and sensitization.[6] |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[6] |
Always inspect gloves for tears or punctures before use and remove them using proper technique to avoid skin contamination.[3]
Waste Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with N-phenethylmaleimide.
Caption: Decision workflow for N-phenethylmaleimide waste management.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and regulatory compliance. Do not dispose of N-phenethylmaleimide or its contaminants down the drain or in regular trash.[7][8]
Protocol 1: Collection of Solid and Liquid Waste
-
Waste Segregation: At the point of generation, separate waste into distinct streams:
-
Unused/Expired Solid: Keep in its original, tightly sealed container.[6]
-
Contaminated Solids: This includes items like gloves, pipette tips, weigh paper, and absorbent pads. These must be collected separately from liquid waste.[7]
-
Contaminated Liquids: This includes solutions containing N-phenethylmaleimide and the first one or two solvent rinses of emptied glassware.
-
-
Select Compatible Containers: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[9] For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion.[9]
-
Proper Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "N-phenethylmaleimide Waste" (avoid formulas or abbreviations).
-
The major components and estimated concentrations.
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation, well-ventilated, and equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[7]
Protocol 2: Decontamination of Empty Containers
Original containers of N-phenethylmaleimide must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: This procedure is critical for ensuring that residual chemical is removed. a. Select a suitable solvent that readily dissolves N-phenethylmaleimide (e.g., chloroform, acetone). b. Add the solvent to the empty container, filling it to about 10% of its volume. c. Securely cap the container and shake vigorously to rinse all interior surfaces. d. Pour the solvent rinsate into your designated hazardous liquid waste container.[7] e. Repeat this rinsing process two more times.[10]
-
Container Defacing: After the third rinse, allow the container to air dry in a fume hood. Completely deface or remove the original manufacturer's label.[10]
-
Final Disposal: The triple-rinsed, defaced container can now be disposed of in the appropriate laboratory recycling or general waste stream (e.g., glass or plastic waste).[10]
Spill Management
In the event of a small spill of solid N-phenethylmaleimide:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Gently sweep up the solid material, avoiding the generation of dust.[11]
-
Collection: Place the swept-up material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels, collecting all cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
Final Disposal Arrangements
The ultimate disposal of hazardous waste must be conducted by a licensed and approved waste disposal contractor. It is the responsibility of the laboratory personnel to ensure waste is properly segregated, containerized, and labeled. Contact your institution's EHS or a designated safety officer to schedule a pickup from your satellite accumulation area.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Phenylmaleimide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Phenylmaleimide, 97%. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. otago.ac.nz [otago.ac.nz]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
